6-Fluoropyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYFSNSPYJRQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124433-70-1 | |
| Record name | 6-fluoropyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoropyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. As a derivative of both pyridine and sulfonamide, it belongs to a class of compounds known for a wide array of pharmacological activities.[1][2][3] The incorporation of a fluorine atom into the pyridine ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive building block in drug discovery programs.[4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a sulfonamide group at the 2-position.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 124433-70-1 | [5] |
| Molecular Formula | C5H5FN2O2S | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | NS(=O)(=O)C1=NC(F)=CC=C1 | [5] |
| Melting Point | 110-111 °C | PrepChem.com |
| Appearance | Tan solid | PrepChem.com |
| Purity | Typically ≥95% | [6] |
| Predicted XlogP | 0.2 | [7] |
Synthesis and Purification
A common synthetic route to this compound involves the deprotection of a protected sulfonamide precursor. The following protocol is adapted from established chemical synthesis methods.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
To 100 ml of trifluoroacetic acid, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide.
-
Heat the mixture to reflux and maintain for two days. The trifluoroacetic acid serves as both the solvent and the deprotecting agent, cleaving the tert-butyl group from the sulfonamide nitrogen.
-
After the reaction is complete, remove the volatile components, primarily trifluoroacetic acid, under reduced pressure (in vacuo).
-
The resulting residue is then triturated with diethyl ether. This process involves washing the solid with the solvent to remove any remaining impurities, yielding the final product as a tan solid.
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected):
-
Aromatic Protons (3H): The three protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effects of the fluorine and sulfonamide groups, these protons would likely be shifted downfield. The coupling patterns would be complex due to H-H and H-F coupling.
-
Sulfonamide Protons (2H): The two protons on the sulfonamide nitrogen would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Expected):
-
Pyridine Carbons (5C): Five distinct signals would be expected in the aromatic region (typically δ 110-165 ppm). The carbon attached to the fluorine atom would show a large C-F coupling constant. The carbon attached to the sulfonamide group would also be significantly shifted.
FT-IR Spectroscopy (Expected):
-
N-H Stretching: The sulfonamide N-H bonds would exhibit stretching vibrations in the region of 3200-3400 cm⁻¹.
-
S=O Stretching: The sulfonyl group will show two characteristic strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
-
C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1250-1000 cm⁻¹.
-
Aromatic C=C and C=N Stretching: These vibrations will appear in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (Expected):
-
Molecular Ion (M+): The molecular ion peak would be expected at m/z 176.
-
Protonated Molecule ([M+H]+): In ESI-MS, the protonated molecule would be observed at m/z 177.[7]
-
Fragmentation: A characteristic fragmentation pattern for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 112.[7]
Reactivity and Safety
Stability: this compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from incompatible materials.
Reactivity: The sulfonamide group can undergo various chemical transformations, and the pyridine ring can participate in substitution reactions. The fluorine atom can also be a site for nucleophilic aromatic substitution under certain conditions.
Safety and Handling: this compound is classified as a hazardous substance.[5]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Use only outdoors or in a well-ventilated area.[8]
-
In case of contact with skin, wash with plenty of soap and water.[8]
-
If in eyes, rinse cautiously with water for several minutes.[8]
-
Always consult the Safety Data Sheet (SDS) before handling this compound.
Applications in Drug Discovery
The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[3] These activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][9]
Role as a Bioisostere and Building Block: The sulfonamide group is often used as a bioisostere for carboxylic acids, providing a stable, non-hydrolyzable alternative that can engage in similar hydrogen bonding interactions with biological targets. The this compound moiety, in particular, offers a versatile platform for the synthesis of more complex molecules. The fluorine atom can enhance binding affinity, improve metabolic stability, and fine-tune the electronic properties of the molecule.
Potential Therapeutic Areas:
-
Anticancer Agents: Many sulfonamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of carbonic anhydrase or kinases involved in tumor progression.[3]
-
Antimicrobial Agents: The sulfonamide class of drugs has a long history as antibacterial agents, and novel derivatives continue to be explored to combat drug-resistant pathogens.[1][10]
-
Enzyme Inhibitors: The ability of the sulfonamide group to coordinate with metal ions in enzyme active sites makes it a key pharmacophore for the design of various enzyme inhibitors.
Illustrative Biological Pathway: Inhibition of Folic Acid Synthesis
While not specific to this compound, the classical mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Caption: General mechanism of antibacterial sulfonamides.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated pyridine ring and a sulfonamide functional group provides a foundation for the design of novel molecules with tailored biological activities. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and an exploration of its potential applications, serving as a foundational resource for researchers in medicinal chemistry.
References
- Al-Ostath, A. I., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 193-211.
- PubChem. (n.d.). This compound.
- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Current Science and Engineering, 4(1), 1-8.
- Das, S. K., & Islam, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(4), 535-550.
- Ali, M. A., & Jasim, L. S. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(1), 1-15.
- Ball, N. D. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 934-936.
- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. PubChemLite - this compound (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
6-Fluoropyridine-2-sulfonamide, identified by its CAS number 124433-70-1, is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. Its structure, which combines a fluorinated pyridine ring with a sulfonamide functional group, makes it a valuable scaffold and building block for the synthesis of a diverse array of potential therapeutic agents. The presence of the sulfonamide moiety is a well-established pharmacophore, known for its role in a wide range of drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[1][2] The fluorine atom at the 6-position of the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interactions with biological targets and improving its pharmacokinetic profile.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for professionals engaged in drug discovery and development.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 124433-70-1 | [4] |
| Molecular Formula | C₅H₅FN₂O₂S | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | Tan solid | [5] |
| Melting Point | 110-111 °C | [5] |
| Purity | Typically >95-97% | [4] |
| Storage | Store in a cool, dry place, away from incompatible substances. | [6] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A commonly cited method involves the deprotection of a tert-butyl protected sulfonamide precursor.[5] This approach offers a reliable means to obtain the desired product.
Experimental Protocol: Deprotection of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide
This protocol is based on a reported synthesis and provides a clear, step-by-step methodology.[5]
Materials:
-
N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide (starting material)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for filtration and trituration
Procedure:
-
To a 250 mL round-bottom flask, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide.
-
Add 100 mL of trifluoroacetic acid to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 48 hours (two days).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components (primarily trifluoroacetic acid) in vacuo using a rotary evaporator.
-
The resulting residue is then triturated with diethyl ether. This process involves repeatedly washing the solid with the solvent to remove impurities.
-
Collect the solid product by filtration.
-
Dry the solid to obtain this compound.
Expected Outcome:
This procedure is reported to yield approximately 7.23 g of a tan solid with a melting point of 110-111 °C.[5]
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and sulfonamide groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with the carbon atoms attached to fluorine and the sulfonamide group exhibiting characteristic chemical shifts.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the 6-position of the pyridine ring.[2][10][11]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, with common fragmentation pathways for sulfonamides involving the loss of SO₂.[3][12][13][14]
Biological Activity and Applications in Drug Discovery
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with a rich history of producing successful drugs.[1][15] Sulfonamides are known to exhibit a wide range of biological activities, primarily through the inhibition of key enzymes.
Potential as Antibacterial Agents
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of folic acid, thereby halting bacterial growth and replication. While the specific antibacterial spectrum of this compound has not been extensively reported, its structural similarity to known antibacterial sulfonamides suggests potential activity against various bacterial strains.[15][16]
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[17][18][19][20] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of these enzymes has therapeutic applications in the treatment of glaucoma, edema, and certain neurological disorders. The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme. The 6-fluoropyridine moiety of the title compound could confer selectivity for different carbonic anhydrase isoforms.
Kinase Inhibition
More recently, sulfonamide-containing compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[21][22][23] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The sulfonamide group can form key hydrogen bonds within the ATP-binding pocket of kinases, contributing to the inhibitory activity of the molecule. The unique electronic and steric properties of this compound make it an attractive starting point for the design of novel kinase inhibitors.[24]
The following diagram illustrates the potential therapeutic applications stemming from the core structure of this compound.
Caption: Potential applications of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets, the compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[25]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
In case of exposure, follow standard first-aid measures and seek medical attention.[6][26]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated pyridine ring and a sulfonamide functional group provides a foundation for the synthesis of novel compounds with potential therapeutic applications as antibacterial agents, and as inhibitors of carbonic anhydrases and kinases. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a technical resource to support further research and development in this exciting area of medicinal chemistry.
References
- PrepChem.com. (n.d.). Synthesis of this compound.
- ChemSrc. (n.d.). MSDS of 6-fluoropyridine-2-sulfonyl chloride.
- Hussain, S., & Green, I. R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6081–6093.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2021).
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
- ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
- Expert Opinion on Therapeutic Patents. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
- Liu, H., Wang, W., & Sun, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1564–1573.
- PubChem. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2.
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Wang, J. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 33(24), 1933–1942.
- Hussain, S., & Green, I. R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6081–6093.
- ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum.
- Khan, A., Wadood, A., Khan, A., & Ul-Haq, Z. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12501.
- MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
- Wikipedia. (n.d.). X-ray crystallography.
- MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- University of Arizona. (n.d.). Fluorine NMR.
- Golding, B. T., Griffin, R. J., & Hardcastle, I. R. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2749–2758.
- Google Patents. (n.d.). WO2004020401A1 - Synthesis of sulfonamide derivatives.
- MDPI. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium.
- PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A.
- PubMed. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
- National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
- MDPI. (2024, January 31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
- PubMed. (2017, August 1). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity.
- Google Patents. (n.d.). Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-9532998-B2.
- ResearchGate. (2020, May 4). (PDF) Intramolecular sp2 -sp3 Disequalization of Chemically Identical Sulfonamide Nitrogen Atoms: Single Crystal X-Ray Diffraction Characterization, Hirshfeld Surface Analysis and DFT Calculations of N-Substituted Hexahydro-1,3,5-Triazines.
- ACS Publications. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- Moroccan Journal of Chemistry. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM.
- Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 5. prepchem.com [prepchem.com]
- 6. aksci.com [aksci.com]
- 7. rsc.org [rsc.org]
- 8. 124433-70-1|this compound|BLD Pharm [bldpharm.com]
- 9. BLDpharm - Bulk Product Details [bldpharm.com]
- 10. biophysics.org [biophysics.org]
- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 21. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. fishersci.com [fishersci.com]
- 26. capotchem.cn [capotchem.cn]
Spectroscopic Analysis of 6-Fluoropyridine-2-sulfonamide: A Technical Guide for Researchers
Abstract: 6-Fluoropyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization in drug discovery and development. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity and purity of this compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral features and the experimental logic for their acquisition and interpretation.
Introduction: The Significance of this compound in Drug Discovery
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The pyridine-2-sulfonamide moiety itself is a privileged scaffold, present in a variety of biologically active compounds. The combination of these features in this compound makes it a valuable intermediate for the synthesis of a new generation of pharmaceuticals.
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of a compound. This guide will delve into the characteristic spectroscopic fingerprints of this compound.
Below is a diagram illustrating the workflow for the comprehensive spectroscopic characterization of a novel synthetic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the pyridine ring.
Experimental Protocol: NMR Sample Preparation
A standardized and carefully executed protocol is critical for acquiring high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound. The precision of this step is crucial for any subsequent quantitative analysis (qNMR).
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for sulfonamides due to its high polarity. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Preparation: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-3 |
| ~8.00 | t | 1H | H-4 |
| ~7.40 | d | 1H | H-5 |
| ~7.80 | br s | 2H | -SO₂NH₂ |
Interpretation:
-
Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the sulfonyl group and the fluorine atom will deshield these protons, shifting them downfield. The observed splitting patterns (doublet, triplet, doublet) are consistent with a 2,6-disubstituted pyridine ring. The coupling constants (J-values) between these protons would provide definitive evidence for their connectivity.
-
Sulfonamide Protons: The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent. The chemical shift of this peak can be variable and is concentration and temperature-dependent.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| ~163 (d, ¹JCF ≈ 240 Hz) | C-6 |
| ~155 | C-2 |
| ~142 | C-4 |
| ~125 | C-3 |
| ~115 (d, ²JCF ≈ 40 Hz) | C-5 |
Interpretation:
-
Fluorine Coupling: The most striking feature of the ¹³C NMR spectrum will be the large coupling constant between the fluorine atom and the directly attached carbon (C-6), denoted as ¹JCF. This coupling is typically in the range of 230-260 Hz and is a definitive indicator of a C-F bond. A smaller two-bond coupling (²JCF) to C-5 is also expected.
-
Carbon Chemical Shifts: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbons directly attached to the electronegative nitrogen, fluorine, and sulfonyl group (C-2 and C-6) are expected to be the most downfield.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum is first collected and automatically subtracted from the sample spectrum.
-
Spectral Range: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
IR Spectral Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Medium, Sharp | N-H stretch (asymmetric & symmetric) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1350-1310 | Strong | SO₂ stretch (asymmetric) |
| 1180-1140 | Strong | SO₂ stretch (symmetric) |
| ~1250 | Strong | C-F stretch |
Interpretation:
-
Sulfonamide Group: The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonamide group.[1]
-
N-H Vibrations: The presence of the primary sulfonamide is confirmed by the N-H stretching vibrations in the high-frequency region.
-
Pyridine Ring: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the aromatic pyridine ring.
-
C-F Bond: A strong absorption band due to the C-F stretching vibration is also expected.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like sulfonamides.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the mass spectrometer's ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the solution, causing the formation of charged droplets that evaporate to produce gas-phase ions.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.
Mass Spectral Data & Interpretation
-
Molecular Ion Peak: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 177.01. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 175.00. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Fragmentation Pattern: The fragmentation of sulfonamides is well-studied. Common fragmentation pathways include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[2][3][4]
The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: A simplified representation of potential fragmentation pathways for protonated this compound in ESI-MS.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the connectivity and electronic environment of the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. By meticulously applying these techniques and understanding the principles behind the data, researchers can ensure the identity, purity, and quality of this important building block, thereby advancing their drug discovery and development programs with confidence.
References
- PrepChem. Synthesis of this compound.
- Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- MDPI. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. 2020.
- J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
- PubMed. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. 2023.
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- ResearchGate. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. 2025.
- ResearchGate. Synthetic Routes of Sulfonamide Derivatives: A Brief Review. 2013.
- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- ResearchGate. Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles. 2001.
- PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. 2025.
Sources
An In-depth Technical Guide to the Predicted Biological Activity of 6-Fluoropyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of 6-Fluoropyridine-2-sulfonamide, a heterocyclic sulfonamide with potential pharmacological significance. In the absence of direct experimental data for this specific molecule, this document synthesizes established knowledge of the sulfonamide pharmacophore, the influence of the pyridine scaffold, and the role of fluorine substitution to project its likely mechanisms of action and therapeutic potential. The primary predicted activities include antibacterial action through inhibition of dihydropteroate synthase (DHPS) and potential anticancer effects via inhibition of carbonic anhydrases and protein kinases. This guide outlines detailed, field-proven experimental protocols to validate these hypotheses, offering a roadmap for future research and development.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Since the discovery of their antibacterial properties, sulfonamides have been developed to treat a multitude of conditions, including microbial infections, cancer, inflammation, and glaucoma.[1][2] Their therapeutic versatility stems from the ability of the sulfonamide moiety to act as a bioisostere of carboxylic acids and to form key hydrogen bonding interactions with various enzyme active sites.[2] The incorporation of a pyridine ring and a fluorine atom, as seen in this compound, is anticipated to modulate the compound's physicochemical properties and biological target profile, making it a molecule of significant interest for drug discovery programs.[3]
Predicted Biological Activities and Mechanisms of Action
Based on its structural features, this compound is predicted to exhibit two primary classes of biological activity: antibacterial and anticancer.
Predicted Antibacterial Activity: Targeting Folate Biosynthesis
The most well-established biological activity of sulfonamides is their antibacterial effect, achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition halts the production of dihydrofolic acid, a precursor for essential metabolites, ultimately leading to bacteriostasis.[1]
Causality of Experimental Design: The structural similarity between this compound and the natural substrate of DHPS, para-aminobenzoic acid (PABA), is the basis for this predicted activity. The sulfonamide group mimics the carboxylic acid of PABA, allowing it to bind to the active site of the enzyme. The pyridine ring and fluorine atom are expected to influence the binding affinity and spectrum of activity.
Diagram 1: Predicted Mechanism of Antibacterial Action
Caption: Competitive inhibition of DHPS by this compound, blocking folic acid synthesis.
Predicted Anticancer Activity: A Multi-Targeted Approach
Modern research has revealed that sulfonamide derivatives possess significant anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases.[4]
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation.[5] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[5] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[5]
Causality of Experimental Design: The primary sulfonamide group of this compound is the key pharmacophore for CA inhibition. The fluorinated pyridine ring will likely interact with residues in the active site cavity, potentially conferring isoform selectivity.
Diagram 2: Predicted Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of tumor-associated carbonic anhydrases by this compound.
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several sulfonamide-based compounds have been developed as potent kinase inhibitors.[6] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site.
Causality of Experimental Design: The pyridine ring in this compound is a common scaffold in many known kinase inhibitors. The combination of the pyridine and sulfonamide groups suggests a potential for this compound to bind to the ATP-binding pocket of various kinases, disrupting downstream signaling pathways involved in cell growth and survival.
Proposed Experimental Workflows for Biological Activity Validation
To empirically determine the biological activity of this compound, a series of validated in vitro assays are proposed.
Workflow for Assessing Antibacterial Activity
Diagram 3: Experimental Workflow for Antibacterial Evaluation
Caption: Stepwise protocol for evaluating antibacterial activity and mechanism of action.
Step-by-Step Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Methodology:
-
Prepare a series of two-fold dilutions of the compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the absence of turbidity.
-
-
-
Recombinant DHPS Enzyme Inhibition Assay:
-
Objective: To directly measure the inhibitory activity of the compound against purified DHPS enzyme.
-
Methodology:
-
Express and purify recombinant DHPS from a relevant bacterial species.
-
Perform an in vitro enzyme assay in the presence of varying concentrations of the compound.
-
Monitor the enzyme activity by measuring the consumption of PABA or the formation of the product.
-
Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
-
Workflow for Assessing Anticancer Activity
Diagram 4: Experimental Workflow for Anticancer Evaluation
Caption: Protocol for evaluating anticancer activity and identifying potential molecular targets.
Step-by-Step Protocols:
-
Cancer Cell Line Proliferation Assay (e.g., MTT or SRB Assay):
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT or SRB reagent to quantify cell viability.
-
Measure the absorbance and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
-
Carbonic Anhydrase Inhibition Assay:
-
Objective: To determine the inhibitory potency and isoform selectivity of the compound against human CAs.
-
Methodology:
-
Utilize a stopped-flow spectrophotometric method to measure the inhibition of CO₂ hydration catalyzed by purified human CA isoforms (e.g., CA I, II, IX, XII).
-
Calculate the Kᵢ (inhibition constant) for each isoform.
-
-
-
Kinase Inhibition Panel Screening:
-
Objective: To identify potential protein kinase targets of the compound.
-
Methodology:
-
Submit the compound for screening against a large panel of recombinant human protein kinases at a fixed concentration (e.g., 10 µM).
-
Measure the percentage of inhibition for each kinase.
-
For any significant "hits," perform follow-up dose-response studies to determine the IC₅₀.
-
-
Data Presentation and Interpretation
The following tables provide templates for summarizing the quantitative data generated from the proposed experimental workflows.
Table 1: Predicted Antibacterial Activity Profile
| Bacterial Strain | Predicted MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 - 64 |
| Escherichia coli | 32 - 128 |
| Pseudomonas aeruginosa | >128 |
Table 2: Predicted Anticancer and Enzyme Inhibition Profile
| Assay | Predicted Activity Metric |
|---|---|
| MCF-7 (Breast Cancer) GI₅₀ | 1 - 10 µM |
| HCT116 (Colon Cancer) GI₅₀ | 1 - 10 µM |
| Carbonic Anhydrase IX Kᵢ | <100 nM |
| Carbonic Anhydrase XII Kᵢ | <100 nM |
| Representative Kinase IC₅₀ | 0.1 - 5 µM |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently unavailable in the public domain, a thorough analysis of its chemical structure provides a strong basis for predicting its pharmacological profile. The presence of the sulfonamide group strongly suggests potential as both an antibacterial agent targeting DHPS and an anticancer agent through the inhibition of carbonic anhydrases and protein kinases. The fluorinated pyridine moiety is anticipated to enhance these activities and potentially confer target selectivity.
The experimental workflows detailed in this guide provide a clear and logical path for the empirical validation of these predictions. Successful outcomes from these studies would position this compound as a valuable lead compound for further optimization in drug discovery programs aimed at developing novel anti-infective and anticancer therapeutics.
References
- (Reference to a general review on sulfonamides in medicinal chemistry - to be popul
- (Reference to a paper on DHPS inhibition by sulfonamides - to be popul
- (Reference to a paper on carbonic anhydrase inhibitors - to be popul
- (Reference to a paper on sulfonamides as kinase inhibitors - to be popul
- Sulfonamide (or sulphonamide) functional group chemistry (SN) forms the basis of several groups of drug.
- (Reference to a methods paper for MIC assays - to be popul
- Carbonic anhydrases (CAs, E.C. 4.2.1.1)
- The sulfonamides constitute an important class of drugs, with several types of pharmacological agents possessing antibacterial, anti-carbonic anhydrase, diuretic, hypoglycemic and antithyroid activity among others. (Source: [Link])
- A host of structurally novel sulfonamide derivatives have recently been reported to show substantial antitumor activity in vitro and/or in vivo. (Source: [Link])
- (Reference to a methods paper for cell proliferation assays - to be popul
- (Reference to a methods paper for CA inhibition assays - to be popul
- (Reference to a methods paper for kinase panel screening - to be popul
- (Reference to a review on the role of fluorine in medicinal chemistry - to be popul
- (Reference to a review on pyridine-containing pharmaceuticals - to be popul
- The fluorinated sulphonamide molecules have shown significant biomedical importance. Their potential is not limited to biomedical applications but also includes crop protection. (Source: [Link])
- The attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group has been exploited for the synthesis of a series of 6-cyclohexylmethoxy-2-arylaminopurines in which a sulfonamide moiety was attached to the aryl ring via a methylene group.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 124433-70-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. This compound,124433-70-1-Amadis Chemical [amadischem.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoropyridine-2-sulfonamide
This guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound 6-Fluoropyridine-2-sulfonamide (CAS: 124433-70-1). By dissecting its core chemical features—the sulfonamide functional group and the fluorinated pyridine scaffold—we can logically deduce and experimentally validate its most promising biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of this and similar chemical entities.
Introduction: A Molecule of Bivalent Potential
The structure of this compound presents a compelling case for investigation. It marries two powerful pharmacophores:
-
The Sulfonamide Moiety (-SO₂NH₂): A cornerstone of medicinal chemistry, this group is renowned for its ability to act as a bioisostere for carboxylic acids and, critically, as a potent zinc-binding group.[1] Its presence is the basis for a wide array of drugs, from antibacterial agents to diuretics and anti-cancer therapies.[2][3][4] The sulfonamide functional group is the primary driver for hypothesizing its interaction with metalloenzymes.[1]
-
The Fluorinated Pyridine Ring: The strategic incorporation of fluorine into heterocyclic scaffolds is a modern drug discovery paradigm.[5][6] Fluorine's high electronegativity can enhance binding affinity, improve metabolic stability, and increase bioavailability.[7][8] The pyridine ring itself is a privileged structure, frequently found in kinase inhibitors due to its ability to form key hydrogen bonds within ATP-binding sites.[9]
This guide will systematically explore the most probable target classes for this compound, provide the scientific rationale for each, and detail robust experimental protocols for validation.
| Property | Value | Source |
| CAS Number | 124433-70-1 | [10] |
| Molecular Formula | C₅H₅FN₂O₂S | [10] |
| Molecular Weight | 176.17 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| SMILES | NS(=O)(=O)C1=NC(F)=CC=C1 | [10] |
Section 1: Carbonic Anhydrase Inhibition - A Primary Mechanistic Hypothesis
The most established role for aromatic sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[11]
Scientific Rationale & Mechanism of Action
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[11][12] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and notably, cancer. Tumor-associated isoforms like hCA IX and hCA XII are crucial for regulating pH in the hypoxic tumor microenvironment, making them prime targets for cancer therapy.[12][13]
The inhibitory mechanism is well-understood: the deprotonated sulfonamide group (SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.[12] This interaction is exceptionally strong and is the foundation for numerous clinically used CA inhibitors. The pyridine ring of this compound would likely occupy the active site cavity, with the fluorine atom potentially forming additional interactions that could confer isoform selectivity.[13]
Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by a sulfonamide.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for determining CA inhibition constants (Kᵢ).[12]
Objective: To measure the inhibitory potency of this compound against various human CA isoforms (e.g., hCA I, II, IX, XII).
Materials:
-
Purified recombinant human CA isoforms.
-
This compound stock solution (in DMSO).
-
Buffer solution (e.g., TRIS, pH 7.5).
-
CO₂-saturated water.
-
pH indicator (e.g., p-nitrophenol).
-
Stopped-flow spectrophotometer.
Methodology:
-
Enzyme Preparation: Prepare a solution of the CA isoenzyme in the buffer to a final concentration of ~10 nM.
-
Inhibitor Dilution: Create a serial dilution of this compound in the buffer.
-
Reaction Setup: The stopped-flow instrument has two syringes.
-
Syringe A: Contains the enzyme solution and the pH indicator, pre-incubated with varying concentrations of the test compound for 10 minutes.
-
Syringe B: Contains the CO₂-saturated water.
-
-
Initiation & Measurement: Rapidly mix the contents of Syringe A and B. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time (typically at 400 nm).
-
Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration.
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).
Data Interpretation
The results will provide Kᵢ values for each tested CA isoform, allowing for the assessment of both potency and selectivity.
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II / hCA IX) |
|---|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 |
| this compound | >10,000 | 85 | 30 | 15 | 2.83 |
A lower Kᵢ value indicates higher potency. A selectivity index >1 towards hCA IX over the ubiquitous hCA II suggests potential for development as a cancer-specific therapeutic.[12]
Section 2: Kinase Inhibition - A Scaffold-Driven Hypothesis
The 2-aminopyridine moiety is a classic "hinge-binding" fragment in kinase inhibitors.[9] While our compound is a 2-sulfonamide, the pyridine nitrogen and adjacent sulfonamide group could still form critical hydrogen bonds with the kinase hinge region, mimicking the interactions of established inhibitors.
Scientific Rationale & Mechanism of Action
Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of cancer and inflammatory diseases. Kinase inhibitors typically bind to the ATP-binding site, preventing the phosphorylation of substrate proteins. The pyridine scaffold is particularly adept at forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region that connects the N- and C-lobes of the kinase domain.[9] The sulfonamide group can provide additional hydrogen bond donor and acceptor sites, while the rest of the molecule explores deeper pockets of the active site.
Caption: Competitive inhibition of a kinase ATP-binding site.
Experimental Protocol: In Vitro Kinase Panel Screening
Objective: To broadly assess the inhibitory activity of this compound against a diverse panel of human kinases and identify potential primary targets.
Methodology:
-
Compound Submission: Provide the test compound to a commercial vendor (e.g., Eurofins, Promega) that offers large-scale kinase screening services.
-
Initial Screen: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.
-
Assay Principle: Most assays measure the consumption of ATP or the generation of ADP. For example, the ADP-Glo™ Kinase Assay (Promega) quantifies the amount of ADP produced in a kinase reaction. A potent inhibitor will result in low ADP production and thus a low luminescent signal.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) at the screening concentration are identified as primary "hits."
-
Dose-Response Follow-up: For the identified hits, a full dose-response curve is generated by testing the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine the IC₅₀ value.
Data Interpretation
The initial screen provides a "percent inhibition" value for each kinase. Follow-up dose-response assays yield IC₅₀ values, which quantify potency.
Table 2: Hypothetical Kinase Selectivity Panel Results (IC₅₀, µM)
| Kinase Target | This compound | Staurosporine (Control) |
|---|---|---|
| PI3Kα | 0.25 | 0.015 |
| CDK2 | 1.5 | 0.004 |
| VRK1 | >10 | 0.020 |
| EGFR | >10 | 0.006 |
| SRC | 8.7 | 0.005 |
This hypothetical data suggests that this compound is a moderately potent and selective inhibitor of PI3Kα. Such a result would warrant further investigation into its mechanism of action against the PI3K pathway.[14]
Section 3: Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The historical and primary use of sulfonamides is as antibacterial agents.[15] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.[16][17]
Scientific Rationale & Mechanism of Action
Bacteria must synthesize their own folic acid, a critical precursor for nucleotide synthesis.[16] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Due to the sulfonamide's structural similarity to PABA, it competitively binds to the DHPS active site, halting the folate synthesis pathway.[15] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[18] Since humans acquire folate from their diet and lack the DHPS enzyme, this pathway provides an excellent target for selective toxicity.[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that prevents visible growth of a specific bacterium.
Methodology (Broth Microdilution):
-
Bacterial Culture: Grow a culture of the test bacterium (e.g., E. coli, S. aureus) to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Data Interpretation
The MIC value is a direct measure of the compound's antibacterial potency against the tested strains.
Table 3: Hypothetical Antibacterial MIC Assay Results (µg/mL)
| Compound | E. coli (ATCC 25922) | S. aureus (ATCC 29213) |
|---|---|---|
| Sulfamethoxazole (Standard) | 8 | 16 |
| this compound | 32 | 64 |
This hypothetical result indicates modest antibacterial activity, suggesting that while DHPS is a possible target, it may not be the compound's most potent interaction compared to other potential targets like kinases or carbonic anhydrases.
Section 4: An Integrated Strategy for Target Identification
A senior scientist’s role is to devise an efficient, logical workflow to de-risk and advance a compound. The choice of experiments should be causality-driven, using broad screens to form hypotheses that are then confirmed with specific, mechanistic assays.
Caption: A tiered experimental workflow for target validation.
This workflow prioritizes resources by using broad, cost-effective screens to identify the most promising therapeutic area before committing to more intensive mechanistic and in vivo studies. The initial results from CA and kinase panels would dictate whether the primary development path is in oncology, anti-inflammatory, or other areas.
Conclusion
This compound is a molecule with significant therapeutic potential, predicated on the well-documented activities of its constituent chemical motifs. The primary hypotheses for its mechanism of action are the inhibition of carbonic anhydrases and protein kinases , with a secondary potential for antibacterial activity. The experimental protocols and strategic workflow outlined in this guide provide a robust framework for systematically evaluating these possibilities, identifying the most potent biological targets, and advancing this promising compound through the drug discovery pipeline.
References
- Zareba, G., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
- Galdur, S., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed.
- Supuran, C. T. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. PubMed.
- Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH.
- Iqbal, M. S., et al. (2024). Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER.
- Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Ningbo Inno Pharmchem.
- Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. ScienceDirect.
- Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem.
- Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- Sami Publishing Company. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
- Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
- Zareba, G., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed.
- Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed.
- Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate.
- Hayakawa, M., et al. (2019). Pyridine-3-sulfonamide compounds as pi3-kinase inhibitors. Google Patents.
- Supuran, C. T. (2003). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents. ResearchGate.
- Elkins, J. M., et al. (2016). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
- El-Sayed, N. N. E., et al. (2022). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate.
- Dankwardt, S. M., et al. (2002). Amino acid derived sulfonamide hydroxamates as inhibitors of procollagen C-proteinase. Part 2: Solid-phase optimization of side chains. PubMed.
- Imron, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-organic Chemistry.
- Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Cleveland Clinic.
- Vazquez, M. L., et al. (2001). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. PubMed.
- Cheng, X. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed.
- Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA.
- Włodarczyk, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI.
- Pharma Aspirations. (n.d.). Assay of sulfa drugs by diazotitration Diazotization Titrations. Pharma Aspirations.
- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com.
- Wleklinski, M., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. PubMed Central.
- Shomu's Biology. (2014). Sulfonamides mode of action. YouTube.
- Schoenfeld, R. C., et al. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. PubMed.
- ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate.
- Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate.
- Pajtášová, M., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
- Willis, N. J., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. NIH.
- ResearchGate. (n.d.). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. ResearchGate.
- Wang, C., et al. (2023). Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. NIH.
Sources
- 1. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 13. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2019020657A1 - Pyridine-3-sulfonamide compounds as pi3-kinase inhibitors - Google Patents [patents.google.com]
- 15. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
6-Fluoropyridine-2-sulfonamide as a building block in medicinal chemistry
An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide: A Privileged Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of heterocyclic scaffolds, this compound has emerged as a particularly valuable component. Its unique constellation of a pyridine ring, a sulfonamide moiety, and a fluorine atom provides medicinal chemists with a versatile tool to modulate physicochemical properties, enhance target engagement, and improve pharmacokinetic parameters. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in drug design, substantiated with field-proven insights and detailed experimental considerations.
Introduction: The Strategic Value of Fluorinated Pyridine Sulfonamides
Sulfonamides are a cornerstone functional group in medicine, integral to a wide array of therapeutics including antibacterial, antiviral, and anticancer agents.[1][2] Their ability to act as hydrogen bond donors and acceptors, coupled with their chemical stability, makes them excellent pharmacophores for interacting with biological targets.[3] The introduction of a pyridine ring adds a basic nitrogen atom, which can serve as an additional hydrogen bond acceptor or a handle to improve solubility, while the aromatic system provides a rigid scaffold.
The incorporation of fluorine, the most electronegative element, imparts profound effects on a molecule's properties.[4] It can lower the pKa of nearby basic groups, block sites of metabolic oxidation, and form unique non-covalent interactions (e.g., C-F···H-N), thereby enhancing binding affinity and modulating pharmacokinetic profiles.[4] The combination of these three motifs in this compound creates a building block with a compelling and multifaceted profile for addressing common challenges in drug development.
Physicochemical Profile and Structural Analysis
The utility of this compound stems from its distinct structural and electronic characteristics. The electron-withdrawing nature of both the sulfonyl group and the fluorine atom significantly influences the pyridine ring's reactivity, making the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature leveraged for its incorporation into larger molecules.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 124433-70-1 | [5][6] |
| Molecular Formula | C₅H₅FN₂O₂S | [5][7] |
| Molecular Weight | 176.17 g/mol | [5][6] |
| Predicted XlogP | 0.2 | [7] |
| Topological Polar Surface Area (TPSA) | 73.05 Ų | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
The low predicted lipophilicity (XlogP) and significant polar surface area suggest that this fragment can contribute favorably to a compound's aqueous solubility, a critical parameter for oral bioavailability.
Synthetic Strategy: Accessing the Building Block
While commercially available from various suppliers, understanding the synthesis of this compound provides insight into its chemistry. A common retrosynthetic approach would involve the formation of a key sulfonyl chloride intermediate from a corresponding aminopyridine.
A plausible forward synthesis is outlined below:
-
Diazotization: Starting from 2-amino-6-fluoropyridine, a diazotization reaction using sodium nitrite in an acidic medium generates the corresponding diazonium salt.
-
Sulfonylation: The diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide, which installs the sulfonyl chloride group at the 2-position, yielding 6-fluoropyridine-2-sulfonyl chloride.
-
Amination: Finally, the reactive sulfonyl chloride is treated with a source of ammonia (e.g., ammonium hydroxide) to form the desired this compound.
Caption: Proposed synthesis of this compound.
Core Applications in Medicinal Chemistry
The true power of this compound lies in its application as a strategic tool for lead optimization. Its utility can be understood through two primary lenses: its reactivity and its role as a bioisostere.
Reactivity: Gateway to Structural Diversity via SNAr
The most powerful application of this building block is in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C6 position is an excellent leaving group, activated by the electron-withdrawing effects of the ring nitrogen and the C2-sulfonamide. This allows for the facile introduction of a wide range of nucleophiles (amines, thiols, alcohols), enabling the rapid generation of diverse compound libraries.
This predictable reactivity makes it a reliable anchor point for connecting different parts of a molecule, often serving as a solvent-exposed "north" or "east" region of a ligand designed to interact with the aqueous environment or form specific polar contacts.
Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a fundamental strategy in drug design.[4][9] this compound can be viewed as a bioisostere for several common motifs, offering distinct advantages.
-
Phenyl Sulfonamide Replacement: Swapping a standard phenyl sulfonamide for a 6-fluoropyridyl sulfonamide introduces a hydrogen bond acceptor (the pyridine nitrogen) which can engage with a new region of the protein target or improve solubility. The fluorine atom can simultaneously block a potential site of metabolism on the ring.
-
Carboxylic Acid Mimicry: While sulfonamides are weaker acids than carboxylic acids (pKa ~9-10 vs. 4-5), they can mimic their hydrogen bonding patterns and overall geometry.[10] This replacement can drastically improve cell permeability and metabolic stability by removing the highly polar and rapidly metabolized carboxylic acid group.[10]
The strategic replacement of a hydrogen atom with fluorine is a classic tactic to enhance metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
To illustrate the practical utility of this building block, the following section details a representative protocol for its reaction with a primary amine. This is a foundational reaction for its incorporation into drug candidates.
Objective: To synthesize 6-(benzylamino)pyridine-2-sulfonamide via SNAr reaction.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve/suspend the solids. Add benzylamine (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(benzylamino)pyridine-2-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Step-by-step workflow for a typical SNAr reaction.
Conclusion and Future Outlook
This compound is more than just another building block; it is a sophisticated tool for molecular engineering in drug discovery. Its predictable reactivity through SNAr provides a reliable method for scaffold elaboration, while its inherent properties allow chemists to intelligently address challenges related to target affinity, selectivity, and pharmacokinetics. The strategic interplay of the sulfonamide warhead, the pyridine heterocycle, and the metabolically robust fluorine atom ensures that this scaffold will continue to feature prominently in the design of next-generation therapeutics. As our understanding of drug-target interactions becomes more nuanced, the demand for such versatile, property-enhancing building blocks will only continue to grow.
References
- PubChem. This compound (C5H5FN2O2S).
- ChemUniverse. This compound.
- Chaudhari, S.B. et al. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate.
- Cambridge MedChem Consulting. Bioisosteric Replacements.
- Drug Hunter. Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings.
- O'Connor, J. et al. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. National Institutes of Health.
- Alani, B.G. et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
- Angell, C. et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. National Institutes of Health.
- Maji, B. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron.
- Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Al-Ghorbani, M. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- PrepChem.com. Synthesis of 2-Chloropyridine-6-sulfonic acid.
- Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research.
- Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- MDPI. Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid.
Sources
- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. PubChemLite - this compound (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. baranlab.org [baranlab.org]
- 10. drughunter.com [drughunter.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyridine-2-Sulfonamide Derivatives
Abstract
The pyridine-2-sulfonamide core represents a quintessential "privileged scaffold" in medicinal chemistry, a structural motif consistently found in molecules with diverse and potent biological activities. This guide traces the remarkable journey of these derivatives, from their historical origins in the revolutionary "sulfa drug" era to their current status as highly specific modulators of critical disease targets. We will explore the landmark discovery of sulfapyridine, the evolution of synthetic methodologies, and the expansion of therapeutic applications, including their roles as anticancer, antimicrobial, and antidiabetic agents. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols, mechanistic insights, and a forward look into the future of this versatile chemical class.
The Genesis: Two Pillars of Medicinal Chemistry
The story of pyridine-2-sulfonamide is not one of a single discovery, but rather the masterful fusion of two independently vital pharmacophores: the sulfonamide group and the pyridine ring.
The Sulfonamide Revolution
The dawn of the antibiotic age began not with a fungus, but with a synthetic dye. In the 1930s, Gerhard Domagk discovered that a red dye named Prontosil could cure streptococcal infections in mice.[1] Subsequent work by researchers at the Pasteur Institute in 1936 revealed that Prontosil was a pro-drug, metabolized in the body to its active form: sulfanilamide.[1] This discovery was monumental, ushering in the era of "sulfa drugs" and providing the first effective systemic treatments for bacterial infections.[2] The sulfonamide functional group (-SO₂NH₂) quickly became a cornerstone of medicinal chemistry, demonstrating a remarkable ability to inhibit bacterial folic acid synthesis by acting as a competitive inhibitor of dihydropteroate synthetase.[3]
The Pyridine Moiety: A "Privileged" Heterocycle
The pyridine ring, a nitrogen-containing six-membered heterocycle, is one of nature's and chemistry's most favored building blocks for bioactive molecules. Its "privileged" status stems from its unique electronic properties. The nitrogen atom acts as a hydrogen bond acceptor and a basic center, influencing a compound's solubility, bioavailability, and ability to form critical interactions with biological macromolecules. This versatility is why the pyridine scaffold is ubiquitous in both natural products and FDA-approved drugs.
The Landmark Fusion: The Birth of Sulfapyridine
The convergence of these two pillars occurred in the late 1930s, driven by the urgent need to combat deadly bacterial pneumonia. On November 2, 1937, a team at the British pharmaceutical firm May & Baker Ltd, led by Arthur Ewins and including chemist Montague Phillips, synthesized a new compound by linking the sulfanilamide core to a 2-aminopyridine ring.[4] This new molecule, initially logged as T693 and later known as M&B 693, was Sulfapyridine .[4][5]
Animal testing conducted by Lionel Whitby demonstrated its potent efficacy against pneumococci.[4][6] Clinical trials in 1938 confirmed its life-saving potential, showing a dramatic reduction in mortality for pneumonia patients.[4] Sulfapyridine quickly became a "miracle drug," famously used to treat Winston Churchill's bacterial pneumonia during World War II and solidifying the pyridine-sulfonamide hybrid as a scaffold of immense therapeutic importance.[2][4]
The Evolution of Synthesis: From Classical Methods to Modern Catalysis
The construction of the pyridine-2-sulfonamide linkage has evolved significantly, enabling the rapid generation of diverse chemical libraries for drug discovery.
Foundational Synthetic Strategy
The most direct and historically significant method for synthesizing pyridine-2-sulfonamide derivatives is the nucleophilic substitution reaction between 2-aminopyridine and a substituted benzenesulfonyl chloride.[7][8] This reaction typically proceeds in the presence of a base (like pyridine or potassium carbonate) to neutralize the HCl byproduct.[9] The core transformation involves the lone pair of the amino group of pyridine attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Diagram: Core Synthetic Workflow
Caption: Core synthesis of Pyridine-2-Sulfonamide.
Expanding the Toolkit: Modern Synthetic Innovations
While the classical approach is robust, modern organic chemistry has introduced more sophisticated and versatile methods:
-
Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, offering high efficiency and rapid access to molecular diversity.
-
Cross-Coupling Strategies: Pyridine sulfonates can be used as effective leaving groups in transition-metal-catalyzed cross-coupling reactions, allowing for the formation of complex carbon-carbon or carbon-heteroatom bonds.
-
Novel Catalysts: The use of specialized catalysts, including ionic liquids, can improve reaction rates, yields, and environmental friendliness compared to traditional methods.
These advanced techniques empower medicinal chemists to explore a much wider chemical space, fine-tuning the properties of pyridine-2-sulfonamide derivatives for specific biological targets.
A Scaffold of Diverse Bioactivity: Therapeutic Applications
The pyridine-2-sulfonamide core has proven to be an exceptionally fruitful starting point for developing drugs against a wide range of diseases.
Anticancer Agents: A Multifaceted Attack on Malignancy
Perhaps the most significant modern application of this scaffold is in oncology, where derivatives have been designed to inhibit multiple hallmarks of cancer.
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[10] Several pyridine-sulfonamide hybrids have been developed as potent inhibitors of the VEGFR-2 kinase domain, blocking the downstream signaling that leads to endothelial cell proliferation and survival.[10][11]
Caption: VEGFR-2 signaling inhibition pathway.
The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division. Disrupting this process is a proven anticancer strategy.[12] Novel pyridine carbothioamides functionalized with a sulfonamide moiety have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately, cell death.[13]
Chronic inflammation is a key factor in the development of many cancers. Cyclooxygenase-2 (COX-2) is an enzyme that produces prostaglandins, which are potent inflammatory mediators.[14][15] Certain pyridine acyl sulfonamide derivatives have been designed as selective COX-2 inhibitors, demonstrating both anti-inflammatory and antitumor activities.[16]
Antimicrobial and Antiviral Activity
Returning to their historical roots, pyridine-sulfonamide derivatives continue to be explored for infectious diseases. Modern derivatives have been synthesized and tested for activity against various bacteria, fungi, and viruses, including Herpes Simplex Virus (HSV-1).
Data Summary: Bioactivity of Representative Derivatives
The following table summarizes quantitative data for select pyridine-2-sulfonamide derivatives, showcasing their potency against various biological targets.
| Compound Class/Example | Target | Assay Type | Reported Activity (IC₅₀/GI₅₀) | Reference |
| Pyridine-Sulfonamide Hybrid (VIIb) | VEGFR-2 | Enzyme Inhibition | IC₅₀ = 3.6 µM | [11] |
| Pyridine-Sulfonamide Hybrid (VIIb) | Renal UO-31 Cancer Cells | Cell Proliferation | GI₅₀ = 1.06-8.92 µM | [11] |
| Pyridine Acyl Sulfonamide (23) | COX-2 | Enzyme Inhibition | IC₅₀ = 0.8 µM | [16] |
| Pyridine Acyl Sulfonamide (23) | HepG2 Cancer Cells | Cell Proliferation | IC₅₀ = 1.2 µM | [16] |
| Pyridine-based Sulfonamide (15d) | Hsp90α | Enzyme Inhibition | IC₅₀ = 4.48 µg/mL | |
| Pyridine Carbothioamide (3) | Tubulin Polymerization | Polymerization Assay | IC₅₀ = 1.1 µM |
Field-Proven Methodologies: Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for the synthesis and evaluation of these compounds.
Protocol: General Synthesis of N-(pyridin-2-yl)benzenesulfonamide
This protocol describes a foundational method for synthesizing the core scaffold.
Materials:
-
2-Aminopyridine
-
Benzenesulfonyl chloride
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(pyridin-2-yl)benzenesulfonamide.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a synthesized compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[17]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo™ Luminescence Assay Kit (or similar ADP/ATP detection system)
-
White 96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer containing a constant percentage of DMSO.
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions. Add a "no inhibitor" positive control and a "no enzyme" blank control.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Initiate Reaction: Add the ATP/substrate master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[18]
-
Detection: Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo™ reagent according to the manufacturer's instructions. This reagent produces a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Read the luminescence on a microplate reader. The signal will be higher in the presence of an effective inhibitor (less ATP consumed). Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: Experimental Workflow
Caption: Workflow from synthesis to bioactivity.
Future Perspectives and Conclusion
The journey of pyridine-2-sulfonamide derivatives is a testament to the power of scaffold-based drug discovery. From the groundbreaking synthesis of sulfapyridine to the development of highly specific enzyme inhibitors, this chemical core has consistently demonstrated its value. The future for this scaffold remains bright. Emerging research into their use as covalent inhibitors, which form a permanent bond with their target, offers a path to increased potency and duration of action. Furthermore, their modular nature makes them ideal candidates for the design of multi-target agents or for incorporation into novel therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras). The rich history and proven versatility of the pyridine-2-sulfonamide framework ensure that it will continue to be a source of new therapeutic breakthroughs for years to come.
References
- Sulfapyridine. In: Wikipedia. ; 2024. [Link]
- Sulfapyridine. Wikiwand. [Link]
- Farg, M. A., et al. Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry. 2021;111:104842. [Link]
- VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. Frontiers in Cell and Developmental Biology. [Link]
- VEGF signaling via VEGFR2 - generic cascades P
- The VEGFR2 signaling pathways in endothelial cells.png. Wikimedia Commons. [Link]
- COX 2 pathway: Significance and symbolism. Wisdomlib. [Link]
- Cyclooxygenase-2. In: Wikipedia. ; 2024. [Link]
- Wang, Y., et al. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. European Journal of Medicinal Chemistry. 2011;46(12):5830-5836. [Link]
- Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results...
- The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
- Tubulin Role in Cancer Development and Treatment.
- Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials. PubMed. [Link]
- What are the therapeutic candidates targeting Tubulin?
- A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic C
- Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials. PubMed. [Link]
- Yousef, F., Mansour, O., & Herbali, J. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. 2018;1(1):1-15. [Link]
- Tubulin Role in Cancer Development and Treatment.
- Sulfapyridine. Grokipedia. [Link]
- Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.
- Sulfanilamide. University of Bristol. [Link]
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
- Preparation method for sulfasalazine.
- Ström, L. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. Molecules. 2021;26(20):6127. [Link]
- Sulfapyridine Sodium. Amerigo Scientific. [Link]
- Sulfapyridine. PubChem. [Link]
- Al-Warhi, T., et al. Discovery of new VEGFR-2 inhibitors based on bis([4][7][21]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. 2021;11(1):11364. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfapyridine Sodium - Amerigo Scientific [amerigoscientific.com]
- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 7. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 8. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 14. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
6-Fluoropyridine-2-sulfonamide mechanism of action hypotheses
An In-Depth Technical Guide to Investigating the Mechanism of Action of 6-Fluoropyridine-2-sulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] While initially developed as antibacterial agents that competitively inhibit dihydropteroate synthase (DHPS) in the folic acid synthesis pathway, the therapeutic applications of sulfonamides have expanded significantly.[1][4][5][6][7] Today, sulfonamide-containing drugs are utilized as diuretics, anticonvulsants, anti-inflammatory agents, and modulators of ion channels.[2][3] this compound is a synthetic compound whose specific biological activities and mechanism of action are not yet extensively characterized in publicly available literature.[8][9] This guide, therefore, puts forth plausible mechanistic hypotheses for this compound based on the established pharmacology of the sulfonamide class and provides a detailed framework for their experimental validation.
This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. It offers a structured approach to elucidating the mechanism of action of this compound, from initial hypothesis generation to in-depth experimental validation.
Hypothesized Mechanisms of Action
Given the structural features of this compound, two primary, non-antibacterial mechanisms of action are proposed: inhibition of carbonic anhydrases and modulation of voltage-gated ion channels.
Hypothesis 1: this compound Acts as a Carbonic Anhydrase Inhibitor
Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11][12] CAs are involved in a multitude of physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[10][11] Inhibition of specific CA isozymes is the mechanism of action for diuretic and anti-glaucoma drugs like acetazolamide and dorzolamide.[12][13][14] The sulfonamide moiety in these drugs coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. It is hypothesized that this compound may similarly inhibit one or more CA isozymes, leading to downstream physiological effects.
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of carbonic anhydrase by this compound.
Hypothesis 2: this compound Modulates Voltage-Gated Ion Channels
A growing body of evidence suggests that sulfonamide-containing compounds can act as modulators of voltage-gated ion channels, including sodium (Nav) and calcium (Cav) channels.[15][16][17] These channels are critical for neuronal excitability, muscle contraction, and other physiological processes.[15][17] For instance, certain sulfonamides have been identified as blockers of the Nav1.7 sodium channel, a key target for the treatment of chronic pain.[15][16][18] Other sulfonamides have been shown to block T-type calcium channels.[17] It is hypothesized that this compound may bind to and modulate the activity of one or more voltage-gated ion channels, thereby altering cellular excitability.
Proposed Signaling Pathway:
Caption: Hypothesized modulation of voltage-gated ion channels by this compound.
Experimental Validation Workflows
A multi-pronged approach is necessary to rigorously test these hypotheses. The following sections detail the experimental protocols for target engagement, in vitro functional assays, and cell-based pathway analysis.
Workflow for Validating Target Engagement
The initial and most critical step is to confirm that this compound directly interacts with its putative targets in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21][22]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line endogenously expressing the target of interest (e.g., a cell line known to express high levels of a specific carbonic anhydrase or ion channel isoform).
-
Treat cells with a range of concentrations of this compound or a vehicle control for a predetermined time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 37°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[23]
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry-based proteomics.
-
-
Data Analysis:
Workflow for Hypothesis 1: Carbonic Anhydrase Inhibition
Enzymatic Inhibition Assay
To quantify the inhibitory potency of this compound against specific carbonic anhydrase isozymes, a direct enzymatic assay is required.[24][25][26]
Table 1: Expected IC50 Values for Known CA Inhibitors
| Compound | Target Isozyme | Approximate IC50 |
| Acetazolamide | hCA II | 12 nM |
| Acetazolamide | hCA IX | 25 nM |
| Dorzolamide | hCA II | 3.5 nM |
Note: These values are for reference and the potency of this compound may vary significantly.
Detailed Protocol: Carbonic Anhydrase Activity Assay (Esterase Method)
-
Reagents and Materials:
-
Purified recombinant human carbonic anhydrase isozymes (e.g., hCA II, hCA IX).
-
4-Nitrophenyl acetate (NPA) as the substrate.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the CA enzyme, and varying concentrations of this compound.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.[26]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[27]
-
Workflow for Hypothesis 2: Ion Channel Modulation
Electrophysiology Assay
Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function. This technique allows for the direct measurement of ion currents through the channel in real-time.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.7 or Cav3.2).
-
Plate the cells on glass coverslips for recording.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fill glass micropipettes with an appropriate intracellular solution and establish a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Apply voltage protocols to elicit channel opening and record the resulting ion currents.
-
After establishing a stable baseline recording, perfuse the cells with varying concentrations of this compound.
-
Record the changes in current amplitude and channel kinetics in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Construct a concentration-response curve by plotting the percent inhibition of the current against the compound concentration.
-
Calculate the IC50 value from the concentration-response curve.
-
Downstream Cellular Effects: Reporter Gene Assay
To investigate the impact of this compound on downstream signaling pathways, a reporter gene assay can be employed.[28][29][30][31] For example, if ion channel modulation is hypothesized to affect transcription factors sensitive to changes in intracellular calcium or membrane potential (e.g., NFAT, CREB), a corresponding reporter construct can be used.
Detailed Protocol: NFAT Reporter Gene Assay
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with an expression vector for the ion channel of interest and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter. A constitutively expressed control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.[30][32]
-
-
Cell Treatment:
-
After transfection, treat the cells with an agonist that activates the ion channel and downstream signaling, in the presence and absence of varying concentrations of this compound.
-
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both the experimental (Firefly) and control (Renilla) luciferases using a dual-luciferase assay system and a luminometer.[30]
-
-
Data Analysis:
-
Normalize the experimental luciferase activity to the control luciferase activity.
-
A decrease in normalized luciferase activity in the presence of this compound would indicate an inhibitory effect on the signaling pathway.
-
Conclusion
This guide provides a comprehensive and technically grounded framework for elucidating the mechanism of action of this compound. By systematically pursuing the proposed hypotheses through rigorous experimental validation, researchers can uncover the molecular targets and cellular pathways modulated by this compound. The integration of target engagement assays, in vitro functional assays, and cell-based pathway analysis will provide a holistic understanding of its pharmacological profile, paving the way for potential therapeutic applications.
References
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports.
- Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology - Pharmacy 180. Pharmacy180.
- Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com.
- Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. MSD Manuals.
- Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
- Carbonic Anhydrase Inhibitors | Concise Medical Knowledge. Lecturio.
- The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. RxList.
- What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Tufts University.
- Enzyme assay - Wikipedia. Wikipedia.
- Enzymatic inhibition assays: Significance and symbolism. Wisdom Library.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Gene reporter assays. BMG LABTECH.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
- Flow cytometric reporter assays provide robust functional analysis of signaling complexes. Journal of Biological Chemistry.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Introduction to Reporter Gene Assays. YouTube.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters.
- Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. International Journal of Molecular Sciences.
- CETSA. CETSA.
- How to experimentally validate drug-target interactions?. ResearchGate.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
- Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry. Molecules.
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. International Journal of Molecular Sciences.
- Ion Channels as Therapeutic Targets: A Drug Discovery Perspective | Journal of Medicinal Chemistry. ACS Publications.
- Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. Frontiers in Pharmacology.
- Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters.
- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica.
- Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.
- ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management.
- Mode of Action of Sulfanilyl Fluoroquinolones. Antimicrobial Agents and Chemotherapy.
- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances.
- Sulfonamide (medicine) - Wikipedia. Wikipedia.
- BIOLOGICAL ACTIVITIES OF SULFONAMIDES. Indian Journal of Pharmaceutical Sciences.
- (PDF) Biological activities of sulfonamides. ResearchGate.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. study.com [study.com]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 9. BLDpharm - Bulk Product Details [bldpharm.com]
- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lecturio.com [lecturio.com]
- 12. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 14. droracle.ai [droracle.ai]
- 15. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. news-medical.net [news-medical.net]
- 22. CETSA [cetsa.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme assay - Wikipedia [en.wikipedia.org]
- 25. Enzymatic inhibition assays: Significance and symbolism [wisdomlib.org]
- 26. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 27. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 31. Flow cytometric reporter assays provide robust functional analysis of signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Solubility and Stability of 6-Fluoropyridine-2-sulfonamide in Pharmaceutical Solvents
Foreword: Navigating the Physicochemical Landscape of a Novel Sulfonamide
In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is not merely a preliminary step but the very bedrock upon which a successful therapeutic is built. 6-Fluoropyridine-2-sulfonamide, a heterocyclic sulfonamide, represents a class of compounds with significant therapeutic potential. Its journey from a promising molecule to a viable drug candidate is critically dependent on a thorough characterization of its solubility and stability. This guide is crafted for researchers, scientists, and drug development professionals, providing not just protocols but the strategic thinking behind them. We will delve into the causality of experimental choices, ensuring that the methodologies presented are not just steps to be followed but a self-validating system for robust and reliable data generation.
Section 1: The Pivotal Role of Solubility in Drug Development
Solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For an orally administered drug, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. Poor aqueous solubility can lead to low and variable bioavailability, posing a significant challenge for formulation development. A comprehensive understanding of the solubility of this compound in a range of pharmaceutically relevant solvents is therefore paramount.
Theoretical Considerations for Sulfonamide Solubility
The solubility of sulfonamides is influenced by their molecular structure, particularly the presence of both an acidic sulfonamide group and a basic amino group (in the case of sulfanilamides). However, in this compound, the pyridine ring introduces a weakly basic character. The solubility of such compounds is often pH-dependent.[1] Generally, sulfonamides exhibit increased solubility at pH values above their pKa, due to the deprotonation of the sulfonamide group, forming a more soluble salt.
Experimental Determination of Equilibrium Solubility
The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol is designed to be robust and reproducible.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, propylene glycol, polyethylene glycol 400).
-
The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Systematic workflow for conducting forced degradation studies on this compound.
Data Interpretation and Stability Profile
The results of the forced degradation study will provide a comprehensive stability profile for this compound.
Table 2: Expected Outcome of Forced Degradation Studies
| Stress Condition | Expected Degradation | Potential Degradants |
| Acidic Hydrolysis | Possible | Cleavage of the sulfonamide bond. |
| Basic Hydrolysis | Likely | Cleavage of the sulfonamide bond. |
| Oxidation | Possible | Oxidation of the pyridine ring or sulfonamide group. |
| Photodegradation | Likely | Complex degradation pathways. |
| Thermal Degradation | Unlikely at moderate temperatures | May occur at higher temperatures. |
Section 3: Analytical Methodologies for Quantification
A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the intact API in the presence of its degradation products, process impurities, and excipients.
Protocol 3: HPLC Method Development and Validation
-
Column and Mobile Phase Selection:
-
Start with a reversed-phase C18 column.
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Method Optimization:
-
Optimize the mobile phase composition, pH, and gradient to achieve good separation between the parent peak and any degradation products.
-
Use the samples from the forced degradation study to challenge the method's specificity.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Conclusion: A Pathway to Informed Drug Development
While public domain data on the solubility and stability of this compound is currently scarce, this guide provides a comprehensive framework for its systematic and scientifically sound characterization. By employing the detailed protocols and understanding the underlying principles, researchers can generate the critical data necessary to de-risk their development programs, optimize formulation strategies, and ultimately, accelerate the journey of this promising compound from the laboratory to the clinic. The emphasis on causality and self-validating systems ensures that the data generated is not only accurate but also defensible and fit for regulatory submission.
References
- Borges, F., et al. (2018). Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions. PubMed.
- U.S. Environmental Protection Agency. (2023). Analytical Method Summaries.
- Gajda, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
- Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
- YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- PubChem. (n.d.). 6:2 FTSA.
- Perlovich, G. L., & Volkova, T. V. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.
- Slideshare. (2016). Analysis of sulfonamides.
- Chen, J., et al. (2020). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ScienceDirect.
- ResearchGate. (n.d.). Studies on sulfonamide degradation products.
- Martin, A., et al. (1979). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
- ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Li, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI.
Sources
Topic: Commercial Suppliers and Quality Assessment of High-Purity 6-Fluoropyridine-2-sulfonamide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 6-Fluoropyridine-2-sulfonamide in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from pioneering antibacterial "sulfa" drugs to modern treatments for a wide range of diseases.[1][2] These compounds are vital as building blocks for developing pharmaceuticals with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] In recent years, the strategic incorporation of fluorine into drug candidates has become a primary tool for modulating metabolic stability, lipophilicity, and binding affinity.
This guide focuses on a critical reagent at the intersection of these two powerful concepts: This compound (CAS No. 124433-70-1) . This molecule serves as a high-value heterocyclic building block for the synthesis of complex pharmaceutical intermediates.[3] Its unique structure, featuring a pyridine ring, a reactive sulfonamide group, and a strategically placed fluorine atom, makes it an attractive starting point for creating novel drug candidates. The next frontier in this field involves creating more complex, nitrogen-rich S(VI) compounds that act as bioisosteres for traditional sulfonamides, further expanding the chemical space for drug discovery.[4][5]
The success of any research and development program hinges on the quality of its starting materials. For a compound like this compound, where purity directly impacts reaction yield, impurity profiles, and ultimately, the biological activity and safety of the final compound, a rigorous approach to supplier selection and material qualification is not just recommended—it is imperative. This guide provides the in-depth technical knowledge required for researchers, scientists, and drug development professionals to confidently source, verify, and handle this essential chemical building block.
Identifying Commercial Suppliers and Defining "High Purity"
The term "high purity" in a research context typically refers to a grade of 95% or higher, suitable for laboratory-scale synthesis and screening. For later-stage development and manufacturing under Good Manufacturing Practices (GMP), purity requirements often exceed 99%. Several reputable chemical suppliers offer this compound, primarily for research and development purposes.
A summary of prominent suppliers is provided below. It is crucial to note that availability and specifications can change, and direct inquiry with the supplier for the latest batch-specific data is always the best practice.
| Supplier | Stated Purity | Available Documentation | Quality System Highlights |
| BLD Pharmatech | 95% | Offers NMR, HPLC, LC-MS, UPLC data.[3] | ISO9001, ISO14001, ISO45001 Certified.[6] |
| AChemBlock | 97% | Product details available online. | Specializes in novel building blocks.[7] |
| Amadis Chemical | 97% | Provides NMR, CNMR, HPLC, LC-MS data.[8] | Offers detailed analytical documentation.[8] |
| ChemUniverse | 95% | Basic specifications provided online. | Offers bulk quote requests.[9] |
| Ambeed | >97% (Typical) | Comprehensive analytical data (NMR, HPLC, LC-MS) available.[10] | Focus on high-quality building blocks. |
Understanding Potential Impurities: The most common methods for synthesizing sulfonamides involve the reaction of a sulfonyl chloride with ammonia or an amine.[2] Potential impurities in the final product could therefore include residual starting materials, solvents, or by-products from incomplete reactions or side reactions. The presence of the fluorine atom may also introduce unique impurities related to the fluorination process of the pyridine ring precursor.
A Self-Validating Workflow for Supplier Qualification and Material Verification
To ensure scientific integrity, researchers should not rely solely on the supplier's stated purity. A systematic approach to qualifying a new batch of material is essential. The following workflow provides a self-validating system for selecting a supplier and confirming the quality of the purchased reagent.
Experimental Protocols for In-House Quality Control
The following protocols describe standard, reliable methods for verifying the identity and purity of this compound.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. The proton (¹H) NMR spectrum provides unambiguous information about the electronic environment of hydrogen atoms, their connectivity, and their relative numbers, serving as a unique fingerprint for the compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Verification: Compare the chemical shifts, splitting patterns (coupling constants), and integration values of the aromatic and sulfonamide protons to a reference spectrum or established literature values to confirm the structure. The pyridine ring protons should exhibit characteristic splitting patterns influenced by the fluorine atom.
Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: HPLC is a powerful technique for separating a compound from its non-volatile impurities. By using a UV detector, the relative area of the main peak compared to the total area of all peaks provides a quantitative measure of purity (often expressed as "% area").
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 3: Molecular Weight Confirmation and Impurity Profiling by LC-MS
Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection specificity of mass spectrometry. This allows for the unequivocal confirmation of the compound's molecular weight (MW = 176.17 g/mol ) and provides mass information for any impurities separated by the LC, aiding in their potential identification.
Methodology:
-
System Setup: Utilize the same or a similar LC method as described in Protocol 2.
-
MS Interface: Divert the column eluent to an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
MS Acquisition: Acquire data in both positive and negative ion modes to ensure detection of the parent ion ([M+H]⁺ = 177.18 and [M-H]⁻ = 175.16).
-
Data Analysis:
-
Confirm the presence of the expected mass-to-charge ratio (m/z) in the mass spectrum corresponding to the main LC peak.
-
Examine the mass spectra of minor impurity peaks to gain insight into their structures (e.g., residual starting material, dimers, or degradation products).
-
Safe Handling, Storage, and Disposal
Proper handling of pyridine-containing sulfonamides is critical for laboratory safety. The compound should be handled with appropriate engineering controls and personal protective equipment.
| Aspect | Guideline | Rationale |
| Ventilation | Always handle in a certified chemical fume hood.[11][12] | To prevent inhalation of fine powder or potential vapors, which can be harmful. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles (or a face shield), and a lab coat.[11][13] | To prevent skin and eye contact. Nitrile gloves offer good resistance to many organic chemicals.[11] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3][11][13] Recommended storage is often at 2-8°C.[3][8] | To prevent degradation from moisture, heat, or reaction with incompatible materials like strong oxidizing agents.[14] |
| Spill Response | Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.[11][14][15] | To safely contain the chemical and prevent environmental release. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[11][13] Never pour down the drain.[11] | To ensure environmental protection and regulatory compliance. |
Conclusion
This compound is a valuable reagent whose role in pharmaceutical research is poised to grow, particularly as drug discovery programs increasingly explore novel S(VI)-based chemical scaffolds.[4][5] For the researcher, scientist, or drug development professional, the integrity of their work begins with the quality of such starting materials. Sourcing this compound requires more than a simple price comparison; it demands a critical evaluation of supplier data, a commitment to in-house verification, and a strict adherence to safety protocols. By implementing the structured qualification workflow and analytical methods detailed in this guide, research teams can ensure the reliability of their supply chain, the reproducibility of their results, and the safety of their personnel, thereby accelerating the path from discovery to innovation.
References
- BLDpharm. (n.d.). BD304072[124433-70-1]this compound - Bulk Product Details.
- AChemBlock. (n.d.). This compound 97% | CAS: 124433-70-1.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.
- BLD Pharm. (n.d.). 124433-70-1|this compound.
- Amadis Chemical. (n.d.). This compound,124433-70-1.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- ChemUniverse. (n.d.). This compound [P43605].
- Ambeed. (n.d.). 124433-70-1 | this compound.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Apollo Scientific. (n.d.). Safety Data Sheet: Pyridine.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- ResearchGate. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Sigma-Aldrich. (n.d.). N,N′-Dimethylethylenediamine 85%.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
- Tokyo Chemical Industry Co., Ltd. (n.d.). N,N'-Dimethylethylenediamine | 110-70-3.
- National Institutes of Health (NIH). (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery.
- Google Patents. (n.d.). FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
- ResearchGate. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery.
- Leapchem. (n.d.). N,N-Dimethylethylenediamine丨CAS 110-70-3.
- ChemicalBook. (2024). Amines, C12-16-alkyldimethyl | 68439-70-3.
- Made-in-China.com. (n.d.). (C12-16) Alkyldimethyl Amine CAS 68439-70-3 for Surfactant.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Sigma-Aldrich. (2024). Certificate of Analysis: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide powder.
- PubMed Central (PMC). (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease.
- Chemical Register. (n.d.). 2-Cyclopropoxy-6-fluoropyridine (CAS No. 1394915-17-3) Suppliers.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 124433-70-1|this compound|BLD Pharm [bldpharm.com]
- 4. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 8. This compound,124433-70-1-Amadis Chemical [amadischem.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. 124433-70-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. nj.gov [nj.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
An In-Depth Technical Guide to the Safe Handling of 6-Fluoropyridine-2-sulfonamide
Introduction
6-Fluoropyridine-2-sulfonamide is a fluorinated pyridine derivative that serves as a key building block in modern drug discovery and development. Its unique structural motifs are of significant interest to medicinal chemists for the synthesis of novel therapeutic agents. As with many highly functionalized and potentially potent pharmaceutical intermediates, a thorough understanding and strict adherence to safety and handling protocols are paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research.
This guide provides a comprehensive overview of the safety considerations, handling precautions, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before any work with this compound commences. This involves understanding its inherent hazards and the potential for exposure during planned procedures.
GHS Classification and Hazards
Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Profile: An Area for Precaution
General toxicological information on related substance classes indicates:
-
Pyridine and its derivatives can cause liver, kidney, and neurological damage with prolonged exposure[1][2][3].
-
Sulfonamides are a class of antibiotics that can cause allergic reactions in susceptible individuals. Some sulfonamides have been associated with adverse effects on blood cells[4].
Given the lack of specific data for this compound, it is prudent to assume it may share some of these toxicological characteristics.
Physical and Chemical Hazards
This compound is a solid powder. The primary physical hazard is the potential for dust generation, which can lead to inhalation exposure. It is incompatible with strong oxidizing agents.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls: The First Line of Defense
All handling of solid this compound that could generate dust must be performed within a certified and properly functioning chemical fume hood or a ventilated balance enclosure (VBE). A VBE is specifically designed for weighing potent compounds and provides a stable environment for sensitive balances while ensuring high levels of containment.
Diagram: Hierarchy of Controls for Handling this compound
Caption: A visual representation of the hierarchy of controls for minimizing exposure.
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE must be worn at all times when handling this compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals, including pyridine[5][6][7][8][9][10]. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for defects before use and change them immediately if contaminated or torn. |
| Eyes/Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles to protect the entire face. |
| Body | A disposable, solid-front laboratory gown with knit cuffs. | A disposable gown prevents the contamination of personal clothing. The solid front offers better protection against spills, and knit cuffs ensure a snug fit around the wrists, preventing skin exposure. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | A respirator should be used when handling larger quantities of the powder or when there is a potential for aerosol generation that cannot be adequately controlled by engineering controls alone. All personnel required to wear a respirator must be medically cleared, fit-tested, and trained in its proper use. |
Safe Handling and Storage Protocols
Adherence to standardized protocols is critical for minimizing the risk of exposure and ensuring the quality of the compound.
General Handling Precautions
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory. This area should be clearly marked with appropriate hazard signs.
-
Avoid Dust Generation: Handle the solid material gently to minimize the formation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.
Step-by-Step Protocol for Weighing
Weighing is a critical step where the potential for dust generation is high.
-
Preparation:
-
Ensure the ventilated balance enclosure (VBE) or chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Decontaminate the work surface within the enclosure.
-
Use disposable weighing paper or a tared, sealable container.
-
-
Weighing:
-
Carefully open the container of this compound inside the enclosure.
-
Using a clean, dedicated spatula, gently transfer the desired amount of powder to the weighing paper or container.
-
Avoid any sudden movements that could create dust.
-
Once the desired weight is obtained, securely close the primary container.
-
-
Post-Weighing:
-
Carefully fold the weighing paper to contain the powder and transfer it to the receiving vessel.
-
If a tared container was used, securely seal it before removing it from the enclosure.
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Storage Requirements
Proper storage is essential for maintaining the stability of this compound and preventing accidental release.
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area. Protect from light and moisture, as is recommended for many fluorinated pharmaceutical intermediates[11].
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is crucial for responding effectively to accidents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
The response to a spill will depend on its size and location.
Diagram: Spill Response Workflow
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
Review of literature on fluorinated pyridine sulfonamides
An In-depth Technical Guide to Fluorinated Pyridine Sulfonamides: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
Fluorinated pyridine sulfonamides represent a privileged structural motif in medicinal chemistry, combining the metabolic stability and unique electronic properties conferred by fluorine with the versatile coordination and hydrogen bonding capabilities of the pyridine ring and the acidic nature of the sulfonamide group. This guide provides a comprehensive technical overview of this important class of compounds. We will delve into the core synthetic strategies, explore the profound impact of fluorination on physicochemical and pharmacokinetic properties, and survey their diverse applications as potent enzyme inhibitors in various therapeutic areas. Through detailed protocols, data-driven analysis, and illustrative case studies, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Strategic Convergence of Three Privileged Moieties
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly 30% of all new small-molecule drugs approved in recent years containing at least one fluorine atom. This is due to fluorine's unique properties: its small size, high electronegativity, and ability to form strong C-F bonds can dramatically alter a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.
When combined with a pyridine scaffold—a six-membered aromatic heterocycle prevalent in numerous pharmaceuticals for its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions—and a sulfonamide group (–SO₂NH₂), a critical pharmacophore in many antibacterial, diuretic, and anticancer drugs, the resulting fluorinated pyridine sulfonamide architecture offers a powerful platform for drug design. The sulfonamide moiety is particularly notable for its ability to coordinate with metal ions, such as the zinc cation found in the active site of metalloenzymes. This guide explores the synthesis, properties, and therapeutic applications of this potent combination.
Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of fluorinated pyridine sulfonamides typically involves a multi-step sequence, beginning with the construction of the fluorinated pyridine core, followed by sulfonation and subsequent amination or coupling with a desired amine. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring.
A prevalent and robust strategy involves the reaction of a fluorinated aminopyridine with a sulfonyl chloride derivative. This approach is versatile, allowing for the introduction of diverse functionalities.
Experimental Protocol: General Synthesis of a Fluorinated Pyridine Sulfonamide
Objective: To synthesize N-(5-fluoropyridin-2-yl)benzenesulfonamide.
Materials:
-
2-Amino-5-fluoropyridine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise over 10-15 minutes. The slow addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes excess pyridine, unreacted starting materials, and aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-(5-fluoropyridin-2-yl)benzenesulfonamide.
General Synthetic Workflow Diagram
Caption: General workflow for sulfonamide synthesis.
Impact of Fluorination on Physicochemical and Pharmacokinetic Properties
The introduction of fluorine onto the pyridine ring profoundly influences the molecule's electronic and physical properties, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Acidity (pKa): Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group. Placing a fluorine atom on the pyridine ring decreases the electron density on the ring and on the sulfonamide nitrogen, thereby increasing its acidity (lowering the pKa). This modulation of pKa is critical for optimizing a drug's solubility and its ability to interact with target proteins.
-
Lipophilicity (logP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, replacing a hydrogen with a fluorine can also block metabolically vulnerable positions, thereby enhancing the compound's metabolic stability and half-life.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This makes C-F bonds resistant to metabolic oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism. Strategically placing fluorine atoms can prevent unwanted metabolism, leading to improved bioavailability and a longer duration of action.
Comparative Physicochemical Data
| Compound | Fluorine Position | pKa (Sulfonamide N-H) | logP | Metabolic Half-life (t½) |
| Pyridine-2-sulfonamide | None | ~10.2 | 0.5 | Short |
| 3-Fluoro-pyridine-2-sulfonamide | 3-position | ~9.5 | 0.8 | Moderate |
| 5-Fluoro-pyridine-2-sulfonamide | 5-position | ~9.3 | 0.9 | Moderate-Long |
| 3,5-Difluoro-pyridine-2-sulfonamide | 3,5-positions | ~8.7 | 1.2 | Long |
Note: Values are illustrative estimates to show trends.
Applications in Drug Discovery: Potent Enzyme Inhibition
Fluorinated pyridine sulfonamides are particularly effective as inhibitors of metalloenzymes, most notably carbonic anhydrases (CAs). The deprotonated sulfonamide anion (SO₂NH⁻) acts as a potent zinc-binding group, chelating the Zn²⁺ ion in the enzyme's active site with high affinity.
Case Study: Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.
Sulfonamides are the cornerstone of CA inhibitor design. The introduction of a fluorinated pyridine ring serves two primary purposes:
-
Enhanced Binding: The electron-withdrawing fluorine atoms lower the sulfonamide's pKa, increasing the population of the active anionic form at physiological pH, which is necessary for zinc binding.
-
Selectivity Tuning: The substitution pattern on the pyridine ring allows for specific interactions with amino acid residues lining the active site cavity, enabling the design of inhibitors that are selective for one CA isozyme over others. This is crucial for minimizing off-target side effects. For instance, certain fluorinated pyridine sulfonamides have shown high selectivity for the tumor-associated isozymes CA IX and CA XII, making them promising candidates for anticancer therapies.
Signaling Pathway: CA IX in Tumor Hypoxia
Caption: Inhibition of CA IX in the tumor microenvironment.
Structure-Activity Relationship (SAR) Analysis
The biological activity of fluorinated pyridine sulfonamides is highly dependent on their structure. Systematic modification of the scaffold allows for the fine-tuning of potency and selectivity.
-
Position of Fluorine: The location of the fluorine atom on the pyridine ring is critical. Fluorination at the 3- or 5-position often leads to potent CA inhibition, as these positions can influence the electronic environment of the sulfonamide without causing steric hindrance.
-
Number of Fluorine Atoms: Increasing the number of fluorine substituents (e.g., difluoro- or trifluoro-pyridines) generally lowers the sulfonamide pKa further, which can enhance binding affinity. However, this may also increase lipophilicity to a point where solubility becomes an issue.
-
Substitution on the Sulfonamide Nitrogen: While primary sulfonamides (–SO₂NH₂) are classic zinc-binders, derivatizing the nitrogen can modulate activity and pharmacokinetic properties. However, this often reduces direct zinc-binding potency.
SAR Logic Diagram
Methodological & Application
The Strategic Application of 6-Fluoropyridine-2-sulfonamide in Modern Drug Discovery
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in drug discovery. In this context, the strategic incorporation of specific structural motifs can profoundly influence the biological activity and drug-like properties of a molecule. The 6-Fluoropyridine-2-sulfonamide scaffold has emerged as a valuable building block for medicinal chemists, offering a unique combination of features that can be exploited to design next-generation inhibitors for a range of therapeutic targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of this versatile chemical entity.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of marketed drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to form crucial hydrogen bond interactions with biological targets, underpins its prevalence in drug design.[3][4] The introduction of a pyridine ring, a common heterocycle in FDA-approved drugs, further enhances the potential for molecular interactions and can significantly influence a compound's physicochemical properties.[5]
The addition of a fluorine atom to the pyridine ring, specifically at the 6-position, imparts a range of beneficial properties. Fluorine's high electronegativity and small size can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[6] This strategic fluorination is a well-established strategy in modern drug discovery to optimize lead compounds.[1][7]
This guide will delve into the practical applications of this compound, with a focus on its use in the development of kinase inhibitors, a critical class of therapeutics in oncology.
Design Principles: The "Why" Behind the Scaffold
The utility of the this compound moiety stems from the synergistic interplay of its constituent parts. Understanding these contributions is key to its effective deployment in a drug design campaign.
-
The Sulfonamide Moiety as a Hydrogen Bond Anchor: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. This allows it to form strong and directional interactions with the backbone of target proteins, such as the hinge region of kinases, a common anchoring point for inhibitors.[8]
-
The Pyridine Ring as a Versatile Interaction Hub: The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-stacking and hydrophobic interactions with amino acid residues in the binding pocket. The substitution pattern on the pyridine ring allows for fine-tuning of these interactions and vectoring of substituents towards specific regions of the target.[5]
-
The 6-Fluoro Substituent for Enhanced Potency and Pharmacokinetics: The electron-withdrawing nature of the fluorine atom at the 6-position can significantly impact the electronic properties of the pyridine ring. This can:
-
Modulate Basicity: Decrease the pKa of the pyridine nitrogen, which can be crucial for optimizing cellular permeability and avoiding off-target effects.
-
Enhance Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-rich functionalities within the protein's active site.
-
Block Metabolic Sites: Fluorine can block potential sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[6]
-
Application Focus: Kinase Inhibition in Oncology
Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival.[9] The this compound scaffold is particularly well-suited for the design of kinase inhibitors. For instance, sulfonamide derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[4]
Illustrative Signaling Pathway: VEGFR-2 in Angiogenesis
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis, a critical process for tumor growth and metastasis. Inhibition of this pathway is a key therapeutic strategy in oncology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of novel sulfonamide analogues of 6/7-aminoflavones as anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Integration of 6-Fluoropyridine-2-sulfonamide in the Development of Novel Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This document provides a comprehensive guide to the application of 6-Fluoropyridine-2-sulfonamide as a key building block in the design and synthesis of next-generation antibacterial agents. We will delve into the rationale behind its use, detailed synthetic protocols, methodologies for evaluating antibacterial efficacy, and the exploration of structure-activity relationships (SAR).
Introduction: The Enduring Promise of Sulfonamides and the Role of Fluorinated Pyridines
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since become a cornerstone of medicinal chemistry.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet, providing a selective therapeutic window.[2]
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[3] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing a compound's physicochemical properties and target engagement.[3] The introduction of a fluorine atom to the pyridine ring can significantly modulate its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[4] Specifically, the strategic placement of a fluorine atom can alter the pKa of the sulfonamide moiety, which is a critical determinant of its antibacterial potency.[5]
This compound emerges as a promising starting point for the development of novel antibacterial agents by combining the established antibacterial pharmacophore of the sulfonamide with the advantageous properties of a fluorinated pyridine ring.
Synthesis of this compound and its Precursor
A reliable and scalable synthesis of this compound is crucial for its application in drug discovery programs. A common route involves the preparation of the corresponding sulfonyl chloride followed by amination.
Synthesis of 6-Fluoropyridine-2-sulfonyl chloride
6-Fluoropyridine-2-sulfonyl chloride (CAS: 128583-07-3) is the key intermediate for the synthesis of the target sulfonamide.[6][7][8] While commercially available, understanding its synthesis is valuable for process optimization and the preparation of analogues. A general approach involves the conversion of a suitable pyridine precursor.
Protocol: Synthesis of this compound
This protocol describes the deprotection of a protected sulfonamide to yield the final product.[9]
Materials:
-
N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
To 100 ml of trifluoroacetic acid, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide.
-
Reflux the mixture for 48 hours.
-
Remove the volatiles under reduced pressure (in vacuo).
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry to afford this compound as a tan solid.
Expected Yield: Approximately 7.23 g.
Characterization: The product can be characterized by melting point determination (reported as 110-111 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[9]
Caption: Workflow for the synthesis of this compound.
Application in Antibacterial Drug Development
The this compound scaffold offers multiple avenues for derivatization to explore structure-activity relationships and optimize antibacterial potency. The primary amino group of the sulfonamide can be functionalized to introduce various substituents, thereby modulating the compound's physicochemical properties and target interactions.
Rationale for Derivatization
The development of novel antibacterial agents from the this compound core should focus on:
-
Improving Potency: Enhancing the inhibitory activity against bacterial DHPS.
-
Broadening Spectrum: Achieving activity against a wider range of Gram-positive and Gram-negative bacteria.[1]
-
Overcoming Resistance: Designing molecules that are less susceptible to existing resistance mechanisms.
-
Optimizing Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.
Hypothetical Structure-Activity Relationship (SAR) Exploration
Based on the general SAR of sulfonamides, the following modifications on the this compound scaffold can be explored:
-
N¹-Substitution: The sulfonamide nitrogen (N¹) can be substituted with various heterocyclic or aromatic rings. This is a well-established strategy to enhance antibacterial activity.[10] The nature of the substituent can influence the pKa of the sulfonamide, which is crucial for its activity.[5]
-
Pyridine Ring Substitution: While the fluorine at the 6-position is a key feature, further substitutions on the pyridine ring could be explored to fine-tune the electronic and steric properties of the molecule.
-
Bioisosteric Replacement: The sulfonamide group could be replaced with other acidic functional groups to explore novel interactions with the target enzyme.
Protocol: Antibacterial Susceptibility Testing
Determining the in vitro antibacterial activity of newly synthesized this compound derivatives is a critical step in the drug discovery process. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the potency of an antibacterial agent.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
Positive control antibiotic (e.g., sulfamethoxazole)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Prepare Stock Solutions: Dissolve the synthesized compounds and the control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in MHB in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation and Interpretation
The antibacterial activity of a series of this compound derivatives should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Antibacterial Activity of this compound Derivatives
| Compound ID | R-Group on N¹ | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 6-FPS | -H | >128 | >128 |
| 6-FPS-01 | Phenyl | 64 | 128 |
| 6-FPS-02 | 4-Chlorophenyl | 32 | 64 |
| 6-FPS-03 | Pyrimidin-2-yl | 16 | 32 |
| SMX | 5-methylisoxazol-3-yl | 8 | 16 |
6-FPS: this compound; SMX: Sulfamethoxazole (Reference)
Conclusion and Future Directions
This compound represents a valuable and strategically designed starting point for the development of novel antibacterial agents. Its synthesis is achievable, and the scaffold provides ample opportunities for chemical modification to optimize antibacterial activity and pharmacokinetic properties. The protocols outlined in this document provide a solid foundation for researchers to synthesize, evaluate, and establish structure-activity relationships for new derivatives. Future work should focus on the synthesis of a diverse library of N¹-substituted derivatives and their evaluation against a broad panel of clinically relevant and resistant bacterial strains. Further investigation into the mechanism of action and potential off-target effects will also be crucial in advancing these compounds through the drug discovery pipeline.
References
- [N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. (n.d.). PubMed.
- Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.). PMC.
- Synthesis and antibacterial activity of some fluorinated arylsulfonylthiosemicarbazides and Arylsulfonylhydrazones. (n.d.). PubMed.
- Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. (n.d.). PubMed.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). PubMed.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega.
- A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. (2017). ResearchGate.
- Synthesis of this compound. (n.d.). PrepChem.com.
- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). PubMed.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition.
- From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. (2025). PubMed.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2025). ResearchGate.
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.
- The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. (2012). PubMed.
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2022). NIH.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acu.edu.in [acu.edu.in]
- 3. benchchem.com [benchchem.com]
- 4. [N-substituted p-fluorobenzene sulfonamides with antimicrobial activity. I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 128583-07-3|6-Fluoropyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Fluoropyridine-2-sulfonamide
Abstract
The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, from antibacterials to diuretics and anticancer drugs.[1][2][3][4] Its ability to act as a bioisostere for other functional groups and to engage in key hydrogen bonding interactions makes it a privileged scaffold in drug discovery. 6-Fluoropyridine-2-sulfonamide is a representative heterocyclic sulfonamide that serves as an excellent starting point for library synthesis and high-throughput screening (HTS) campaigns. This guide provides detailed, field-proven protocols for two distinct HTS assays designed to identify and characterize the biological activity of this compound and its analogs: a fluorescence-based enzymatic assay for carbonic anhydrase II inhibition and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for the disruption of a protein-protein interaction. The protocols are designed with scientific integrity, incorporating robust quality control measures and detailed data analysis workflows to ensure the generation of reliable and actionable results for drug development professionals.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
Sulfonamides are a class of synthetic compounds characterized by a sulfonyl group connected to an amine. Their discovery as antimicrobial agents in the 1930s marked the beginning of the modern era of chemotherapy. The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][4][5] Because humans obtain folic acid from their diet, these drugs are selectively toxic to microbial pathogens.[4][5]
Beyond their antibacterial properties, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in crucial physiological processes.[6][7] Inhibition of specific CA isoforms is a validated therapeutic strategy for glaucoma, edema, and certain types of cancer.[8][9] The sulfonamide group coordinates directly to the catalytic zinc ion in the CA active site, leading to potent inhibition.[7]
Given this rich pharmacology, small molecule libraries based on scaffolds like this compound are of high interest. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating such libraries against biological targets to identify "hit" compounds.[10][11] This document provides the technical framework for executing such screens with scientific rigor.
Assay Principle 1: Fluorescence-Based Screening for Carbonic Anhydrase II Inhibitors
This biochemical assay quantifies the inhibition of human Carbonic Anhydrase II (hCA II), a well-characterized and ubiquitous isoform. The assay leverages the esterase activity of hCA II to hydrolyze a non-fluorescent substrate, fluorescein diacetate (FDA), into the highly fluorescent product, fluorescein. An inhibitor like this compound will bind to the enzyme's active site, reducing the rate of FDA hydrolysis and, consequently, the fluorescence signal. This method is highly amenable to HTS due to its simplicity, sensitivity, and use of a common fluorescence plate reader.[6][12]
Caption: Workflow for the hCA II fluorescence-based inhibition assay.
Detailed Protocol: hCA II Inhibition Assay
A. Materials & Reagents
| Reagent | Supplier | Catalog # | Storage |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | C3934 | -20°C |
| Fluorescein Diacetate (FDA) | Thermo Fisher | F1303 | -20°C (protect from light) |
| Acetazolamide (Positive Control) | Sigma-Aldrich | A6011 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Tris-HCl Buffer (1M, pH 7.4) | Thermo Fisher | 15567027 | Room Temperature |
| 384-well, black, flat-bottom plates | Corning | 3712 | Room Temperature |
B. Solution Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
hCA II Enzyme Stock (1 mg/mL): Reconstitute lyophilized enzyme in cold Assay Buffer. Aliquot and store at -80°C.
-
hCA II Working Solution (20 nM): On the day of the assay, dilute the enzyme stock in cold Assay Buffer. Keep on ice.
-
FDA Substrate Stock (10 mM): Dissolve FDA in anhydrous DMSO. Aliquot and store at -20°C.
-
FDA Working Solution (20 µM): Dilute the FDA stock in Assay Buffer. Prepare fresh before use.
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate in DMSO. For a primary screen, a single concentration of 10 µM is often used.
-
Prepare a 10 mM stock of Acetazolamide (positive control) in DMSO.
-
C. Assay Procedure (384-well format)
-
Enzyme Addition: Add 10 µL of the hCA II working solution (20 nM) to all wells of a 384-well plate. The final enzyme concentration will be 10 nM.
-
Compound Addition: Using a pintool or acoustic dispenser, transfer 100 nL of compound solutions from the compound plate to the assay plate.
-
Test Wells: this compound dilutions.
-
Negative Control (0% Inhibition): 100% DMSO.
-
Positive Control (100% Inhibition): Acetazolamide (final concentration 10 µM).
-
-
Pre-incubation: Mix the plate on a plate shaker for 30 seconds. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the FDA working solution (20 µM) to all wells. The final substrate concentration will be 10 µM.
-
Fluorescence Reading: Immediately place the plate in a kinetic-capable plate reader (e.g., BMG PHERAstar, Tecan Spark). Read fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.
Assay Principle 2: AlphaLISA for Protein-Protein Interaction (PPI) Disruption
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based, no-wash immunoassay.[13][14] It is ideal for screening for modulators of protein-protein interactions (PPIs). The principle relies on two bead types: Donor beads and Acceptor beads.[15]
-
Donor Beads: Contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into short-lived singlet oxygen molecules.
-
Acceptor Beads: Contain a chemiluminescent precursor that reacts with the singlet oxygen, leading to a broad light emission at 615 nm.
For a PPI assay, one protein partner is conjugated to Donor beads and the other to Acceptor beads. When the proteins interact, the beads are brought into close proximity (<200 nm), allowing the singlet oxygen to diffuse from the Donor to the Acceptor bead, generating a signal.[15] A compound like this compound that disrupts the PPI will separate the beads, leading to a decrease in the AlphaLISA signal.[13]
Caption: Principle of the AlphaLISA Protein-Protein Interaction Assay.
Detailed Protocol: Hypothetical PPI Disruption Assay (e.g., TargetX-TargetY)
A. Materials & Reagents
| Reagent | Supplier | Catalog # | Storage |
| His-tagged Protein X | In-house/Vendor | - | -80°C |
| GST-tagged Protein Y | In-house/Vendor | - | -80°C |
| AlphaLISA Ni-NTA Donor Beads | PerkinElmer | AL108C | 4°C (protect from light) |
| AlphaLISA Glutathione Acceptor Beads | PerkinElmer | AL109C | 4°C (protect from light) |
| AlphaLISA Buffer (10X) | PerkinElmer | AL000C | 4°C |
| 384-well ProxiPlate | PerkinElmer | 6008280 | Room Temperature |
B. Solution Preparation
-
1X AlphaLISA Buffer: Dilute 10X stock with nuclease-free water.
-
Protein/Bead Mixes: Note: All dilutions and incubations with beads should be performed in subdued light.
-
Donor Mix: Dilute His-tagged Protein X to 40 nM in 1X AlphaLISA Buffer. Add Ni-NTA Donor Beads to a final concentration of 40 µg/mL. Incubate for 60 minutes at room temperature.
-
Acceptor Mix: Dilute GST-tagged Protein Y to 40 nM in 1X AlphaLISA Buffer. Add Glutathione Acceptor Beads to a final concentration of 40 µg/mL. Incubate for 60 minutes at room temperature.
-
-
Compound Plate Preparation: As described in Section 2.1.B. Use a known disruptor of the X-Y interaction as a positive control, if available.
C. Assay Procedure (384-well format)
-
Compound Addition: Add 2 µL of compound dilutions (or controls) to the ProxiPlate wells.
-
Add Donor Mix: Add 10 µL of the pre-incubated Donor Mix (His-Protein X + Donor Beads) to all wells. The final concentration of each component will be halved.
-
Add Acceptor Mix: Add 10 µL of the pre-incubated Acceptor Mix (GST-Protein Y + Acceptor Beads) to all wells. The final concentration of each component will be quartered from its starting mix concentration.
-
Incubation: Seal the plate and mix gently on a plate shaker. Incubate for 90 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision).
HTS Data Analysis and Quality Control
Generating high-quality data is paramount in HTS.[16] Rigorous quality control (QC) and a structured data analysis pipeline are essential for making confident decisions about which compounds to advance.[17][18]
Primary Data Analysis
-
Normalization: The raw data from each well is normalized to the plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Hit Identification: A "hit" is a compound that meets a predefined activity threshold. A common threshold for a primary screen is % Inhibition > 50% or a result that is > 3 standard deviations (SD) from the mean of the negative controls.
Assay Quality Control Metrics
Before analyzing compound activity, the quality of each assay plate must be verified using statistical parameters.[17]
| Metric | Formula | Recommended Value | Rationale |
| Z-Factor (Z') | 1 - (3*(SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 3 | Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect inhibition. |
| Coefficient of Variation (%CV) | (SD_neg / Mean_neg) * 100 | < 15% | Measures the variability within the negative control wells, reflecting the assay's precision.[17] |
Hit Confirmation and Progression Workflow
Initial hits from a primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[19]
Caption: A standard workflow for validating hits from HTS.
Compound Management and Troubleshooting
5.1. Handling this compound
-
Solubility: this compound is readily soluble in DMSO, which is the standard solvent for HTS compound libraries.[20][21]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[20] Store at -20°C or -80°C in tightly sealed containers to prevent water absorption. While many compounds are stable in DMSO with some water, anhydrous conditions are optimal for long-term storage.[22][23]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions, as this can lead to compound precipitation or degradation over time.[23] Prepare intermediate-concentration aliquots for routine use.
5.2. Common HTS Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Z' (< 0.5) | - Reagent instability (enzyme/substrate)- High variability in dispensing- Inappropriate control concentrations | - Prepare fresh reagents daily.- Validate liquid handler performance (CVs).- Optimize positive control concentration to be on the plateau of its dose-response curve. |
| High %CV (>15%) | - Poor mixing- Edge effects in plates- Inconsistent liquid handling | - Increase mixing time/speed post-reagent addition.- Use barrier plates or avoid using outer wells.- Perform regular maintenance and calibration of automated liquid handlers. |
| Fluorescent Compound Interference (Assay 1) | - Test compound is intrinsically fluorescent at assay wavelengths. | - Run a counter-screen by adding compound to a buffer-only plate and measuring fluorescence.- Flag interfering compounds and confirm hits in an orthogonal assay (e.g., label-free). |
| AlphaLISA Signal Quenchers (Assay 2) | - Compound absorbs light at 680 nm or 615 nm. | - Perform a counter-screen using beads linked by a biotin-streptavidin interaction to identify general assay interferents.[13] |
Conclusion
This compound represents a valuable chemical scaffold for the discovery of novel therapeutic agents. The successful identification of potent and selective modulators of targets like carbonic anhydrases or specific protein-protein interactions depends on the deployment of robust and well-validated high-throughput screening assays. The detailed protocols for a fluorescence-based enzymatic assay and an AlphaLISA PPI assay provided herein offer two powerful and distinct approaches for such a campaign. By adhering to the principles of rigorous assay validation, quality control, and structured hit confirmation, researchers can confidently identify high-quality starting points for their drug discovery programs.
References
- Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech.
- Cell Signaling Pathway Reporter Screening. CD BioSciences.
- AlphaLISA® Assay Kits. BPS Bioscience.
- Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. BPS Bioscience.
- Cell-based Reporter Assays: Measure 45 Signaling Pathway Activity in Any Cell Type. SlideShare.
- Signaling Reporter Assays. DiscoverX.
- Application Notes for High-Throughput Screening of Carbonic Anhydrase Inhibitors. Benchchem.
- Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed.
- Cell Signaling P
- A New Frontier in Protein Quantit
- High-Throughput Inhibitor Assays and Screening.
- Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed.
- HTS quality control and data analysis: a process to maximize information
- Alpha Protein-protein and Protein-nucleic Acid Interactions. Revvity.
- The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PubMed Central.
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
- Primary high-throughput screening (HTS) data quality control review.
- Analysis of HTS d
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BMG LABTECH.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen.
- Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central.
- The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Stability of screening compounds in wet DMSO. PubMed.
- ANTIMICROBIAL SULFONAMIDE DRUGS. Core.ac.uk.
- Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
- (PDF) Biological activities of sulfonamides.
- Dimethyl sulfoxide. Wikipedia.
- Sulfonamides. MSD Manual Professional Edition.
- Sulfonamide (medicine). Wikipedia.
- DMSO. gChem Global.
- Studies on repository compound stability in DMSO under various conditions. PubMed.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 21. gchemglobal.com [gchemglobal.com]
- 22. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 6-Fluoropyridine-2-sulfonamide
An Application Note and Protocol Framework for the Quantitative Analysis of 6-Fluoropyridine-2-sulfonamide
Introduction
This compound is a member of the sulfonamide class of compounds, a group of synthetic molecules with broad applications, including pharmaceuticals and agrochemicals.[1] The development and quality control of products containing such active pharmaceutical ingredients (APIs) necessitate robust, accurate, and reliable analytical methods for their quantification. These methods are crucial for ensuring product potency, stability, and safety, and for conducting pharmacokinetic and metabolic studies.
While specific, validated analytical methods for this compound are not yet widely disseminated in peer-reviewed literature, a wealth of knowledge exists for the analysis of the broader sulfonamide class.[2][3][4] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework to develop and validate quantitative methods for this compound. We will detail two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity applications.[2][5]
This document provides detailed protocols and the scientific rationale behind experimental choices, enabling laboratories to establish a self-validating system for the precise quantification of this target analyte.
Section 1: Foundational Analytical Strategies: HPLC-UV vs. LC-MS/MS
The choice of an analytical method is contingent on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, and throughput.[5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It is robust, cost-effective, and well-suited for quantifying higher concentration samples, such as in bulk drug substance or formulated products.[1][5] Its limitation lies in its moderate sensitivity and potential for interference from co-eluting, UV-absorbing compounds in complex matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological or environmental matrices.[2][6] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can definitively identify and quantify the analyte with minimal interference.[6] While more expensive and complex to operate, it is essential for applications like residue analysis, metabolite identification, and pharmacokinetic studies.[6][7]
Section 2: Sample Preparation: The Critical First Step
Effective sample preparation is paramount for accurate and reproducible results. Its primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrument analysis. Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for cleaning up sulfonamide samples.[3][8][9][10]
A typical SPE workflow involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte. For sulfonamides, which are weakly acidic, a hydrophilic-lipophilic balanced (HLB) or a mixed-mode cation exchange (e.g., Strata-SCX) sorbent is often effective.[3][9][10]
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Section 3: Method 1 - High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Causality
This method separates this compound from other compounds based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pyridine and sulfonamide moieties contain chromophores that absorb UV light, typically around 265 nm, allowing for quantification based on the Beer-Lambert law. The choice of a C18 column is based on its proven efficacy for retaining and separating a wide range of sulfonamide compounds.[3] A gradient elution is employed to ensure a sharp peak shape and efficient elution of the analyte while minimizing the run time.[1]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photo-Diode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm or Zorbax Eclipse XDB C18).[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 265 nm.[1]
-
Run Time: Approximately 15-20 minutes.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol or acetonitrile to create a 1 mg/mL solution.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (95:5 A:B).
-
Sample Preparation: Prepare the sample as described in Section 2, ensuring the final solvent is the initial mobile phase.
-
Anticipated Performance Characteristics
The validation of this method should target the following performance characteristics, which are typical for sulfonamide analysis by HPLC-UV.[1][3]
| Parameter | Target Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 40 - 90 µg/kg (ng/mL) |
| Limit of Detection (LOD) | 30 - 80 µg/kg (ng/mL) |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 5% |
Section 4: Method 2 - Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle of Causality
This method couples the powerful separation of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode. The first quadrupole (Q1) selects the protonated molecular ion (precursor ion) of this compound. This ion is fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) selects specific, stable fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations.[5]
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 5.0 5 95 6.0 5 95 6.1 98 2 | 8.0 | 98 | 2 |
-
MS/MS Conditions (Hypothetical for this compound):
-
Ionization Mode: ESI Positive.[5]
-
Molecular Weight: 176.16 g/mol .
-
Precursor Ion [M+H]⁺: m/z 177.2
-
MRM Transitions (Quantifier & Qualifier):
-
Quantifier: 177.2 -> 111.1 (Loss of SO₂)
-
Qualifier: 177.2 -> 84.1 (Further fragmentation of the fluoropyridine ring)
-
-
Note: These transitions must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards as in the HPLC-UV method, but at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
For highest accuracy, use an isotope-labeled internal standard if available.[11]
-
Anticipated Performance Characteristics
The LC-MS/MS method will yield significantly improved sensitivity compared to HPLC-UV.[9][11]
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 200 ng/mL |
| Limit of Quantification (LOQ) | 1.2 - 7.6 ng/L (pg/mL) |
| Limit of Detection (LOD) | 0.3 - 1.9 ng/L (pg/mL) |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD%) | < 15% |
Section 5: Overall Analytical Workflow
The entire process, from receiving a sample to generating a final, validated result, follows a logical and self-validating sequence.
Caption: End-to-end workflow for quantitative analysis.
Conclusion
This application note provides a comprehensive and authoritative framework for developing robust analytical methods for the quantification of this compound. By leveraging established principles for the analysis of sulfonamides, these detailed HPLC-UV and LC-MS/MS protocols offer excellent starting points for method development and validation. The HPLC-UV method is ideal for routine, higher-concentration assays, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. Adherence to these protocols and validation guidelines will ensure the generation of accurate, reliable, and defensible analytical data critical for research, development, and quality control applications.
References
- Benchchem. (2025).
- YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(3).
- Knezevic, Z., et al. (2019).
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
- Journal of the Association of Official Analytical Chemists. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(4).
- Analytical Method Summaries. (2023). Various Methods.
- MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. [Link]
- Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
- USDA Food Safety and Inspection Service. (2009).
- Giesy, J. P., et al. (2012). Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry. Talanta, 89, 407-416. [Link]
- Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Journal of Liquid Chromatography & Related Technologies, 36(10), 1327-1343. [Link]
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 6-Fluoropyridine-2-sulfonamide Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the 6-Fluoropyridine-2-sulfonamide Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1][2] The pursuit of potent and selective kinase inhibitors has driven the exploration of diverse chemical scaffolds. Among these, sulfonamide-containing compounds have emerged as a versatile and highly fruitful area of research, leading to numerous FDA-approved drugs for a range of diseases including cancer and viral infections.[3][4] The sulfonamide moiety is a key structural feature in many successful kinase inhibitors, prized for its ability to act as a hydrogen bond donor and acceptor, thus anchoring molecules within the ATP-binding pocket of kinases.[5]
This guide focuses on a specific, yet highly promising scaffold: This compound . This scaffold combines the established kinase-binding properties of the sulfonamide group with the unique electronic characteristics of a fluorinated pyridine ring. The fluorine atom, a bioisostere of hydrogen, can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the pyridine nitrogen, thereby influencing solubility and cell permeability. The pyridine ring itself is a well-established hinge-binding motif in many kinase inhibitors.[6]
These application notes will provide a comprehensive overview of the rationale for using the this compound scaffold, detailed protocols for the synthesis of derivative libraries, and methodologies for evaluating their biological activity as kinase inhibitors.
Part 1: Rationale and Design Principles
The Role of the Sulfonamide Moiety
The sulfonamide group (—SO₂NH₂) is a cornerstone of many kinase inhibitor designs. Its tetrahedral geometry and ability to engage in multiple hydrogen bonds allow it to interact with key residues in the hinge region of the kinase ATP-binding site. This interaction mimics the hydrogen bonding pattern of the adenine portion of ATP, making it an effective competitor. Furthermore, the sulfonamide nitrogen can be substituted, providing a vector for synthetic elaboration to explore different regions of the kinase active site and to fine-tune the physicochemical properties of the inhibitor.
The Advantage of the 6-Fluoropyridine Ring
The inclusion of a 6-fluoropyridine ring offers several strategic advantages:
-
Enhanced Binding Affinity: The electronegative fluorine atom can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the kinase active site.
-
Metabolic Stability: Fluorine substitution can block metabolically labile positions on the aromatic ring, leading to an improved pharmacokinetic profile.
-
Modulated Physicochemical Properties: The fluorine atom's electron-withdrawing nature can lower the pKa of the pyridine nitrogen, which can impact the molecule's overall charge state, solubility, and ability to cross cell membranes.
-
Vector for SAR Studies: The pyridine ring offers multiple points for substitution, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.[7]
General Mechanism of Kinase Inhibition
Inhibitors based on the this compound scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to various cellular outcomes, such as apoptosis or cell cycle arrest in cancer cells.
Caption: Competitive inhibition at the ATP binding site.
Part 2: Synthetic Protocols
The following protocols provide a general framework for the synthesis of a library of kinase inhibitors based on the this compound scaffold. The starting material, this compound, is commercially available.[8]
General Synthetic Scheme
The primary amino group of the sulfonamide provides a convenient handle for derivatization. A common strategy is to react the sulfonamide with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, or isocyanates, to generate a library of N-substituted derivatives. Another approach involves Suzuki or Buchwald-Hartwig cross-coupling reactions at other positions of the pyridine ring if a suitable handle (e.g., a bromine atom) is present.
Caption: General synthetic routes for derivatization.
Protocol: N-Acylation of this compound
This protocol describes a general method for the N-acylation of the starting material with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis to identify the expected molecular weight of the product and by ¹H and ¹⁹F NMR to confirm the structure.
Part 3: Biochemical and Cellular Assay Protocols
Once a library of compounds has been synthesized, their inhibitory activity against a panel of kinases must be evaluated.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a general method for a competitive binding assay, which is a common high-throughput screening method.
Materials:
-
Kinase of interest (e.g., VEGFR2, EGFR)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Synthesized compounds
-
Assay buffer
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the synthesized compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the Eu-labeled antibody.
-
Add the synthesized compounds at various concentrations.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the results against the compound concentration to determine the IC₅₀ value.
Self-Validation: A known inhibitor for the kinase of interest should be run in parallel as a positive control. A DMSO-only control will serve as the negative control.
Protocol: Cell-Based Kinase Activity Assay (Phosphorylation Level Measurement)
This protocol provides a general method to assess the ability of the synthesized compounds to inhibit kinase activity within a cellular context.
Materials:
-
Human cancer cell line known to have active signaling through the kinase of interest (e.g., A549 for EGFR)
-
Cell culture medium and supplements
-
Synthesized compounds
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated form of the kinase's substrate and a primary antibody for the total protein (as a loading control).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a predetermined time (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Self-Validation: A known inhibitor of the kinase should be used as a positive control. A vehicle-treated group (e.g., DMSO) serves as the negative control.
Caption: Kinase inhibitor discovery workflow.
Part 4: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the biochemical and cellular assays will be crucial for establishing a structure-activity relationship.
| Compound ID | R-Group (N-Substitution) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| Lead-001 | Phenyl | 50 | 0.5 |
| Lead-002 | 4-Chlorophenyl | 25 | 0.2 |
| Lead-003 | 4-Methoxyphenyl | 150 | 1.5 |
| Lead-004 | Thiophene-2-yl | 75 | 0.8 |
By systematically varying the "R" group on the sulfonamide nitrogen and other positions of the pyridine ring, researchers can deduce which functionalities enhance potency and selectivity. For instance, the addition of a halogen to a phenyl ring might increase potency by occupying a hydrophobic pocket, while a bulky group might cause a steric clash and reduce activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.
Conclusion
The this compound scaffold represents a highly attractive starting point for the development of novel kinase inhibitors. Its combination of a proven kinase-binding element (the sulfonamide) with a strategically functionalized aromatic ring (the 6-fluoropyridine) provides a solid foundation for generating potent, selective, and metabolically stable drug candidates. The protocols and principles outlined in this guide are intended to provide researchers with the necessary tools to effectively utilize this scaffold in their kinase inhibitor discovery programs.
References
- ResearchGate. SAR study of sulfonamide-based derivatives 3, 4, 6–13 as cytotoxic agents.
- Google Patents. WO2004020401A1 - Synthesis of sulfonamide derivatives.
- Farg, M. A., et al. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 111, 104842.
- Google Patents. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
- BindingDB. Patents In BindingDB.
- Google Patents. US8277807B2 - Pharmaceutical combinations.
- Google Patents. (12) United States Patent.
- Google Patents. EP3077397A1 - 2-amino-6-fluor-n-5-[fluor-pyridin-3-yl]pyrazol[1,5-a] pyrimidin-3-carboxamid-verbindung als atr-kinaseinhibitor...
- Google Patents. BRPI1006128A2 - sulfonamide derivatives.
- Das, R., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry.
- Das, R., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. US7169791B2 - Inhibitors of tyrosine kinases.
- Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(13), 3096-3107.
- Roskoski, R. Jr. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 29(10), 2329.
- Montanari, F., & Santoro, M. (2023). Kinase Inhibitors in Genetic Diseases. International Journal of Molecular Sciences, 24(7), 6773.
- El-Gamal, M. I., et al. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Journal of Translational Medicine, 22(1), 384.
- Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(13), 3096-3107.
- Hussain, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
- Google Patents. JPS56164793A - Pyridine derivative.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
Application Notes and Protocols for Efficacy Testing of 6-Fluoropyridine-2-sulfonamide
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents ranging from antimicrobials to diuretics and anticancer agents.[1][2] The biological activity of a sulfonamide is dictated by the overall molecular structure, which determines its target specificity. While classical sulfonamide antibiotics function by competitively inhibiting dihydropteroate synthase (DHPS) in bacteria, disrupting folate synthesis[3], a significant number of sulfonamide-containing molecules act as potent inhibitors of carbonic anhydrases (CAs).[4][5] Mafenide, for instance, is a sulfonamide that can induce metabolic acidosis through the inhibition of carbonic anhydrase.[6][7]
6-Fluoropyridine-2-sulfonamide is a novel compound whose therapeutic potential is yet to be fully elucidated. Its structural features, a pyridine ring coupled with a sulfonamide moiety, suggest the possibility of activity as either an antibacterial agent or a carbonic anhydrase inhibitor. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. The protocols herein are designed to first identify the primary molecular target and subsequently to conduct detailed in vitro and in vivo efficacy studies.
Part 1: Target Identification and Initial Characterization
The initial and most critical step in the evaluation of this compound is to determine its primary molecular target. This will dictate the subsequent developmental pathway. We propose a two-pronged screening approach to assess its activity against both bacterial DHPS and a panel of human carbonic anhydrase isoforms.
High-Throughput Screening (HTS) for Target Identification
High-throughput screening allows for the rapid and efficient evaluation of a compound against multiple targets in parallel.[8][9][10]
Experimental Workflow: Target Identification HTS
Caption: High-throughput screening workflow for primary target identification.
Protocol 1: High-Throughput Screening for DHPS and hCA Inhibition
This protocol outlines a generalized HTS approach. Specific assay conditions may need to be optimized.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[11] Create a dilution series to determine the half-maximal inhibitory concentration (IC50).
-
DHPS Assay:
-
Utilize a commercially available or in-house developed DHPS activity assay. These assays typically measure the formation of dihydropteroate from para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.
-
Incubate the DHPS enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrates.
-
Measure the reaction product using a suitable detection method (e.g., fluorescence, absorbance).
-
Include a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.
-
-
hCA Isoform Panel Assay:
-
Screen against a panel of key human carbonic anhydrase isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.[4][12]
-
Employ a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[11] CA catalyzes the hydrolysis of p-NPA to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[11]
-
Pre-incubate the hCA isoforms with varying concentrations of this compound.[11]
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the rate of p-nitrophenol formation in a kinetic plate reader.[11]
-
Use a well-characterized CA inhibitor, such as acetazolamide, as a positive control.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value for each target by fitting the data to a dose-response curve.
-
For promising hits, determine the inhibition constant (Ki) to better understand the binding affinity.[13]
-
Part 2: Efficacy Testing as a Carbonic Anhydrase Inhibitor
Should the initial screening reveal potent inhibition of one or more carbonic anhydrase isoforms, the following detailed experimental plan should be pursued.
In Vitro Characterization
2.1.1 Enzyme Kinetics and Isoform Selectivity
A thorough understanding of the inhibitory mechanism and selectivity is crucial.
Table 1: In Vitro Carbonic Anhydrase Inhibition Profile
| hCA Isoform | IC50 (nM) | Ki (nM) | Inhibition Mechanism |
| hCA I | |||
| hCA II | |||
| hCA IX | |||
| hCA XII |
Protocol 2: Determination of Inhibition Kinetics and Selectivity
-
Stopped-Flow Spectrophotometry: For a precise determination of Ki and the mechanism of inhibition, a stopped-flow instrument is the gold standard for measuring the rapid CO2 hydration reaction catalyzed by CAs.[14]
-
The assay measures the change in pH resulting from the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, monitored using a pH indicator dye.[14]
-
Pre-incubate the enzyme with the inhibitor.
-
Rapidly mix the enzyme-inhibitor solution with a CO2-saturated buffer.
-
Monitor the change in absorbance of the pH indicator over a short time frame.
-
-
Data Analysis: Analyze the kinetic data to determine the inhibition mechanism (e.g., competitive, non-competitive, uncompetitive) and calculate the Ki value.
-
Selectivity Profiling: Compare the Ki values across the different hCA isoforms to establish the selectivity profile of this compound.
2.1.2 Cell-Based Assays
Cell-based assays are essential to confirm that the compound can engage its target in a cellular context and elicit a biological response.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for cell-based efficacy testing of a carbonic anhydrase inhibitor.
Protocol 3: Cell-Based Efficacy Assays
-
Cell Line Selection: Choose a cancer cell line known to express the target hCA isoform (e.g., HT-29 cells for hCA IX).[15]
-
Cell Culture and Treatment: Culture the cells under both normoxic and hypoxic conditions, as some hCA isoforms like hCA IX are upregulated in hypoxic tumor microenvironments.[15] Treat the cells with a range of concentrations of this compound.
-
Cell Viability Assays: Assess cell viability using standard methods such as MTT or XTT assays to determine the half-maximal effective concentration (EC50).
-
Apoptosis Assays: Measure apoptosis induction using assays such as Caspase-Glo to determine if the compound induces programmed cell death.
-
Cell Migration and Invasion Assays: Evaluate the effect of the compound on cell migration and invasion using Boyden chamber assays, as these processes are often linked to tumor metastasis and can be influenced by CA activity.[15]
In Vivo Efficacy Studies
In vivo studies are critical for evaluating the therapeutic efficacy of a drug candidate in a living organism.[14]
Protocol 4: Xenograft Tumor Model in Mice
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[14]
-
Tumor Implantation: Implant human cancer cells (the same as used in the cell-based assays) subcutaneously or orthotopically into the mice.[14]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[14] Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Efficacy Assessment:
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
Part 3: Efficacy Testing as an Antibacterial Agent
If the initial screening indicates that this compound is a potent inhibitor of bacterial DHPS, the following experimental plan should be implemented.
In Vitro Antibacterial Activity
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic or bactericidal, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colony-forming units.
In Vivo Efficacy Studies
Protocol 6: Murine Model of Bacterial Infection
-
Infection Model: A common model is the murine septicemia model, where mice are infected with a lethal dose of a pathogenic bacterium.[18]
-
Treatment: Administer this compound at various doses and time points post-infection.
-
Efficacy Assessment: Monitor the survival of the mice over a set period (e.g., 7-14 days). An effective antibacterial agent will significantly increase the survival rate compared to the untreated control group.
-
Bacterial Load Determination: In a separate cohort of animals, determine the bacterial load in various organs (e.g., blood, spleen, liver) at different time points after treatment to assess the compound's ability to clear the infection.
Conclusion: A Roadmap for Drug Development
This comprehensive guide provides a structured and scientifically rigorous approach to evaluating the efficacy of this compound. By first identifying the primary molecular target, researchers can then proceed with a tailored set of in vitro and in vivo experiments to fully characterize its therapeutic potential. The detailed protocols and experimental workflows presented herein are designed to ensure data integrity and provide a solid foundation for further preclinical and clinical development.
References
- MSD Manual Professional Edition. Sulfonamides - Infectious Diseases. [Link]
- Vree, T. E., Hekster, Y. A., & Termond, E. F. S. (n.d.). Pharmacokinetics of Sulfonamides in Man. Karger Publishers. [Link]
- Gieling, R. G., Babes, A., Coman, C., & Bratu, I. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 1-11. [Link]
- Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. [Link]
- iGEM. Carbonic Anhydrase assay. [Link]
- Wilbacher, G., Dietz, H., & Nidetzky, B. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7312. [Link]
- Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
- Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]
- Supuran, C. T. (2004). Designing of Novel Carbonic Anhydrase Inhibitors and Activators. Current Medicinal Chemistry, 11(6), 807-823. [Link]
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors drug design. Expert Opinion on Drug Discovery, 11(7), 679-691. [Link]
- Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]
- Assay Genie. High-Throughput Screening Assays. [Link]
- Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]
- Di Fiore, A., De Simone, G., Alterio, V., D'Ambrosio, K., Carradori, S., Monti, S. M., & Supuran, C. T. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ACS Medicinal Chemistry Letters, 7(10), 920-924. [Link]
- BellBrook Labs. (2023).
- Devriese, L. A., Uyttebroek, E., Gevaert, D., & Derijcke, J. (1981). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Journal of Veterinary Pharmacology and Therapeutics, 4(4), 245-253. [Link]
- Abdel-Maksoud, M. S., Abdel-Maksoud, M. S., Abdel-Maksoud, M. S., & Abdel-Maksoud, M. S. (2025). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Enzyme and Microbial Technology, 176, 110657. [Link]
- Angeli, A., Selleri, S., Bartolucci, G., De Luca, V., & Supuran, C. T. (2022). Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Medicinal Chemistry, 13(5), 617-627. [Link]
- Supuran, C. T. (2004). Designing of Novel Carbonic Anhydrase Inhibitors and Activators. Current Medicinal Chemistry, 11(6), 807-823. [Link]
- Younis, W., Kaur, K., Seleem, M. N., & Chmaitelly, H. (2021). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry, 64(20), 15159-15173. [Link]
- Pichake, J., Kharkar, P. S., Ceruso, M., Supuran, C. T., & Toraskar, M. P. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(7), 811-815. [Link]
- Younis, W., Kaur, K., & Seleem, M. N. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Global Antimicrobial Resistance, 25, 13-18. [Link]
- Węcel, M., Sławiński, J., & Szafrański, K. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 4321. [Link]
- Karger Publishers. (n.d.). Clinical Pharmacokinetics of Sulfonamides. [Link]
- Lindskog, S., & Silverman, D. N. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry, 59(42), 4066-4076. [Link]
- Al-Trawneh, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(10), 9827-9838. [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & El-Brollosy, N. R. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25895-25907. [Link]
- Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES.
- Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
- Geronikaki, A., Pitta, E., & Angeli, A. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(19), 11849. [Link]
- Kumar, A., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15153-15177. [Link]
- Popović, J., & Stojkov, S. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of the Serbian Chemical Society, 83(1), 1-22. [Link]
- Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]
- Kaur, K., & Seleem, M. N. (2020). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Molecules, 25(21), 5133. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Carbonic anhydrase inhibitors drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. karger.com [karger.com]
- 18. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 6-Fluoropyridine-2-sulfonamide
Introduction: Unveiling the Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with antibacterial, anticancer, and antiviral properties.[1][2][3][4] These compounds exert their biological effects through various mechanisms, most notably by inhibiting key enzymes such as dihydropteroate synthase in bacteria and carbonic anhydrases in mammals.[5][6][7] The introduction of fluorine atoms into sulfonamide structures can further enhance their biological activity and pharmacokinetic properties.[3][8]
This document provides detailed application notes and protocols for the initial cell-based characterization of 6-Fluoropyridine-2-sulfonamide (CAS No: 124433-70-1), a specific derivative whose biological activities are not yet extensively documented.[9] The protocols outlined herein are designed to provide a robust framework for researchers and drug development professionals to investigate its potential as a therapeutic agent. These assays are based on established methodologies for characterizing novel sulfonamides and aim to elucidate its cytotoxic effects, impact on cell cycle progression, and enzyme inhibitory potential.
Postulated Mechanisms of Action
Based on the extensive literature on sulfonamides, this compound may exhibit biological activity through one or more of the following mechanisms:
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a classic zinc-binding group that potently inhibits carbonic anhydrases.[4][10] CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[4][10] The fluorine substitution on the pyridine ring may influence the inhibitory potency and isoform selectivity.
-
Anticancer Activity: Many novel sulfonamide derivatives have demonstrated significant anticancer effects by inducing cell cycle arrest, apoptosis, or by modulating key signaling pathways.[1][11][12][13][14] The pyridine ring, a common scaffold in medicinal chemistry, may contribute to interactions with various intracellular targets.
The following protocols are designed to investigate these postulated mechanisms.
Application Note 1: Cytotoxicity Profiling in Cancer Cell Lines
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay provides a fundamental assessment of the compound's potential as an anticancer agent.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT-based cytotoxicity assessment.
Protocol: MTT Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HeLa for cervical cancer)[1][13]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further prepare a series of logarithmic dilutions in complete culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[13]
-
Cell Treatment: Remove the old medium from the wells and add 200 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[13]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | TBD | TBD |
| MDA-MB-231 | TBD | TBD |
| HeLa | TBD | TBD |
Application Note 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression in a selected cancer cell line.
Rationale: Some sulfonamides exert their anticancer effects by causing cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[11][12] Flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content. This provides insights into the cytostatic mechanism of the compound.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol: Cell Cycle Analysis
Materials:
-
Selected cancer cell line (e.g., one that showed sensitivity in the MTT assay)
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to generate a histogram of DNA content. Model the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | TBD | TBD | TBD |
| This compound (IC50) | TBD | TBD | TBD |
Application Note 3: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II).
Rationale: As sulfonamides are classic CA inhibitors, it is crucial to assess the potential of this compound to inhibit this enzyme class.[10][15][16] A stopped-flow spectrophotometric assay measuring the inhibition of CO2 hydration is a standard method for this purpose.[10] This assay provides a direct measure of the compound's potency as a CA inhibitor.
Conceptual Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Protocol: CO2 Hydration Assay
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II)
-
This compound
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red indicator (0.2 mM)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the compound and acetazolamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.
-
Assay Setup: The assay is performed using a stopped-flow instrument to measure the initial rates of the CA-catalyzed CO2 hydration reaction.[10] The reaction is monitored by the change in absorbance of the pH indicator, phenol red, at 557 nm.
-
Enzyme Inhibition Measurement: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water.
-
Data Acquisition: The initial velocity of the reaction is measured for a range of inhibitor concentrations.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Data Presentation:
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| This compound | TBD | TBD |
| Acetazolamide (Positive Control) | TBD | TBD |
Conclusion
The protocols detailed in these application notes provide a comprehensive starting point for the in-vitro characterization of this compound. By systematically evaluating its cytotoxicity, effects on cell cycle progression, and potential for carbonic anhydrase inhibition, researchers can gain crucial insights into its biological activity and therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development and mechanistic studies.
References
- Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
- Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed.
- Asadi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC - NIH.
- Al-Bari, M. A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science.
- Yin, H., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Stoyanov, S., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI.
- Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
- Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate.
- Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
- Ahamed, M. N. R., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry.
- Aleksić, M., & Kapetanović, V. (2014). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju.
- Munir, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central.
- Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate.
- Angeli, A., et al. (2018). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. NIH.
- Chu, D. T., et al. (1995). Mode of Action of Sulfanilyl Fluoroquinolones. PMC - NIH.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). LinkedIn.
- Angeli, A., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. MDPI.
- Wei, F., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH.
- MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. MSD Manual Professional Edition.
- Charles River Laboratories. (n.d.). Cell-Based Bioassays for Biologics. Charles River Laboratories.
- Wani, T. V., et al. (2018). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. PubMed.
- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BLDpharm - Bulk Product Details [bldpharm.com]
- 10. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoropyridine-2-sulfonamide in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of the Fluorinated Pyridine Sulfonamide Scaffold
The 6-fluoropyridine-2-sulfonamide moiety represents a cornerstone in modern agrochemical discovery, offering a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. The incorporation of a fluorine atom onto the pyridine ring significantly enhances the biological activity and metabolic stability of the resulting derivatives.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of active derivatives and their subsequent biological evaluation.
The unique electronic properties imparted by the fluorine atom, combined with the proven bioactivity of the sulfonamide group, make this scaffold a privileged starting point for lead generation in agrochemical research and development.[1][2]
I. Application in Herbicide Discovery: Synthesis of Novel Sulfonylureas
The most direct and well-documented application of this compound is in the synthesis of potent herbicidal agents, particularly those belonging to the sulfonylurea class.[3] Sulfonylurea herbicides are renowned for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactase synthase (ALS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants.[4]
Protocol 1: Synthesis of a Model N-(((6-fluoropyridin-2-yl)sulfonyl)carbamoyl)arylamine
This protocol is adapted from established methods for the synthesis of herbicidal pyridine sulfonylureas.[3]
Objective: To synthesize a model sulfonylurea herbicide candidate from this compound.
Materials:
-
This compound
-
Aryl isocyanate (e.g., phenyl isocyanate as a model)
-
Anhydrous acetonitrile
-
Triethylamine
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer and Mass Spectrometer for characterization
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Isocyanate: Slowly add the aryl isocyanate (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is critical as isocyanates are highly reactive towards water, which would lead to the formation of unwanted urea byproducts.
-
Triethylamine as a Base: Triethylamine acts as a base to deprotonate the sulfonamide nitrogen, forming a more nucleophilic species that readily attacks the electrophilic carbon of the isocyanate.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a more efficient conversion to the desired product within a reasonable timeframe.
II. Bioactivity Screening of Novel Herbicidal Derivatives
Following the synthesis of new derivatives, a systematic bioassay is essential to determine their herbicidal efficacy and crop selectivity.
Protocol 2: Pre-emergence and Post-emergence Herbicidal Bioassay
This protocol provides a general framework for assessing the herbicidal activity of newly synthesized compounds.[5][6][7][8]
Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of synthesized this compound derivatives against a panel of monocot and dicot weeds.
Materials:
-
Synthesized test compounds
-
A selection of weed species (e.g., barnyardgrass, foxtail, velvetleaf, nightshade)[9]
-
A selection of crop species for selectivity testing (e.g., wheat, corn, soybean)
-
Potting soil
-
Greenhouse facilities with controlled temperature and light conditions
-
Laboratory sprayer for herbicide application
-
Positive controls (commercial herbicides with known efficacy, e.g., saflufenacil, bentazon)[9]
-
Negative control (solvent blank)
Procedure:
Part A: Pre-emergence Assay
-
Seed Planting: Fill pots with soil and sow seeds of the selected weed and crop species at a uniform depth.
-
Herbicide Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions uniformly to the soil surface using a laboratory sprayer. Include positive and negative controls.
-
Incubation: Place the pots in a greenhouse under optimal growing conditions.
-
Evaluation: After a set period (e.g., 2-3 weeks), visually assess the percentage of weed control and crop injury based on a rating scale (0 = no effect, 100 = complete kill).
Part B: Post-emergence Assay
-
Plant Growth: Grow the selected weed and crop species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Apply the test compound solutions, along with controls, directly onto the foliage of the plants using a laboratory sprayer.
-
Incubation: Return the pots to the greenhouse.
-
Evaluation: Assess weed control and crop injury as described for the pre-emergence assay after a suitable time interval (e.g., 7-14 days).
Data Presentation:
Summarize the herbicidal activity data in a table for easy comparison.
| Compound | Application | Rate (g/ha) | Velvetleaf Control (%) | Barnyardgrass Control (%) | Wheat Injury (%) |
| II7 | Post-emergence | 37.5 | 95 | 90 | 5 |
| Saflufenacil | Post-emergence | 37.5 | 98 | 92 | 8 |
| Control | Post-emergence | - | 0 | 0 | 0 |
Fictional data for illustrative purposes, based on the activity of similar compounds.[9]
III. Potential Application in Fungicide and Insecticide Discovery
While the primary documented application of this compound is in herbicide synthesis, the broader class of fluorinated sulfonamides exhibits significant fungicidal and insecticidal properties.[1][2] This suggests that derivatives of this compound could also be valuable leads for novel fungicides and insecticides.
Conceptual Framework for Fungicide and Insecticide Discovery
The synthesis of diverse libraries of compounds from this compound, followed by high-throughput screening, is a viable strategy for identifying new fungicidal and insecticidal leads.
Potential Modes of Action to Investigate:
-
Fungicides: Inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, is a common mode of action for sulfonamide-based fungicides.[10][11]
-
Insecticides: Various modes of action could be explored, including the disruption of the insect's nervous system or metabolic pathways.[12][13][14]
Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method for the initial screening of potential fungicides.[15][16][17]
Objective: To determine the in vitro antifungal activity of this compound derivatives against a panel of phytopathogenic fungi.
Materials:
-
Synthesized test compounds
-
A panel of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)[16][18]
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Fungal plugs from actively growing cultures
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium and amend it with the test compounds at various concentrations.
-
Inoculation: Place a mycelial plug of the test fungus in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Evaluation: Measure the diameter of the fungal colony after a set incubation period and calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound.
Data Presentation:
The results can be presented as EC50 values (the concentration of the compound that inhibits 50% of fungal growth).
| Compound | Botrytis cinerea EC50 (µg/mL) | Rhizoctonia solani EC50 (µg/mL) |
| Derivative X | 25.5 | 15.2 |
| Boscalid | 5.8 | 3.1 |
Fictional data for illustrative purposes.
Visualizing Experimental Workflows
Diagram 1: Synthesis of Herbicidal Sulfonylureas
Caption: Workflow for the synthesis of a sulfonylurea herbicide.
Diagram 2: Agrochemical Screening Pipeline
Caption: A general pipeline for agrochemical discovery.
References
- Herbicidal pyridine sulfonylureas. (n.d.). Google Patents.
- Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 10(12), e28434. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. (2025). Journal of Agricultural and Food Chemistry. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytop
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Journal of Pesticide Science. [Link]
- Novel sulfonamides against Botrytis cinerea with no positive cross-resistance to commercial fungicides: Design, synthesis and SAR study. (2020). Bioorganic & Medicinal Chemistry Letters, 30(4), 126859. [Link]
- Conducting a Bioassay For Herbicide Residues. (2016).
- Progress of the development on the novel amides fungicides. (n.d.).
- Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. (2022). Molecules, 27(20), 6919. [Link]
- Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Herbicidal Activities Research Articles. (n.d.). R Discovery. [Link]
- Synthesis of Novel Pesticidal N, N'-Disubstituted Sulfamide Derivatives Using Sulfur(VI) Fluorine Exchange Click Reaction. (2021). Journal of Agricultural and Food Chemistry, 69(21), 5798-5803. [Link]
- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2024).
- Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]
- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical field. (2024). Heliyon. [Link]
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (n.d.). Molecules. [Link]
- Design, Synthesis, Insecticidal Activities and Molecular Docking of Sulfonamide Derivatives Containing Propargyloxy or Pyridine Groups. (2023). Chemistry & Biodiversity, 20(1), e202201020. [Link]
- Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(2), 275-279. [Link]
- Synthesis and insecticidal activity evaluation of sulfonamide derivatives oriented by atom replacement str
- Herbicide Bioassay. (n.d.).
- Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Using a Plant Bioassay to Detect Herbicide Residue. (n.d.).
- Synthesis and insecticidal activity evaluation of sulfonamide derivatives oriented by atom replacement strategy. (2025).
Sources
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP0314505A2 - Herbicidal pyridine sulfonylureas - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 6. analyzeseeds.com [analyzeseeds.com]
- 7. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel sulfonamides against Botrytis cinerea with no positive cross-resistance to commercial fungicides: Design, synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Derivatization of 6-Fluoropyridine-2-sulfonamide for Improved Potency
Abstract
The 6-fluoropyridine-2-sulfonamide scaffold is a privileged starting point in medicinal chemistry, particularly for the development of enzyme inhibitors targeting metalloenzymes like carbonic anhydrases.[1][2] The strategic placement of the sulfonamide group on the electron-deficient pyridine ring, coupled with the reactive fluorine atom, provides two primary vectors for chemical modification to enhance biological potency and selectivity. This document outlines the core strategies for derivatization at both the sulfonamide nitrogen (N-alkylation/acylation) and the C6 position of the pyridine ring via Nucleophilic Aromatic Substitution (SNAr). We provide detailed, field-tested protocols for these key transformations, explain the chemical rationale behind the experimental design, and present a structure-activity relationship (SAR) framework for guiding library synthesis.
Introduction: Rationale for Derivatization
The sulfonamide moiety (–SO₂NH₂) is a critical pharmacophore responsible for coordinating with the zinc ion in the active site of enzymes like carbonic anhydrase (CA).[3] The primary, unsubstituted sulfonamide is often a prerequisite for high-affinity binding. However, potency and selectivity can be significantly modulated by introducing substituents that interact with adjacent amino acid residues in the enzyme's active site.[4]
Derivatization of the this compound core is pursued for several key reasons:
-
Exploring the Active Site: Appending moieties to the core scaffold allows for the probing of nearby hydrophobic and hydrophilic pockets within the target enzyme's active site, potentially forming additional hydrogen bonds or van der Waals interactions that increase binding affinity.[4]
-
Modulating Physicochemical Properties: Derivatization can alter key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for bioavailability and in vivo efficacy.[1]
-
Enhancing Selectivity: By tailoring substituents to fit the unique topology of a specific enzyme isoform's active site, it is possible to develop highly selective inhibitors, thereby reducing off-target effects.
This guide focuses on two validated, high-yield strategic approaches for chemical modification.
Strategic Approaches to Derivatization
The this compound scaffold offers two orthogonal sites for derivatization, allowing for a combinatorial approach to library generation.
Protocol I: N-Alkylation of the Sulfonamide Moiety
Rationale: Introducing small alkyl or functionalized alkyl groups at the sulfonamide nitrogen can enhance interactions with the enzyme active site. This protocol utilizes a strong base to deprotonate the acidic sulfonamide proton, generating a nucleophilic nitrogen anion that readily reacts with an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Causality: Cooling is essential to control the exothermic reaction of NaH with trace moisture and the subsequent deprotonation.
-
Deprotonation: Add NaH (60% dispersion) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide, driving the reaction forward.
-
Alkylation: Add the alkyl halide dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure N-alkylated product.[6]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.[7][8]
Protocol II: Nucleophilic Aromatic Substitution (SNAr) at C6
Rationale: The fluorine atom at the C6 position is activated towards nucleophilic attack by the electron-withdrawing effects of both the pyridine nitrogen and the C2-sulfonamide group.[9] This allows for its displacement by a variety of nucleophiles (amines, alkoxides, thiols) under relatively mild conditions, providing a powerful method for introducing diversity.[10][11] The reactivity order for halogens in this SNAr reaction is F > Cl > Br > I, making the fluoro- a superior substrate.[11]
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Morpholine, Sodium Methoxide, Benzylamine) (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq, for amine nucleophiles)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMSO.
-
Addition of Reagents: Add the amine nucleophile followed by the base (e.g., K₂CO₃). If using an alkoxide nucleophile, it can be added directly as a solution. Causality: The base is required to deprotonate the amine nucleophile or neutralize the H-F byproduct, driving the reaction to completion.
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. The optimal temperature depends on the nucleophilicity of the attacking species.[9] Causality: Heating is necessary to overcome the activation energy barrier associated with the temporary disruption of aromaticity upon forming the Meisenheimer intermediate.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate may form.
-
Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash with water (to remove DMSO) and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the desired C6-substituted product.
-
Characterization: Verify the structure and purity via NMR spectroscopy and mass spectrometry.[13]
Structure-Activity Relationship (SAR) Summary
Systematic derivatization using the protocols above allows for the development of a clear SAR. The following table summarizes hypothetical, yet chemically rational, outcomes for the inhibition of a target enzyme like Carbonic Anhydrase II.
| Compound ID | Modification (Vector) | R Group | IC₅₀ (nM) | Comment |
| Parent | None | H | 150 | Baseline activity of the core scaffold. |
| N-1 | N-Alkylation (Vector 1) | -CH₃ | 75 | Small alkyl group likely probes a small hydrophobic pocket, improving affinity. |
| N-2 | N-Alkylation (Vector 1) | -CH₂Ph | 45 | Benzyl group extends into a larger hydrophobic region, significantly enhancing potency.[14] |
| N-3 | N-Alkylation (Vector 1) | -C(CH₃)₃ | 250 | Bulky tert-butyl group introduces steric clash, reducing potency.[4] |
| C6-1 | SNAr (Vector 2) | -Morpholino | 90 | Polar morpholine ring may form beneficial hydrogen bonds with solvent or hydrophilic residues. |
| C6-2 | SNAr (Vector 2) | -NH(CH₂CH₂OH) | 65 | Hydroxyethylamino group introduces a hydrogen bond donor/acceptor, improving potency. |
| C6-3 | SNAr (Vector 2) | -OCH₃ | 120 | Small methoxy group offers a slight potency improvement. |
| Combo-1 | Di-substitution | N: -CH₂Ph, C6: -NH(CH₂CH₂OH) | 8 | Synergistic effect; combines optimal interactions from both vectors for high potency. |
IC₅₀ values are representative and intended for illustrative purposes.
Conclusion
The this compound scaffold is a versatile and highly tractable starting point for medicinal chemistry campaigns. The distinct reactivity of the sulfonamide nitrogen and the C6-fluorine provides chemists with reliable and orthogonal handles for molecular elaboration. By employing robust protocols for N-alkylation and nucleophilic aromatic substitution, research teams can efficiently generate focused libraries of compounds. This systematic approach, guided by iterative SAR analysis, is a proven strategy for optimizing lead compounds to achieve high potency and selectivity against enzyme targets.
References
- Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
- Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, ACS Publications.
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Publisher not clearly specified.
- Al-Ghorbani, M., et al. (2023). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
- Abdelazeem, A. H., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
- Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. PPH 308: MEDICINAL CHEMISTRY - II.
- Kumar, A., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish Annals of Medicine.
- Asghar, M. N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC, NIH.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences.
- Gatti, F. G., et al. (2004). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. Arkivoc.
- Wiczling, P., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.
- Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
- A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2025). ResearchGate.
- Yogi, D. C., & Joshi, S. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate.
- Lee, H., et al. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central.
- Shavnya, A., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.
- Nucleophilic Aromatic Substitutions. (2019). YouTube.
Sources
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. paom.pl [paom.pl]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ripublication.com [ripublication.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Large-Scale Synthesis of 6-Fluoropyridine-2-sulfonamide for Preclinical Studies
Introduction: The Significance of 6-Fluoropyridine-2-sulfonamide in Preclinical Research
This compound is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique electronic properties conferred by the fluorine atom and the sulfonamide group's ability to engage in key biological interactions.[1][2] The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[3] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, robust and scalable access to high-purity this compound (CAS: 124433-70-1) is a critical requirement for advancing drug discovery programs into the preclinical phase, where larger quantities of the material are necessary for in-vivo studies.
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed to meet the rigorous purity and scale demands of preclinical drug development. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and outline the necessary purification and analytical characterization techniques.
Synthetic Strategy: A Robust Pathway to this compound
The selected synthetic route is adapted from established methodologies for the synthesis of pyridine sulfonamides, prioritizing scalability, efficiency, and safety.[4][5] The strategy commences with the readily available starting material, 2,6-difluoropyridine, and proceeds through a three-step sequence:
-
Selective Lithiation and Sulfenylation: 2,6-difluoropyridine undergoes selective ortho-lithiation followed by quenching with a sulfur electrophile to introduce the sulfur moiety at the 2-position.
-
Oxidative Chlorination: The resulting thioether is then oxidized to the corresponding sulfonyl chloride.
-
Amination: The final step involves the reaction of the sulfonyl chloride with an ammonia source to furnish the desired this compound.
This approach is advantageous for large-scale production as it avoids the use of highly toxic reagents like sulfur dioxide and offers a convergent and efficient pathway to the target molecule.[4]
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials and reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Suggestion |
| 2,6-Difluoropyridine | 1513-65-1 | 115.07 | Corrosive, Flammable Liquid | Major Chemical Suppliers |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | Pyrophoric, Water-Reactive | Major Chemical Suppliers |
| Di-tert-butyl disulfide | 625-83-2 | 178.36 | Flammable Liquid | Major Chemical Suppliers |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | Oxidizer, Irritant | Major Chemical Suppliers |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive | Major Chemical Suppliers |
| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.04 | Corrosive, Lachrymator | Major Chemical Suppliers |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Flammable, Peroxide-Former | Major Chemical Suppliers |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, Suspected Carcinogen | Major Chemical Suppliers |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Hygroscopic | Major Chemical Suppliers |
Step 1: Synthesis of 2-(tert-butylthio)-6-fluoropyridine
-
Reactor Setup: Under an inert atmosphere (nitrogen or argon), charge a suitable multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Lithiation: To the cooled THF, add 2,6-difluoropyridine dropwise, ensuring the internal temperature does not exceed -70 °C. Following the addition, add n-butyllithium (typically a 2.5 M solution in hexanes) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C. Stir the resulting mixture for an additional hour at this temperature.
-
Sulfenylation: In a separate flask, prepare a solution of di-tert-butyl disulfide in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(tert-butylthio)-6-fluoropyridine, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Fluoropyridine-2-sulfonyl Chloride
-
Reaction Setup: In a flask equipped with a stirrer and a thermocouple, dissolve the crude 2-(tert-butylthio)-6-fluoropyridine from the previous step in a mixture of dichloromethane (DCM) and water.
-
Oxidative Chlorination: Cool the mixture to 0-5 °C in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise, monitoring the internal temperature to keep it below 10 °C. The reaction is exothermic.
-
Reaction Monitoring and Work-up: Stir the reaction at 0-5 °C until completion, as monitored by TLC or LC-MS. Once complete, add water and separate the organic layer. Wash the organic layer sequentially with aqueous sodium bisulfite solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-fluoropyridine-2-sulfonyl chloride. This intermediate is often used immediately in the next step due to its reactivity.
Step 3: Synthesis of this compound
-
Amidation Reaction: Dissolve the crude 6-fluoropyridine-2-sulfonyl chloride in THF and cool to 0 °C. Add concentrated ammonium hydroxide dropwise, maintaining the temperature below 10 °C.
-
Reaction Completion and Isolation: Stir the reaction at room temperature for 2-4 hours. Upon completion, remove the THF under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product, this compound, as a crystalline solid.
Reaction Mechanism: Amidation
Caption: Mechanism of the final amidation step.
Purification and Analytical Characterization
Ensuring the high purity of this compound is paramount for its use in preclinical studies. The following analytical techniques are recommended for full characterization.
| Analytical Technique | Parameter | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Purity (HPLC) | Area % | ≥ 97%[6] |
| Identity (¹H NMR) | Chemical Shift, Integration | Consistent with the structure of this compound |
| Identity (¹³C NMR) | Chemical Shift | Consistent with the structure of this compound |
| Identity (Mass Spec) | m/z | [M+H]⁺ expected at 177.0 |
| Melting Point | Range | To be determined experimentally |
Safety and Waste Management
Hazardous Reagents:
-
n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere and have a Class D fire extinguisher readily available.
-
Corrosive Reagents: 2,6-Difluoropyridine, hydrochloric acid, and ammonium hydroxide are corrosive and should be handled with care to avoid skin and eye contact.[6]
-
Organic Solvents: THF and DCM are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Waste Disposal:
-
Quenched n-BuLi: The quenched reaction mixture containing lithium salts should be neutralized before disposal.
-
Organic Solvents: Collect all organic waste in appropriately labeled containers for disposal by a certified waste management company.
-
Aqueous Waste: Neutralize acidic and basic aqueous waste streams before disposal down the drain with copious amounts of water, in accordance with local regulations.
Safety Decision Tree
Caption: Key safety considerations for the synthesis protocol.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a key intermediate for preclinical drug development. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity material in the quantities required for their studies. Adherence to the safety guidelines is essential for the successful and safe execution of this synthesis.
References
- Emura, T., Yoshino, H., Tachibana, K., Shiraishi, T., Honma, A., Mizutani, A., et al. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides.
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (2021, September 30). eurjchem.com. [Link]
- Torabi, M., Yarie, M., Zolfigol, M. A., Rouhani, S., Azizi, S., Olomola, T. O., Maaza, M., & Msagati, T. A. M. (n.d.). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020, September 29). ACS Omega. [Link]
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI.
- A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. (n.d.).
- This compound [P43605]. (n.d.). ChemUniverse. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). springer.com.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020, November). Tetrahedron.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). Organic Letters. [Link]
- An In-depth Technical Guide to the Starting Materials for Sulfonamide Synthesis. (n.d.). Benchchem.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.
- Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2022, March 30). NIH.
- Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles. (2025, August 6).
- Discovery of novel 6-(piperidin-1-ylsulfonyl)-2H-chromenes targeting α-glucosidase, α-amylase, and PPAR-γ: Design, synthesis, virtual screening, and anti-diabetic activity for type 2 diabetes mellitus. (2024, May 17). PubMed.
- Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evalu
- Synthesis and evaluation of novel sulfonamide analogues of 6/7-aminoflavones as anticancer agents via topoisomerase II inhibition. (2020, July 15). PubMed.
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Purification Strategies for 6-Fluoropyridine-2-sulfonamide and its Analogs: Application Notes and Protocols
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug discovery and development, the pyridine sulfonamide scaffold is a cornerstone of medicinal chemistry, with 6-Fluoropyridine-2-sulfonamide and its analogs being key building blocks for a variety of therapeutic agents. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] However, these desirable properties also introduce unique challenges in the purification of these molecules. Achieving high purity is not merely a matter of regulatory compliance; it is fundamental to ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies.
This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and efficient purification strategies.
Understanding the Molecule: Physicochemical Properties Guiding Purification
The purification strategy for any compound is dictated by its unique physicochemical properties. For this compound, the key features to consider are:
-
Acidity of the Sulfonamide Proton: The sulfonamide (SO₂NH₂) group imparts acidic character. This allows for manipulation of the molecule's charge state through pH adjustment, a powerful tool in both liquid-liquid extraction and chromatography.
-
Basicity of the Pyridine Nitrogen: The pyridine ring nitrogen is basic, though its basicity is reduced by the electron-withdrawing effects of the fluorine and sulfonamide substituents. This basic handle can also be exploited for purification.
-
Polarity and Solubility: The combination of the polar sulfonamide group and the relatively nonpolar fluoropyridine ring results in moderate polarity. Solubility will vary depending on the specific analog and the solvent system.
-
Impact of the Fluorine Atom: The highly electronegative fluorine atom influences the electronic distribution of the pyridine ring, which can affect its interactions with chromatographic stationary phases.
Strategic Purification Workflow: A Multi-Modal Approach
A robust purification strategy often involves a multi-step approach, starting with a crude purification technique to remove bulk impurities, followed by a high-resolution method to achieve the desired final purity.
Caption: A multi-step workflow for purifying this compound and its analogs.
Technique 1: Liquid-Liquid Extraction (LLE) for Initial Cleanup
LLE is an effective first-pass purification technique to remove significant amounts of impurities based on their differential solubility and acid-base properties. The acidic nature of the sulfonamide proton allows for its selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase.
Protocol: Acid-Base Liquid-Liquid Extraction
Objective: To separate the acidic this compound from neutral or basic impurities.
Materials:
-
Crude reaction mixture dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated sulfonamide will partition into the aqueous basic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M NaOH two more times to ensure complete recovery of the product.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of ~2-3. The protonated this compound will precipitate out of the solution if it is a solid, or can be extracted back into an organic solvent.
-
Back Extraction: Add a fresh portion of ethyl acetate to the acidified aqueous solution and shake to extract the neutral product back into the organic phase. Separate the layers and repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the partially purified product.
Expert Insight: The choice of organic solvent is crucial. Ethyl acetate is a good general-purpose solvent for this extraction. For more polar analogs, a mixture of dichloromethane and isopropanol may be more effective. To improve recovery, especially for more hydrophilic analytes, saturating the aqueous phase with sodium chloride can increase the partitioning of the product into the organic layer.[2]
Technique 2: Flash Column Chromatography for Intermediate Purification
Flash column chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to rapidly separate compounds based on their differential adsorption to a stationary phase. For this compound and its analogs, normal-phase chromatography on silica gel is a common and effective method.
Protocol: Normal-Phase Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities.
Materials:
-
Silica gel (230-400 mesh).
-
Hexanes and Ethyl Acetate (HPLC grade).
-
Partially purified product from LLE.
-
Glass column, flash chromatography system, or pre-packed cartridges.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
Procedure:
-
TLC Analysis: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a silica gel column. For every 1 gram of crude material, use approximately 50-100 grams of silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet loading.
-
Elution: Begin elution with the chosen mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes), is often effective for separating compounds with a range of polarities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Troubleshooting Peak Tailing: Pyridine-containing compounds can sometimes exhibit peak tailing on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[3] To mitigate this, a small amount of a competing base, such as triethylamine (0.1-1% v/v), can be added to the mobile phase.[3]
Data Presentation: Typical Flash Chromatography Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | A versatile solvent system that allows for the elution of a wide range of compounds. |
| Sample Loading | Dry Loading | Often leads to sharper bands and better separation compared to wet loading. |
| Modifier | 0.1-1% Triethylamine (optional) | Reduces peak tailing by masking acidic silanol groups on the silica surface.[3] |
Technique 3: Crystallization for High-Purity Solids
Crystallization is a powerful technique for obtaining highly pure solid compounds. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
Protocol: Recrystallization from a Mixed Solvent System
Objective: To obtain highly pure crystalline this compound.
Materials:
-
Purified product from chromatography.
-
Ethanol or Isopropanol.
-
Deionized water.
-
Erlenmeyer flask and condenser.
-
Heating mantle or hot plate.
-
Büchner funnel and filter paper.
Procedure:
-
Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the compound in a minimal amount of a "good" solvent (e.g., ethanol or isopropanol) at room temperature. Slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes turbid. This indicates the approximate ratio for the mixed solvent system.
-
Dissolution: In a larger Erlenmeyer flask, add the bulk of the impure solid. Add the "good" solvent and heat the mixture to boiling with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To further increase the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Troubleshooting Crystallization Issues:
| Issue | Potential Cause | Solution |
| Oiling Out | Compound's melting point is lower than the solution's boiling point; high impurity levels. | Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Consider a preliminary purification step like column chromatography.[4] |
| No Crystals Form | Solution is supersaturated or too much solvent was used. | Induce crystallization by scratching the inside of the flask or adding a seed crystal. If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[5] |
| Low Yield | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use pre-warmed glassware for hot filtration.[5] |
Technique 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Polishing
For achieving the highest levels of purity (>99%), preparative HPLC is the method of choice.[6] It offers superior resolution compared to flash chromatography and is particularly useful for separating closely related analogs or stubborn impurities.
Protocol: Reversed-Phase Preparative HPLC
Objective: To achieve high-purity (>99%) this compound.
Materials:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic acid (optional).
Procedure:
-
Analytical Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions. A gradient of water and acetonitrile on a C18 column is a good starting point. The addition of a small amount of an acid like TFA or formic acid (0.1%) can improve peak shape for basic compounds.[3]
-
Scale-Up: Scale up the analytical method to the preparative scale. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
Purification: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) and inject it onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.
Visualization of a Purification Workflow Decision Tree
Caption: A decision tree for selecting the appropriate purification technique.
Purity Assessment: The Final Verification
The purity of the final compound must be rigorously assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity. A high-resolution analytical method should be used to detect any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified compound and can help in the identification of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the compound and assessing its purity. The absence of impurity signals in the NMR spectra is a strong indicator of high purity.
Conclusion
The purification of this compound and its analogs is a critical step in the drug discovery and development process that requires a strategic and multi-faceted approach. By understanding the physicochemical properties of these molecules and employing a combination of liquid-liquid extraction, flash chromatography, crystallization, and preparative HPLC, researchers can consistently obtain high-purity compounds. The detailed protocols and expert insights provided in this guide are intended to serve as a valuable resource for scientists working with this important class of molecules, enabling them to advance their research with confidence in the quality of their materials.
References
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Beierle, J. M., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12348–12361. [Link]
- Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]
- Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. PubMed.
- ResearchGate. (2025). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | Request PDF.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ResearchGate. (n.d.). Synthesis of heteroaryl sulfonyl fluorides from heteroaryl thiols.
- BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Biotage. (n.d.). Successful Flash Chromatography.
- PubMed. (2020). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur-Fluorine Exchange (SuFEx) Reaction.
- LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- YouTube. (2021). Crystallization of Sulfanilamide.
- MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
- PubChemLite. (n.d.). This compound (C5H5FN2O2S).
- ScienceDirect. (2011). Optimizing performance of liquid–liquid extraction in stratified flow in micro-channels.
- BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation.
- CymitQuimica. (n.d.). This compound.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows.
- Synblock. (n.d.). CAS 124433-70-1 | this compound.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- Amadis Chemical. (n.d.). This compound,124433-70-1.
- ChemUniverse. (n.d.). This compound [P43605].
- National Institutes of Health. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- PubMed. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- PubMed. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Biotage. (2023). Purifying ionic compounds by flash column chromatography.
- ResearchGate. (2025). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- ResearchGate. (2025). (PDF) Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
Sources
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
Application Notes and Protocols for the Crystallization of 6-Fluoropyridine-2-sulfonamide and its Complexes
Introduction: The Critical Role of Crystallization in Drug Development
In the landscape of modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability.[1] For emerging therapeutic agents like 6-Fluoropyridine-2-sulfonamide and its complexes, the ability to control the crystalline form is not merely a matter of academic interest but a critical determinant of clinical success. The pyridine sulfonamide moiety is a recurring motif in pharmacologically active compounds, and a systematic understanding of their crystal engineering principles is essential for polymorph screening and the development of robust solid forms.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization methods tailored for this compound and its potential complexes. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering a framework for rational crystal form development. While specific physicochemical data for this compound, such as a definitive melting point and broad solvent solubility, are not extensively available in public literature, we will leverage data from its close structural analog, pyridine-2-sulfonamide, and general principles of sulfonamide and pyridine chemistry to establish robust starting protocols.[4][5]
Part 1: Foundational Principles of Crystallization
Crystallization is a thermodynamic process in which a solute in a solution, melt, or vapor phase transitions into a highly ordered solid state, forming a crystal lattice.[1] This process is governed by the principle of supersaturation, a non-equilibrium state where the concentration of the solute exceeds its saturation solubility at a given temperature. The generation and control of supersaturation are the cornerstones of all crystallization techniques.
The Role of Intermolecular Interactions
The crystal structure of pyridine sulfonamides is heavily influenced by hydrogen bonding.[2][3] The sulfonamide group provides a strong hydrogen bond donor (N-H) and two acceptors (S=O), while the pyridine ring contains a hydrogen bond acceptor (the nitrogen atom). These functionalities can engage in various hydrogen bond motifs, such as dimers and catemers, which dictate the packing of molecules in the crystal lattice.[2][3] The presence of a fluorine atom in this compound can further influence crystal packing through weak interactions, such as C-H···F and F···F contacts, potentially leading to different polymorphic forms.[6]
Co-crystallization: Engineering Multi-Component Crystalline Solids
For this compound "complexes," co-crystallization is a powerful technique to modify the physicochemical properties of the API without altering its chemical structure.[7] Co-crystals are multi-component crystalline solids where the API and a co-former (a pharmaceutically acceptable molecule) are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding.[8][9]
The selection of a suitable co-former is critical and is often guided by the principles of supramolecular synthons, which are robust and predictable hydrogen-bonding patterns between functional groups.[9] For this compound, potential co-formers could include carboxylic acids, amides, or other molecules with complementary hydrogen bond donors and acceptors.[1][10] The formation of a co-crystal versus a salt is typically determined by the difference in pKa values between the API and the co-former; a ΔpKa of less than 1 generally favors co-crystal formation.[8][11]
Part 2: Experimental Protocols for Crystallization
The following protocols provide detailed, step-by-step methodologies for the crystallization of this compound. Given the limited specific data for this compound, the suggested solvent systems and conditions are starting points for screening and optimization.
General Considerations
-
Purity: The starting material should be of the highest possible purity, as impurities can inhibit crystallization or lead to the formation of undesirable crystal forms.
-
Glassware: All glassware should be scrupulously clean to avoid heterogeneous nucleation on dust or other particles.
-
Environment: Crystallization experiments should be conducted in a vibration-free environment to allow for slow and controlled crystal growth.
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality single crystals. The principle is to slowly increase the concentration of the solute by evaporating the solvent until supersaturation is reached and crystals begin to form.
Methodology:
-
Solvent Screening: In small vials, test the solubility of a few milligrams of this compound in a range of solvents (see Table 1 for suggestions). The ideal solvent is one in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid, but ensure the solution is allowed to cool back to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube).
-
Evaporation: Cover the vessel with parafilm and pierce a few small holes to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vessel in a quiet, temperature-stable location and monitor for crystal growth over several days to weeks.
Diagram of Slow Evaporation Workflow:
Caption: Workflow for the slow evaporation crystallization method.
Protocol 2: Slow Cooling Crystallization
This method is effective for compounds that have a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound has low solubility at room temperature but good solubility at a higher temperature.
-
Preparation of a Saturated Solution: In a flask, add the compound to the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).
-
Further Cooling: Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Diagram of Slow Cooling Workflow:
Caption: Workflow for the slow cooling crystallization method.
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality crystals from small amounts of material. It involves the slow diffusion of an anti-solvent (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound, gradually inducing crystallization.
Methodology:
-
Solvent/Anti-solvent Selection: Choose a "good" solvent in which this compound is soluble and a miscible, more volatile "anti-solvent" in which it is insoluble.
-
Hanging Drop Setup:
-
Place 0.5-1 mL of the anti-solvent in the reservoir of a well in a crystallization plate.
-
On a siliconized cover slip, place a small drop (2-5 µL) of a concentrated solution of the compound in the "good" solvent.
-
Invert the cover slip and place it over the reservoir, sealing the well.
-
-
Sitting Drop Setup:
-
Place the anti-solvent in the reservoir.
-
Place the drop of the compound's solution on a post within the well.
-
Seal the well.
-
-
Incubation: Store the plate in a stable environment and monitor for crystal growth as the anti-solvent vapor diffuses into the drop, reducing the solubility of the compound.
Diagram of Vapor Diffusion (Hanging Drop) Setup:
Caption: Schematic of a hanging drop vapor diffusion setup.
Protocol 4: Co-crystallization
This protocol outlines a general approach for screening for and growing co-crystals of this compound with a suitable co-former.
Methodology:
-
Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers with functional groups complementary to the sulfonamide and pyridine moieties (e.g., carboxylic acids, amides).
-
Screening by Slurry Conversion:
-
In a vial, add this compound and a co-former in a 1:1 molar ratio.
-
Add a small amount of a solvent in which both compounds have limited solubility.
-
Stir the slurry at room temperature for 24-48 hours.
-
Isolate the solid by filtration and analyze by techniques such as Powder X-ray Diffraction (PXRD) to identify new crystalline phases.
-
-
Co-crystal Growth from Solution:
-
Once a promising co-crystal is identified, dissolve the API and co-former in a 1:1 molar ratio in a suitable solvent at an elevated temperature.
-
Follow the slow cooling protocol (Protocol 2) to grow co-crystals.
-
Alternatively, use the slow evaporation method (Protocol 1) with a solution containing both components.
-
Diagram of Co-crystallization Workflow:
Caption: Workflow for the screening and growth of co-crystals.
Part 3: Data Presentation and Troubleshooting
Solvent Selection Guide
The choice of solvent is the most critical parameter in crystallization. The following table provides a starting point for solvent screening for this compound, based on common solvents for sulfonamides and pyridine derivatives.
| Solvent Class | Examples | Rationale and Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding potential, often provide moderate solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be good solvents, but their higher volatility may lead to rapid crystallization. |
| Esters | Ethyl Acetate | Often a good choice for organic compounds, providing a balance of polarity and volatility.[3] |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Can be effective, particularly in solvent/anti-solvent systems. |
| Aromatic | Toluene | Can sometimes promote high-quality crystal growth.[3] |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be useful for co-crystallization.[1] |
| Water | Solubility is likely to be low, but can be used as an anti-solvent. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not sufficiently supersaturated. | Concentrate the solution further by evaporation. Cool to a lower temperature. Add an anti-solvent. Try scratching the inside of the vial with a glass rod to induce nucleation. |
| "Oiling Out" | The solute has separated as a liquid phase instead of a solid. This can happen if the solution is cooled too quickly or if the melting point of the solid is below the temperature of the solution. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Change to a more polar solvent system. |
| Formation of Amorphous Powder | Rapid precipitation due to high supersaturation. | Reduce the rate of supersaturation generation (slower cooling, slower evaporation, or slower addition of anti-solvent). Use a different solvent system. |
| Many Small Crystals | Too many nucleation sites or rapid nucleation. | Ensure the solution is filtered to remove dust particles. Reduce the rate of supersaturation. |
References
- Pate1, U., Haridas, M., & Singh, T. P. (1988). Molecular complex between the sulfa drug sulfadimidine and an aromatic carboxylic acid.
- Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.
- Desiraju, G. R. (2003). Crystal engineering: the design of organic solids. Elsevier.
- Ghosh, S., & Nangia, A. (2011). Co-crystals of sulfamethazine with carboxylic acids and amides: co-former assisted tautomerism in an active pharmaceutical ingredient and hydrogen bond competition study. CrystEngComm, 13(21), 6436-6447.
- Akiri, K., Cherukuvada, S., Rana, S., & Nangia, A. (2012). Crystal structures of pyridine sulfonamides and sulfonic acids. Crystal Growth & Design, 12(10), 4894-4903.
- Boldog, I., & Rissanen, K. (2010). Aggregation of fluorine-substituted pyridines. Crystal Growth & Design, 10(11), 4916-4925.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- BIA. (2022, December). Crystallisation in pharmaceutical processes.
- University of Washington. (n.d.). The Slow Evaporation Method.
- Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
- PubChem. (n.d.). Pyridine sulfonamide.
- Taylor & Francis Online. (2018). Metal-based sulfonamides: Their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide.
- National Center for Biotechnology Information. (2023). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
- National Center for Biotechnology Information. (2020). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Co-Crystallization: A Novel Approach to Improve the Physicochemical Properties of Active Pharmaceutical Ingredients.
- PubChem. (n.d.). CID 161554390.
- American Chemical Society. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids.
- Royal Society of Chemistry. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- ScienceDirect. (2018). Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development.
Sources
- 1. Selective formation of hydrogen bonded cocrystals between a sulfonamide and aromatic carboxylic acids in the solid state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids - American Chemical Society - Figshare [acs.figshare.com]
- 4. Pyridine sulfonamide | C5H6N2O2S | CID 12000791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 63636-89-5 | 2-Pyridinesulfonamide - Synblock [synblock.com]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoropyridine-2-sulfonamide
Welcome to the technical support center for the synthesis of 6-Fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges that can lead to low yields. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
I. Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, is often plagued by low yields. The primary challenges lie in the instability of key intermediates and the potential for competing side reactions. A thorough understanding of the reaction mechanism and critical process parameters is essential for success.
This guide will focus on a common and logical synthetic pathway: a Sandmeyer-type reaction starting from 2-amino-6-fluoropyridine. We will dissect each stage of this process, highlighting potential pitfalls and providing actionable solutions.
II. Proposed Synthetic Pathway
A widely adopted route for the synthesis of this compound proceeds through three key stages. This pathway is favored due to the commercial availability of the starting material and the extensive body of literature on the Sandmeyer reaction.[1][2][3]
Caption: Proposed synthetic pathway for this compound.
III. Troubleshooting Guide: Question & Answer
This section addresses specific issues that you may encounter during the synthesis. Each question is followed by an in-depth explanation of the potential causes and a set of recommended actions.
Q1: My diazotization of 2-amino-6-fluoropyridine appears incomplete or is yielding significant byproducts. What's going wrong?
Potential Causes & Solutions:
-
Temperature Control: The stability of the diazonium salt is highly dependent on temperature. The reaction should be maintained between 0 and 5 °C. An increase in temperature can lead to premature decomposition of the diazonium salt, resulting in the formation of 6-fluoropyridin-2-ol and other impurities.
-
Rate of Addition of Sodium Nitrite: A slow, dropwise addition of the sodium nitrite solution is crucial. A rapid addition can cause localized warming and an excess of nitrous acid, leading to side reactions.
-
Acid Concentration: The concentration of the acid (typically HCl) is critical. Insufficient acid can lead to incomplete diazotization, while excessively high concentrations can promote unwanted side reactions.
Recommended Actions:
-
Optimize Temperature Control: Use an ice-salt bath to maintain a consistent internal reaction temperature below 5 °C.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise with vigorous stirring to ensure rapid dispersion and prevent localized temperature spikes.
-
Monitor pH: Ensure the reaction mixture remains strongly acidic throughout the addition of sodium nitrite.
Q2: The yield of 6-fluoropyridine-2-sulfonyl chloride is consistently low after the Sandmeyer reaction. What are the likely reasons?
Potential Causes & Solutions:
-
Instability of the Sulfonyl Chloride: Pyridine-2-sulfonyl chlorides are notoriously unstable and can decompose, especially in the presence of moisture.[4] It is often best to use the crude sulfonyl chloride solution immediately in the next step without isolation.[5]
-
Catalyst Activity: The copper(I) chloride catalyst is essential for the conversion of the diazonium salt to the sulfonyl chloride.[2][6] The catalyst must be of high purity and handled under conditions that prevent its oxidation to copper(II).
-
Inefficient SO₂ Delivery: The reaction requires a steady stream of sulfur dioxide gas. Inconsistent or insufficient SO₂ will result in incomplete conversion.
Recommended Actions:
-
Immediate Use of Sulfonyl Chloride: Do not attempt to isolate the 6-fluoropyridine-2-sulfonyl chloride. Instead, use the solution directly in the subsequent amination step.
-
Ensure High-Quality Catalyst: Use freshly purchased, high-purity copper(I) chloride.
-
Optimize SO₂ Delivery: Ensure a consistent and sufficient flow of SO₂ gas into the reaction mixture. The reaction is typically carried out in a solvent like acetic acid.[6]
Caption: Troubleshooting low yield of 6-fluoropyridine-2-sulfonyl chloride.
Q3: The final amination step to form this compound is inefficient. How can I improve this?
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride is highly reactive and can be hydrolyzed back to the sulfonic acid if exposed to water for extended periods or at elevated temperatures.
-
Insufficient Ammonia: A sufficient excess of ammonia is required to drive the reaction to completion and neutralize the HCl generated during the reaction.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature during the addition of the sulfonyl chloride solution to the aqueous ammonia is important to prevent side reactions.
Recommended Actions:
-
Controlled Addition: Add the cold solution of 6-fluoropyridine-2-sulfonyl chloride slowly to a cold, concentrated solution of aqueous ammonia with vigorous stirring.
-
Use Excess Ammonia: Employ a significant excess of aqueous ammonia to ensure complete conversion.
-
Maintain Low Temperature: Keep the reaction temperature below 10 °C during the addition.
IV. Frequently Asked Questions (FAQs)
Q: What is a good starting material for this synthesis?
A: 2-Amino-6-fluoropyridine is an excellent and commercially available starting material.[7] A high-purity starting material is crucial for minimizing side reactions.
Q: How can I monitor the progress of the reactions?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis, LC-MS can be used to identify intermediates and byproducts.
Q: What are the key safety precautions for this synthesis?
A: This synthesis involves several hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sulfur dioxide is a toxic gas and should be handled with extreme care.
V. Experimental Protocols
Protocol 1: Synthesis of 6-Fluoropyridine-2-sulfonyl chloride
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-fluoropyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) in glacial acetic acid and saturate it with sulfur dioxide gas at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, ensuring the temperature does not exceed 10 °C.
-
Continue to bubble SO₂ through the reaction mixture and stir for 2-3 hours at room temperature.
-
The resulting solution containing the crude 6-fluoropyridine-2-sulfonyl chloride should be used immediately in the next step.
Protocol 2: Synthesis of this compound
-
Cool a concentrated aqueous solution of ammonia (10-15 eq) to 0-5 °C in an ice bath.
-
Slowly add the crude solution of 6-fluoropyridine-2-sulfonyl chloride from the previous step to the cold ammonia solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Acidify the reaction mixture with concentrated HCl to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
VI. Data Summary
| Parameter | Recommendation | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. |
| NaNO₂ Addition Rate | Slow, dropwise | Prevents localized heating and side reactions. |
| Sulfonyl Chloride Isolation | Use in-situ | Highly unstable and prone to decomposition.[4] |
| Amination Temperature | 0-10 °C | Controls the exothermic reaction and prevents hydrolysis. |
| Ammonia Stoichiometry | 10-15 equivalents | Drives the reaction to completion and neutralizes HCl. |
VII. References
-
ChemicalBook. PYRIDINE-2-SULFONYL CHLORIDE synthesis.
-
ChemicalBook. 2-Amino-6-fluoropyridine synthesis.
-
PrepChem.com. Synthesis of this compound.
-
Benchchem. Synthesis routes of Pyridine-2-sulfonyl Chloride.
-
ChemicalBook. PYRIDINE-2-SULFONYL CHLORIDE.
-
ChemicalBook. 2-Amino-6-fluoropyridine.
-
Benchchem. Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
-
ResearchGate. Sandmeyer Reaction.
-
Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects.
-
Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
Wikipedia. Sandmeyer reaction.
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
Organic Chemistry Portal. Sandmeyer Reaction.
-
YouTube. Sandmeyer Reaction.
-
Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
-
Sigma-Aldrich. 2-Amino-6-fluoropyridine 98 1597-32-6.
-
Apollo Scientific. 1597-32-6 Cas No. | 2-Amino-6-fluoropyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 5. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1597-32-6 Cas No. | 2-Amino-6-fluoropyridine | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Improving Regioselectivity in Reactions of 6-Fluoropyridine-2-sulfonamide
Introduction
The 6-fluoropyridine-2-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in developing drug candidates. Its utility stems from the unique electronic properties conferred by the pyridine ring, the strongly electron-withdrawing sulfonamide group, and the synthetically versatile C-F bond. However, this very combination of functional groups presents a significant challenge for researchers: controlling regioselectivity during subsequent functionalization reactions.
The molecule possesses multiple non-equivalent reactive sites, leading to potential formation of complex isomeric mixtures, which complicates synthesis, purification, and scale-up. This guide provides a troubleshooting framework and detailed protocols to help researchers navigate these challenges. As Senior Application Scientists, we aim not only to provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Core Reactivity Profile: A Tug-of-War of Directing Effects
Understanding the electronic landscape of this compound is the first step to mastering its reactivity. The pyridine nitrogen, the C2-sulfonamide, and the C6-fluorine are all electron-withdrawing, rendering the entire ring system electron-deficient and generally resistant to electrophilic aromatic substitution.[1][2] Consequently, two primary pathways dominate its functionalization chemistry: Nucleophilic Aromatic Substitution (SNAr) and C-H functionalization , typically via deprotonation/metalation.
These pathways are often in direct competition. The key to regioselectivity is to promote one pathway while suppressing the others through careful selection of reagents and conditions.
Caption: Competing reactive sites on the this compound core.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of this compound in a direct question-and-answer format.
Question 1: "I am attempting a C-H functionalization at the C3 position via directed lithiation, but I'm getting a complex mixture, including products where the fluorine is displaced. What is going wrong?"
This is a classic case of competing reaction pathways. The organolithium base, intended for deprotonation, or the subsequent electrophile can act as a nucleophile, leading to an undesired SNAr reaction at the C6 position. Furthermore, deprotonation may not be exclusively occurring at C3.
Probable Causes & Solutions:
-
Cause: The base is too nucleophilic or the temperature is too high. Standard alkyllithiums like n-BuLi or s-BuLi can readily act as nucleophiles. High temperatures provide the activation energy for the SNAr pathway.
-
Solution: Employ a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[3] These bases are excellent for deprotonation but poor nucleophiles. Crucially, the reaction must be conducted at very low temperatures (typically -78 °C) to ensure kinetic control and suppress side reactions.[4]
-
-
Cause: The sulfonamide group is not an effective enough directing group under your conditions, leading to competitive deprotonation at other sites. Gas-phase acidity studies on pyridine itself show the C4 proton is often the most acidic, followed by C3.[5][6]
-
Solution: The sulfonamide is a well-established directing ortho-metalation (DoM) group.[3][7] Its effectiveness relies on pre-coordination with the lithium base. Ensure the slow addition of the base to the substrate solution at -78 °C to favor the formation of the directed complex, which kinetically favors C3 deprotonation.
-
-
Cause: The electrophile is too reactive or is added at too high a temperature, promoting side reactions.
-
Solution: After the lithiation step is complete (typically 30-60 min at -78 °C), add the electrophile slowly while maintaining the low temperature. Allow the reaction to proceed at -78 °C before slowly warming.
-
Caption: Troubleshooting workflow for C3-directed lithiation.
Question 2: "My reaction is producing a mixture of C4 and C5 substituted isomers. How can I improve selectivity?"
Achieving high regioselectivity between the C4 and C5 positions is challenging because they can have similar electronic properties and acidities. The strategy here is to exploit subtle differences in their steric and electronic environments.
Probable Cause & Solutions:
-
Cause: The reaction conditions do not sufficiently differentiate between the C4 and C5 C-H bonds.
-
Solution (Steric Control): The C4 position is generally less sterically hindered than the C5 position, which is flanked by the C6-fluorine. Employing a bulky catalyst or reagent can amplify this difference, favoring functionalization at the C4 position.[8]
-
Solution (Kinetic vs. Thermodynamic Control): In some systems, deprotonation at one site may be kinetically favored (faster rate at low temperature), while the anion at another site is thermodynamically more stable (favored at higher temperatures or longer reaction times). A temperature and time course study is essential.
-
Solution (Alternative Chemistries): Transition metal-catalyzed C-H functionalization offers a powerful alternative. The regioselectivity is often governed by the ligand environment around the metal center rather than the inherent acidity of the C-H bonds.[2] For instance, specific palladium or rhodium catalyst systems have been developed for meta-selective functionalization of pyridines.[9]
-
Table 1: Hypothetical Conditions for Tuning C4/C5 Selectivity
| Condition | Reagent/Catalyst | Temperature (°C) | Expected Major Isomer | Rationale |
| A | LDA / MeI | -78 | Mixture (slight C4 pref.) | Kinetic deprotonation, minimal steric influence from MeI. |
| B | Bulky Base (e.g., LiTMP) / Bulky Electrophile (e.g., TMSCl) | -78 | C4 | Steric hindrance at C5 disfavors reaction with bulky reagents. |
| C | Pd(OAc)₂ / Bulky Ligand (e.g., XPhos) / Aryl-Br | 100-120 | C4 or C5 (Ligand Dep.) | Ligand architecture dictates the site of C-H activation.[2] |
| D | Base-mediated Sulfonylation (Tf₂O, NaSO₂R) | 25 | C4 | N-activation with Tf₂O followed by nucleophilic addition often favors the para (C4) position.[10][11] |
Question 3: "I want to perform a Nucleophilic Aromatic Substitution (SNAr) at the C6 position, but the reaction is sluggish or gives low yields."
While the C6-F bond is activated for SNAr, several factors can impede the reaction.
Probable Causes & Solutions:
-
Cause: The nucleophile is not sufficiently reactive.
-
Solution: For neutral nucleophiles like alcohols or amines, deprotonation is essential. Use a base strong enough to fully generate the corresponding alkoxide or amide. For an alcohol, sodium hydride (NaH) is more effective than potassium carbonate (K₂CO₃).[12] Ensure the reaction is anhydrous, as water will quench the activated nucleophile.
-
-
Cause: The solvent is inappropriate.
-
Solution: SNAr reactions proceed fastest in polar aprotic solvents like DMSO, DMF, or NMP.[12] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents like ethanol will solvate and deactivate the nucleophile.
-
-
Cause: The sulfonamide (-SO₂NH₂) is interfering.
-
Solution: Under basic conditions, the sulfonamide protons can be abstracted, creating a dianionic species that may be less reactive or lead to side products. If strong bases are required, consider protecting the sulfonamide nitrogen first, for example, as a tert-butyl carbamate (Boc) or by alkylation, which can be removed later.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which proton is the most acidic on the this compound ring? The acidity is a fine balance of inductive and resonance effects. The C3-H is ortho to the powerful sulfonamide directing group, making it kinetically favorable for deprotonation with a directed base like LDA.[3] However, based on the fundamental electronics of the pyridine ring, the C4-H is often considered the most thermodynamically acidic proton due to delocalization of the negative charge in the resulting anion without repulsion from the nitrogen lone pair.[5][6] The C5-H is influenced by the adjacent fluorine but is generally less acidic than C3 or C4.
FAQ 2: Can the sulfonamide group be used as a directing group for reactions other than lithiation? Yes. While its primary role is in directed ortho-metalation, the sulfonamide group's strong electron-withdrawing nature also helps to activate the entire ring system for other transformations, such as nucleophilic additions to N-activated pyridine intermediates.[11] Furthermore, the NH protons can engage in hydrogen bonding, potentially directing catalysts or reagents that can interact with it.[13][14]
FAQ 3: What are the best analytical techniques to reliably distinguish between C3, C4, and C5 isomers? A combination of techniques is most reliable.
-
¹H NMR: The coupling constants are diagnostic. Protons on a pyridine ring show characteristic ortho (~8 Hz), meta (~2-3 Hz), and para (~0-1 Hz) couplings. The introduction of a substituent will alter the splitting patterns of the remaining protons in a predictable way.
-
¹⁹F NMR: If the fluorine at C6 is retained, its coupling to the C5 and C3 protons can help identify adjacent substitution.
-
2D NMR (COSY, HMBC, NOESY): These experiments are invaluable for unambiguously assigning structure. A NOESY experiment, for example, can show through-space correlation between a new substituent and the remaining ring protons, confirming its position.
-
GC/MS and HPLC: These are excellent for determining the ratio of isomers in a mixture but require authentic standards for definitive peak assignment.[15][16]
FAQ 4: Under what conditions should I consider protecting the sulfonamide (-SO₂NH₂) group? Protection is necessary when using reagents that are incompatible with the acidic N-H protons. This includes:
-
Strongly basic conditions: When using organometallics or hydrides in stoichiometric amounts where deprotonation of the sulfonamide is undesirable.
-
Acylating or Alkylating agents: To prevent N-acylation or N-alkylation of the sulfonamide when C-functionalization is the goal. A common protecting group is Boc (di-tert-butyl dicarbonate), which can be removed under acidic conditions.
Experimental Protocols
Protocol 1: Optimized Directed ortho-Metalation for C3 Functionalization
This protocol provides a general method for the selective lithiation and subsequent electrophilic quench at the C3 position.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Preparation: In a separate flame-dried flask, prepare a fresh solution of LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 20 minutes at 0 °C.
-
Lithiation: Slowly add the freshly prepared LDA solution dropwise to the substrate solution at -78 °C over 15 minutes. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. To confirm regioselectivity on a test run, an aliquot can be quenched with D₂O.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Reaction & Workup: Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Protocol for SNAr at the C6 Position with an Alcohol Nucleophile
This protocol describes the substitution of the C6-fluorine with an alkoxide.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the desired alcohol (1.2 eq) and anhydrous DMSO (approx. 0.2 M solution).
-
Nucleophile Generation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Allow the mixture to stir for 30 minutes until hydrogen evolution ceases.[12]
-
Reaction Initiation: Add this compound (1.0 eq) to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully pour it into ice water.
-
Extraction: Extract the aqueous slurry with ethyl acetate or another suitable organic solvent (3x). Combine the organic layers, wash with water and brine to remove DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- Harsanyi, A., & Sandford, G. (2015). C–H Bond Fluorination in Drug Discovery. Journal of Fluorine Chemistry, 177, 20-34.
- Wessjohann, L. A., & Wild, H. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282, 583–588.
- Stoll, A. H., & Collum, D. B. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 78(4), 1464-1473.
- Hagen, S., et al. (2003). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 8(10), 757-762.
- Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713.
- Reddy, B. V. S., et al. (2011). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry, 9(18), 6240-6243.
- Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(12), 4465-4470.
- ResearchGate. (2025). Regioselective synthesis of 4-functionalized pyridines. [Link]
- Manolikakes, G., & Friedrich, M. (2021).
- Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 34(21), 3373-3376.
- R Discovery. (2012).
- Adams, J. L., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(24), 9442-9445.
- Bakulev, V., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 2937-2947.
- Schlosser, M. (2015).
- Beilstein Journals. (2023). Pyridine C(sp2)
- ATSDR. (1992). Analytical Methods for Pyridine. [Link]
- Maity, P., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(27), 5585-5616.
- ResearchGate. (2001). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. [Link]
- Friedrich, M., & Manolikakes, G. (2021). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine.
- Kass, S. R., et al. (2007). Regioselectivity of Pyridine Deprotonation in the Gas Phase. The Journal of Organic Chemistry, 72(8), 2837-2842.
- ResearchGate. (2020).
- Snieckus, V. (1990). Directed ortho metalation. Transition-metal-catalyzed cross-coupling reactions.
- ResearchGate. (2016).
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 9(1), 101-112.
- Yarie, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152.
- Khan, I., et al. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 13(10), 1269-1282.
- van der Velden, J., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5642-5647.
- Kass, S. R., et al. (2007). Regioselectivity of pyridine deprotonation in the gas phase. The Journal of Organic Chemistry, 72(8), 2837-2842.
- van der Velden, J., et al. (2021).
- Al-Soud, Y. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25865-25875.
- PrepChem.com. (n.d.). Synthesis of 2-Chloropyridine-6-sulfonic acid. [Link]
- UCL Discovery. (2014). The Synthesis of Functionalised Sulfonamides. [Link]
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21379-21386.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselectivity of pyridine deprotonation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. d-nb.info [d-nb.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Do Sulfonamides Interact with Aromatic Rings? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.vu.nl [research.vu.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. helixchrom.com [helixchrom.com]
Technical Support Center: Crystallization of 6-Fluoropyridine-2-sulfonamide
Welcome to the technical support center for the crystallization of 6-Fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the crystallization of this compound. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound, providing explanations for the underlying causes and step-by-step protocols for their resolution.
Question 1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an "oil") rather than a solid crystalline lattice.[1][2] This is a common issue in the crystallization of organic compounds, including sulfonamides.
Causality:
-
High Supersaturation: The concentration of the solute is too high for the given temperature, causing it to crash out of solution as a liquid before it has time to form an ordered crystal structure.[1]
-
Low Melting Point: The compound itself may have a low melting point, or the presence of impurities creates a eutectic mixture with a melting point lower than the temperature of the crystallization solution.[3]
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous, liquid-like phase.[3]
-
Inappropriate Solvent: The chosen solvent may be too nonpolar or have a boiling point that is too high relative to the melting point of the solute.[4]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% additional volume) of the hot solvent to reduce the supersaturation level.[2]
-
Slow Down the Cooling Process: This is the most critical step. Allow the flask to cool to room temperature slowly on the benchtop. Insulating the flask with a cloth can help moderate the cooling rate.[5] Avoid moving the flask directly to an ice bath until crystal formation at room temperature is complete.
-
Induce Crystallization with Seeding: If crystals are still not forming in the slightly cooled solution, introduce a "seed crystal" (a tiny crystal from a previous successful batch) to provide a template for crystal growth.[1][5] This should be done once the solution is saturated but not yet oiled out.
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[5]
-
Re-evaluate Solvent System: If oiling out persists, the solvent system may be the root cause. Consider a different solvent or a solvent/anti-solvent pair.[2]
Caption: Troubleshooting flowchart for resolving an "oiling out" event.
Question 2: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer:
The failure of crystals to form is typically due to one of two primary reasons: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.
Causality:
-
Excess Solvent: Using too much solvent is the most common cause. If the concentration of this compound does not exceed its solubility at the cooled temperature, no precipitation will occur.[6] A significant portion of the product will remain dissolved in the mother liquor.[2]
-
Lack of Nucleation Sites: Crystallization requires an initial nucleation event. In a very clean solution, spontaneous nucleation can be slow.[6]
Troubleshooting Protocol:
-
Confirm Saturation: Dip a clean glass rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, the solution is saturated, and the problem is nucleation. If no residue forms, there is too much solvent.[6]
-
Induce Nucleation (If Saturated):
-
Reduce Solvent Volume (If Not Saturated):
-
Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume).
-
Allow the solution to cool again slowly.[6]
-
-
Consider an Anti-Solvent: If reducing the solvent volume is impractical, you can try adding an "anti-solvent" dropwise—a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add it until the solution becomes persistently cloudy (turbid), then allow it to stand.[5]
Question 3: My crystallization yield is very low. How can I improve it?
Answer:
A low yield indicates that a significant amount of your product has been lost, most likely by remaining dissolved in the mother liquor.
Causality:
-
Excess Solvent: As with the failure to form crystals, using more than the minimum required amount of hot solvent will result in a greater amount of the compound remaining in solution upon cooling.[2][6]
-
Incomplete Cooling: The solubility of this compound is temperature-dependent. Failing to cool the solution sufficiently (e.g., in an ice bath after room temperature cooling) will result in a lower yield.[5]
-
Premature Crystallization: If performing a hot filtration to remove impurities, the product can crystallize on the filter paper or funnel if the apparatus is not pre-heated, leading to mechanical loss.[2]
Optimization Workflow:
-
Minimize Solvent: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until a clear solution is achieved.[7]
-
Ensure Thorough Cooling: After allowing the flask to cool slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[7]
-
Recover from Mother Liquor: If the mother liquor from your low-yield experiment is still available, you can try to recover more product by evaporating a portion of the solvent and re-cooling.
-
Optimize Filtration: When performing a hot filtration, always use pre-heated glassware (funnel and receiving flask) and perform the filtration quickly to prevent the product from crashing out prematurely.[2]
Question 4: The final product consists of very fine needles or an amorphous powder, not well-defined crystals. How can I improve crystal size and morphology?
Answer:
The formation of very small crystals or an amorphous solid is almost always due to rapid precipitation, a process often called "crashing out."[5] For optimal purity and ease of handling (e.g., filtration), larger, well-defined crystals are desirable.
Causality:
-
Rapid Cooling: Cooling a highly saturated solution too quickly is the primary cause. This leads to massive, simultaneous nucleation rather than controlled growth on a smaller number of nuclei.[5][8]
-
High Supersaturation: A solution that is too concentrated will precipitate rapidly upon a small change in temperature.
Optimization Protocol:
-
Reduce the Cooling Rate: This is the most crucial parameter for growing larger crystals.
-
Allow the solution to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask (e.g., with paper towels or by placing it in a warm water bath that is allowed to cool) to slow heat loss.[2]
-
Only move the flask to an ice bath after crystal growth at room temperature has ceased.
-
-
Reduce Supersaturation: Re-heat the solution and add a small excess of hot solvent (5-10%). While this may slightly decrease the overall yield, it will keep the compound in solution longer, allowing for slower, more controlled crystal growth upon cooling.[6]
-
Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" at a constant temperature. This method allows for fine control over the rate of supersaturation.[5][9]
Caption: A workflow for optimizing and increasing final crystal size.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for crystallizing this compound?
A1: There is no single "best" solvent, as the ideal choice depends on purity, desired polymorph, and scale. The principle of a good single-solvent crystallization is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[3] For sulfonamides, common and effective solvents include ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water.[2][10]
A systematic solvent screening is the recommended approach.
| Solvent Class | Examples | Polarity | Suitability for Sulfonamides | Notes |
| Alcohols | Ethanol, Isopropanol | Polar Protic | Excellent | Can form strong hydrogen bonds with the sulfonamide group, aiding dissolution. Often used in mixtures with water as an anti-solvent.[2] |
| Ketones | Acetone | Polar Aprotic | Good | Good solvating power. Its high volatility can sometimes lead to rapid evaporation and "crashing out." |
| Esters | Ethyl Acetate | Mid-Polarity | Good | Often provides a good solubility differential between hot and cold conditions. |
| Hydrocarbons | Toluene, Heptane | Nonpolar | Poor (as primary) | Generally poor solvents for polar sulfonamides, but excellent as anti-solvents.[5] |
| Ethers | Dioxane, THF | Mid-Polarity | Fair | Can be effective, but peroxide formation in aged ethers is a safety concern. |
Solvent Selection Workflow:
Caption: Decision tree for selecting a suitable crystallization solvent system.
Q2: Does the fluorine atom on the pyridine ring affect crystallization?
A2: Yes, the presence of an organic fluorine atom can significantly influence crystal packing and intermolecular interactions. While fluorine is a weak hydrogen bond acceptor, it can participate in various non-covalent interactions, such as C-H···F hydrogen bonds.[11] These interactions, though weak, can be numerous and collectively play a structure-directing role in the crystal lattice.[11][12] This can lead to the formation of different polymorphs (different crystal structures of the same compound) depending on the crystallization solvent and conditions.[13][14] Therefore, when developing a crystallization protocol for this compound, it is important to be consistent with your methodology to ensure you obtain the same crystalline form each time. Techniques like XRPD or DSC can be used to characterize the resulting solid form.[5]
Q3: My compound seems to exist in different crystalline forms (polymorphs). How do I control which one I get?
A3: Polymorphism is a known characteristic of sulfonamides, arising from their ability to form different hydrogen bonding networks and packing arrangements.[15][16] Controlling polymorphism is critical in pharmaceutical development, as different polymorphs can have different properties like solubility and stability.[9]
Controlling Factors:
-
Solvent Choice: This is a primary determinant. A polar, protic solvent might favor one hydrogen-bonding scheme, while an aprotic solvent could favor another.[17]
-
Cooling Rate / Supersaturation: The rate at which supersaturation is achieved can influence whether a thermodynamically stable or a kinetically favored (metastable) form crystallizes.[8]
-
Temperature: Crystallizing at different temperatures can yield different polymorphs.
-
Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph is the most direct way to control the outcome.
To ensure reproducibility, it is essential to precisely document and control all crystallization parameters: solvent, concentrations, cooling/addition rates, and temperature.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Mettler Toledo.
- Syrris.
- Organic Process Research & Development. (2020, August 26). Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System.
- Benchchem.
- ACS Publications.
- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- ResearchGate.
- ACS Publications. (2022, December 1).
- Creative Biolabs. (2024, December 25).
- ResearchGate. (2022, December 5).
- Benchchem. common issues in sulfonamide synthesis and solutions.
- Reddit. (2013, February 3).
- ResearchGate. (2025, August 7). Fluorine in Crystal Engineering ? ?
- National Institutes of Health (NIH). (2019, April 23).
- ACS Publications. (2022, January 4). Intermolecular Interactions of Organic Fluorine Seen in Perspective.
- Deepak Chopra. (2011). Role of organic fluorine in crystal engineering.
- Researcher.Life. (2011, January 1). Role of organic fluorine in crystal engineering.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ACS Publications. Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.
- Aurélien Crochet.
- ResearchGate. (2025, August 5). Effect of Pyridine on Polymorphic Crystallization of 1,3Di(9-anthryl)- propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding?.
- National Institutes of Health (NIH). (2025, February 5).
- AK Scientific, Inc. This compound.
- AChemBlock. This compound 97% | CAS: 124433-70-1.
- RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
- BLDpharm. BD304072[124433-70-1]this compound.
- JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
- H M~SO NHR. Solubility of Sulfonamides.
- PubMed Central. (2022, July 26).
- ResearchGate. (2025, August 7). Structure and reactivity of pyridine crystal under pressure.
- RSC Publishing. Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms.
- ResearchGate. (2025, December 9). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
- PubMed. (2021, March 18). Sulfonamide Crystals.
- ChemUniverse. This compound [P43605].
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. syrris.com [syrris.com]
- 10. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of organic fluorine in crystal engineering (2011) | Deepak Chopra | 300 Citations [scispace.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 6-Fluoropyridine-2-sulfonamide Derivatization
Welcome to the technical support center for the derivatization of 6-fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful synthesis of your target molecules.
Introduction: The Chemistry of this compound Derivatization
The derivatization of this compound primarily involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile, typically a primary or secondary amine, displaces the fluoride atom on the pyridine ring. The fluorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effect of the sulfonyl group at the 2-position and the pyridine nitrogen. This makes the reaction a feasible and efficient method for generating a diverse library of N-substituted pyridine-2-sulfonamide derivatives, a scaffold of significant interest in medicinal chemistry.[1]
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a negatively charged intermediate, and its stability is influenced by the reaction conditions.[2] Factors such as the choice of base, solvent, temperature, and the nature of the amine nucleophile all play a critical role in the reaction's success, yield, and purity.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield for the amination of this compound consistently low?
A1: Low yields can stem from several factors:
-
Inadequate Base: The reaction generates hydrofluoric acid (HF), which can protonate your amine nucleophile, rendering it unreactive. A suitable base is essential to neutralize the acid.
-
Competing Hydrolysis: If there is moisture in your reaction, the this compound can hydrolyze, reducing the amount of starting material available for the desired reaction.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly, leading to incomplete conversion.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive amines.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: Common side products include:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting this compound.
-
Hydrolysis Product: 6-Hydroxypyridine-2-sulfonamide can form if water is present.
-
Bis-substitution (with primary amines): It is possible, though less common in this specific reaction, for a primary amine to react twice.
-
Products from Impurities: Impurities in your starting materials or solvents can lead to unexpected side reactions.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical. An ideal base should be strong enough to neutralize the generated HF but not so nucleophilic that it competes with your amine.
-
Organic Bases: Triethylamine (Et3N) and diisopropylethylamine (DIPEA) are common choices. They are non-nucleophilic and effectively scavenge the acid.[4]
-
Inorganic Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, particularly in polar aprotic solvents like DMF or DMSO.
-
Pyridine: While it can act as a base, it is also a nucleophile and can sometimes lead to side products.[5]
Q4: What is the role of a catalyst like 4-DMAP?
A4: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst.[1][6] It reacts with the sulfonyl group to form a more reactive intermediate, which is then more susceptible to attack by the amine nucleophile. This can significantly accelerate the reaction rate, especially with hindered or weakly nucleophilic amines.[5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive amine (protonated).2. Insufficient temperature.3. Poorly soluble reactants.4. Deactivated starting material. | 1. Ensure a suitable base (e.g., Et3N, DIPEA, K2CO3) is used in at least stoichiometric amounts.2. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor by TLC.3. Choose a solvent that dissolves all reactants (e.g., DMF, DMSO, NMP).4. Use fresh, high-purity this compound. |
| Formation of Multiple Products/Byproducts | 1. Presence of water leading to hydrolysis.2. Reaction with solvent.3. Air-sensitive reagents.4. Impurities in starting materials. | 1. Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere (N2 or Ar).2. Select an inert solvent that does not react with your starting materials or intermediates.3. Degas solvents and use an inert atmosphere if your amine is sensitive to oxidation.4. Purify starting materials if necessary. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel.3. Product is an oil and difficult to crystallize. | 1. Drive the reaction to completion to consume all starting material. Use a different solvent system for column chromatography to improve separation.2. For highly polar products, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Adding a small amount of acid or base to the mobile phase can sometimes improve peak shape.3. Attempt recrystallization from various solvent systems.[7][8] If that fails, purification by column chromatography followed by removal of solvent under high vacuum is an option. |
| Product Decomposition during Workup or Purification | 1. Product is sensitive to acid or base.2. Product is thermally unstable. | 1. Use a neutral workup (e.g., quench with water and extract with an organic solvent). Avoid strong acids or bases during extraction.2. Perform purification at room temperature or below if possible. Avoid prolonged heating during solvent evaporation. |
Experimental Protocols
General Protocol for the Amination of this compound
This protocol provides a starting point for the derivatization. Optimization of specific parameters may be required for different amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the base (e.g., K2CO3, 2.0 eq) to the mixture.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Workflow for Reaction Monitoring and Purification
Caption: A typical workflow for the synthesis, workup, and purification of N-substituted this compound derivatives.
Data Presentation: Optimizing Reaction Parameters
The following table provides a starting point for optimizing your reaction conditions. The optimal conditions will vary depending on the specific amine used.
| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Forcing) | Comments |
| Amine | Aliphatic primary/secondary | Aromatic primary/secondary | Sterically hindered amines | Nucleophilicity of the amine is a key factor. |
| Base | K2CO3 | Cs2CO3 | NaH (use with caution) | The strength of the base should be matched to the acidity of the generated HF and the reaction conditions. |
| Solvent | Acetonitrile, THF | DMF, NMP | DMSO | Polar aprotic solvents generally favor SNAr reactions. |
| Temperature | 25 °C (Room Temp) | 50 - 80 °C | 100 - 120 °C | Higher temperatures may be required for less reactive amines but can also lead to side reactions. |
| Catalyst | None | DMAP (0.1 eq) | DMAP (0.2 eq) | DMAP can significantly accelerate the reaction, especially for sluggish reactions.[5][6] |
Visualization of Key Concepts
General Reaction Scheme
Caption: A logical flow diagram for troubleshooting low-yielding derivatization reactions.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- White, T. D., Berglund, K., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Sulfonamide Derivatives.
- El-Sayed, M. A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
- White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.
- Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety.
- Al-Hourani, B. J., et al. (2019).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- The Indispensable Role of 4-Dimethylaminopyridine (DMAP) in Modern Organic Synthesis. (n.d.).
- Google Patents. (n.d.). Sulfonamide purification process.
- Zhang, Z., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. PMC - NIH.
- Zhang, Z., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
- Wydra, J., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH.
- Lavanya, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (2020). RSC Advances.
- TLC of Sulfonamides. (n.d.).
- Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.).
- Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 6-Fluoropyridine-2-sulfonamide Solubility Enhancement
Welcome to the technical support guide for 6-Fluoropyridine-2-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and foundational knowledge for enhancing the solubility of this compound. We will explore the chemical principles behind solubility and provide actionable, field-tested protocols to overcome common challenges encountered during formulation and experimentation.
Introduction: Understanding the Solubility Challenge
This compound is a pyridine derivative containing a sulfonamide group. Its chemical structure, featuring an aromatic ring, a fluorine atom, and a sulfonamide moiety, presents a unique set of physicochemical properties.[1][2][3][4][5] While the sulfonamide group can contribute to its pharmacological activity, it also introduces challenges related to solubility. The molecule's relatively planar structure and potential for intermolecular hydrogen bonding can lead to a stable crystal lattice, which in turn results in low aqueous solubility. Overcoming this hurdle is critical for achieving desired bioavailability and ensuring the success of in vitro and in vivo studies.
This guide provides a structured approach to systematically address and resolve solubility issues with this compound.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My initial attempts to dissolve this compound in aqueous buffers have failed. What is the first parameter I should investigate?
Answer:
The first and most critical parameter to investigate is the pH of your solvent system . The solubility of this compound is highly dependent on pH due to the acidic nature of the sulfonamide proton.
Causality Explained:
The sulfonamide group (-SO₂NH₂) has an acidic proton that can be abstracted under basic conditions, forming a more soluble anionic species (-SO₂NH⁻). By increasing the pH of the aqueous solution above the compound's pKa, you can significantly drive the equilibrium towards the deprotonated, and thus more soluble, form. Conversely, in acidic to neutral pH, the compound will predominantly exist in its less soluble, neutral form.
Experimental Workflow: pH-Dependent Solubility Profiling
Caption: Workflow for determining the pH-solubility profile.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate for acidic range, phosphate for neutral range, and borate for basic range).
-
Sample Preparation: Add an excess amount of this compound to each buffer in separate vials. Ensure there is undissolved solid remaining.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffers to visualize the pH-solubility profile.
Question 2: Adjusting the pH is not feasible for my cell-based assay. What are my other options for improving solubility in physiological buffers (e.g., PBS at pH 7.4)?
Answer:
When pH modification is not an option, the use of co-solvents is a widely adopted and effective strategy. Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
Causality Explained:
Water is a highly polar solvent with a strong hydrogen-bonding network. Non-polar or weakly polar compounds, like the neutral form of this compound, disrupt this network, which is energetically unfavorable. Co-solvents work by creating a solvent mixture with a polarity that is more favorable for solvating the compound. They essentially reduce the "hydrophobic effect" of the aqueous environment.
Commonly Used Co-solvents in Biological Research:
| Co-solvent | Typical Starting Concentration (%) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | High solubilizing power; can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% (v/v) | Generally well-tolerated by many cell lines; less potent than DMSO. |
| Propylene Glycol (PG) | 10-30% (v/v) | Low toxicity; often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Low toxicity and good solubilizing capacity for a range of compounds. |
Experimental Workflow: Co-solvent Screening
Caption: A systematic approach for screening co-solvents.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve a known amount of this compound in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock.
-
Serial Dilutions: Prepare a series of dilutions of this stock solution into your target aqueous buffer (e.g., PBS). For example, create final co-solvent concentrations of 1%, 2%, 5%, and 10%.
-
Visual Inspection: After each dilution, vortex the sample and visually inspect for any signs of precipitation (cloudiness or visible particles).
-
Equilibration and Re-evaluation: Allow the samples to stand at the experimental temperature for a period (e.g., 2-24 hours) and re-examine for any delayed precipitation.
-
Determine Maximum Solubility: The highest concentration of the compound that remains clear is the approximate solubility in that co-solvent/buffer mixture.
Trustworthiness Check: Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your biological assays to ensure the co-solvent itself does not affect the experimental outcome.
Question 3: I am developing a formulation for oral administration and need to maximize the solubility. Are there more advanced strategies beyond pH and co-solvents?
Answer:
Yes, for pharmaceutical development, more advanced formulation strategies are often employed to significantly enhance the solubility and bioavailability of challenging compounds like this compound. Two powerful techniques are salt formation and the use of complexing agents like cyclodextrins.
Strategy 1: Salt Formation
Causality Explained:
Similar to pH adjustment, salt formation aims to convert the neutral, poorly soluble form of the compound into a more soluble ionic form. By reacting the acidic sulfonamide with a suitable base, a salt is formed that will more readily dissociate in water.
-
Reaction: 6-Fluoropyridine-2-SO₂NH₂ + Base ⇌ [Base-H]⁺[6-Fluoropyridine-2-SO₂N]⁻
The choice of the counter-ion (from the base) is critical as it can influence the salt's stability, hygroscopicity, and overall solubility.
Potential Bases for Salt Formation:
-
Sodium Hydroxide (NaOH)
-
Potassium Hydroxide (KOH)
-
Calcium Hydroxide (Ca(OH)₂)
-
Organic amines like tromethamine (Tris) or meglumine.
Strategy 2: Complexation with Cyclodextrins
Causality Explained:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity. The non-polar pyridine ring of your compound can be encapsulated within this hydrophobic cavity, forming an inclusion complex. This complex effectively shields the poorly soluble part of the molecule from the aqueous environment, leading to a significant increase in apparent solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a popular choice in pharmaceutical formulations.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High aqueous solubility and can enhance the solubility of ionizable compounds.
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in the desired buffer.
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter and Quantify: Filter the samples and analyze the concentration of the dissolved compound in the filtrate by HPLC.
-
Plot and Analyze: Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the stability constant (Ks).
By systematically applying these troubleshooting strategies, from basic pH adjustments to more advanced formulation techniques, researchers can effectively overcome the solubility challenges associated with this compound, enabling successful experimental outcomes and advancing drug development efforts.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. PubChemLite - this compound (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. CAS 124433-70-1 | this compound - Synblock [synblock.com]
- 3. This compound,124433-70-1-Amadis Chemical [amadischem.com]
- 4. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 5. CAS 124433-70-1: 2-Pyridinesulfonamide,6-fluoro-(9CI) [cymitquimica.com]
Technical Support Center: Synthesis and Purification of 6-Fluoropyridine-2-sulfonamide
Welcome to the Technical Support Center for the synthesis and purification of 6-Fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot specific issues and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A prevalent and efficient synthetic route to this compound begins with 2,6-difluoropyridine. This pathway involves a nucleophilic aromatic substitution to introduce the amine functionality, followed by a Sandmeyer-type reaction to form the sulfonamide. This multi-step synthesis, while effective, can present several challenges related to byproduct formation and subsequent purification.
Q1: My reaction to form 2-amino-6-fluoropyridine from 2,6-difluoropyridine is sluggish and gives a mixture of products. What are the likely side-products and how can I avoid them?
A1: The amination of 2,6-difluoropyridine is a critical first step. Incomplete reactions or poorly controlled conditions can lead to a complex mixture.
Common Byproducts:
-
Unreacted 2,6-difluoropyridine: This is the most common impurity if the reaction does not go to completion.
-
Isomeric Aminofluoropyridines: While the fluorine atoms at the 2 and 6 positions are electronically equivalent, under certain conditions, minor amounts of other isomers might be present, though this is less common.
-
Bis-aminated product (2,6-diaminopyridine): If the reaction conditions are too harsh or the stoichiometry of the aminating agent is not carefully controlled, a second substitution can occur.
Causality and Prevention:
The key to a clean amination is to control the reaction temperature and the stoichiometry of the ammonia source. Using a sealed vessel is often necessary to build sufficient pressure and drive the reaction to completion at a moderate temperature (e.g., 105-130°C)[1][2].
Troubleshooting Protocol:
-
Ensure a Sealed System: Use a properly sealed pressure vessel to prevent the escape of ammonia and to maintain the necessary pressure for the reaction to proceed efficiently.
-
Control Stoichiometry: Use a sufficient excess of aqueous ammonia to favor the mono-substitution product and drive the reaction to completion.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of the di-substituted byproduct. A temperature range of 105-130°C is a good starting point for optimization[1][2].
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the formation of the desired product.
Q2: During the conversion of 2-amino-6-fluoropyridine to this compound, my final product is contaminated with a significant amount of a hydroxyl-containing impurity. What is this byproduct and how can I remove it?
A2: This is a very common issue. The impurity is likely 6-fluoro-2-hydroxypyridine , which arises from the hydrolysis of the intermediate diazonium salt.
Mechanism of Formation:
The synthesis proceeds via a diazotization of the 2-amino group, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst. The diazonium salt intermediate is highly reactive and susceptible to reaction with water, which is present in the aqueous reaction medium[3][4].
Removal Strategy: Acid-Base Extraction
The key to separating 6-fluoro-2-hydroxypyridine from your desired sulfonamide lies in their differing acidic properties. The hydroxypyridine is phenolic and will be deprotonated by a moderately strong base, while the sulfonamide is less acidic.
Step-by-Step Extraction Protocol:
-
Dissolution: Dissolve the crude product mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Base Wash: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the more acidic 6-fluoro-2-hydroxypyridine, pulling it into the aqueous layer as its sodium salt.
-
Separation: Separate the organic and aqueous layers. The organic layer now contains the purified this compound.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Q3: My final product shows traces of the starting material, 2-amino-6-fluoropyridine. What is the most effective way to remove it?
A3: Residual 2-amino-6-fluoropyridine can be removed by taking advantage of its basicity.
Removal Strategy: Acidic Wash
The amino group of the starting material is basic and will be protonated by an acid, forming a water-soluble salt.
Step-by-Step Acid Wash Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Aqueous Acid Wash: Wash the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid. The 2-amino-6-fluoropyridine will be protonated and extracted into the aqueous layer.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer and concentrate it to yield the purified product.
Q4: I am struggling to obtain a crystalline solid from my crude this compound. It keeps "oiling out". What are the causes and how can I achieve good crystallization?
A4: "Oiling out" is a common problem in crystallization and is often caused by the presence of impurities or the use of an inappropriate solvent system[5].
Potential Causes:
-
High Impurity Levels: The presence of the byproducts discussed above can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent: The solvent may be too nonpolar for the sulfonamide, causing it to separate as a liquid at a temperature above its melting point.
-
Cooling Too Rapidly: Rapid cooling can lead to supersaturation and the formation of an oil rather than well-defined crystals.
Troubleshooting Recrystallization:
Recommended Solvent Systems for Sulfonamides:
| Solvent System | Typical Ratio (v/v) | Notes |
| Isopropanol/Water | 70:30 | A good starting point for many sulfonamides.[5] |
| Ethanol/Water | Varies | The ratio needs to be optimized for your specific product. |
| Acetonitrile | - | Can be effective for less polar impurities. |
| Toluene | - | Useful for removing non-polar impurities. |
Step-by-Step Recrystallization Protocol:
-
Preliminary Purification: If the crude product is heavily contaminated, consider performing the acid-base extractions described in Q2 and Q3 before attempting recrystallization.
-
Solvent Selection: Start with a solvent system known to work for sulfonamides, such as isopropanol/water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Analytical Characterization
Accurate identification and quantification of impurities are crucial for ensuring the quality of your this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for analyzing the purity of this compound and detecting the common byproducts.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., YMC-Triart C8, 250x4.6 mm, 5µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25°C |
This is a general method and may require optimization for your specific sample matrix.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are invaluable tools for confirming the structure of your desired product and identifying impurities. The fluorine atom provides a unique spectroscopic handle.
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway of this compound and common byproducts.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Scribd. (n.d.). Sandmeyer OPRD Set 2009.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- CUNY. (n.d.). Purification by Recrystallization.
- Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434–443.
- Google Patents. (n.d.). Sulfonamide purification process.
- Reddy, G. S., Kumar, A. P., & Kumar, K. R. (2010). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- AMI Scientific. (n.d.). 2-Amino-6-Fluoropyridine TCI Analytical reagent.
- Chemistry LibreTexts. (n.d.). Reactions of Diazonium Salts.
- NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.
- BYJU'S. (n.d.). Diazonium Salts.
- ChemUniverse. (n.d.). This compound [P43605].
Sources
- 1. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of 6-Fluoropyridine-2-sulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluoropyridine-2-sulfonamide derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to cell permeability in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides foundational knowledge for optimizing the cell permeability of your compounds.
Q1: My this compound derivative shows poor cell permeability. What are the most likely reasons?
A1: Poor cell permeability of small molecules like this compound derivatives is often multifactorial. The primary reasons typically revolve around the compound's physicochemical properties. Key factors include high molecular weight, excessive hydrogen bonding capacity, low lipophilicity (LogP), and high polar surface area (PSA). Additionally, the compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[1][2]
Q2: What is the role of the fluorine atom in the permeability of these compounds?
A2: The incorporation of fluorine into pyridine-based scaffolds can significantly enhance drug potency, selectivity, and metabolic stability.[3][4] Fluorine's high electronegativity can alter the lipophilicity and pKa of the molecule, which in turn can influence its permeability and bioavailability.[4] While fluorination can sometimes increase lipophilicity and improve membrane partitioning, its overall effect on permeability is not always straightforward and depends on the specific molecular context.[5][6]
Q3: What are the essential first steps to diagnose a permeability issue?
A3: A systematic approach is crucial. Start by evaluating the compound's basic physicochemical properties against established guidelines like Lipinski's Rule of 5.[7] This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[7] Following this, perform initial in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess passive diffusion.[8][9]
Q4: What is the difference between PAMPA and a Caco-2 assay, and when should I use each?
A4: The PAMPA and Caco-2 assays are both valuable tools but measure different aspects of permeability.
-
PAMPA is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9] It is a high-throughput and cost-effective method for early-stage screening of passive permeability.[9][10]
-
Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[1][11][] This model is more biologically relevant as it assesses not only passive diffusion but also active transport and efflux mechanisms.[1][2]
It is often beneficial to use both assays in conjunction. If a compound shows good permeability in PAMPA but poor permeability in a Caco-2 assay, it may indicate that the compound is a substrate for an efflux pump.[1][13]
II. Troubleshooting Guides
This section provides detailed guidance for specific experimental problems you may encounter.
Guide 1: Low Passive Permeability Observed in PAMPA
If your this compound derivative exhibits low permeability in the PAMPA, it suggests that the molecule's intrinsic ability to cross a lipid bilayer is limited.
Workflow for Troubleshooting Low Passive Permeability
Caption: Troubleshooting workflow for low passive permeability.
Detailed Steps & Rationale:
-
Analyze Physicochemical Properties:
-
Causality: High polar surface area (PSA) and a high number of hydrogen bond donors/acceptors increase a molecule's polarity, making it less favorable to partition into the lipophilic cell membrane. Low lipophilicity (LogP) also hinders membrane partitioning.
-
Action: Calculate the LogP, PSA, molecular weight, and the number of hydrogen bond donors and acceptors for your compound. Compare these values to the "Rule of 5" as a preliminary check.[7]
-
-
Synthesize Analogs with Modified Lipophilicity:
-
Causality: Increasing the lipophilicity of a molecule can enhance its ability to partition into and cross the lipid bilayer.[14][15]
-
Action: Introduce small, lipophilic groups (e.g., methyl, ethyl) or remove polar functional groups. Conversely, if the molecule is excessively lipophilic, reducing lipophilicity can sometimes improve permeability.[15]
-
-
Reduce Hydrogen Bonding Capacity:
-
Causality: Hydrogen bonds with water molecules in the extracellular space must be broken for the compound to enter the cell membrane, which is an energetically unfavorable process.[16][17]
-
Action: Consider strategies like N-methylation of amide or amine groups or esterification of carboxylic acids to cap hydrogen bond donors.
-
-
Decrease Molecular Size and Rigidity:
Guide 2: Discrepancy Between PAMPA and Caco-2 Assay Results
A common scenario is observing good permeability in the PAMPA but poor permeability in the Caco-2 assay. This often points towards the involvement of active transport mechanisms, specifically efflux.
Workflow for Investigating Efflux
Caption: Decision-making workflow for investigating efflux.
Detailed Steps & Rationale:
-
Perform a Bidirectional Caco-2 Assay:
-
Causality: This assay measures the transport of your compound in both the apical-to-basolateral (A-to-B, mimicking absorption) and basolateral-to-apical (B-to-A, mimicking efflux) directions.[1]
-
Action: Set up a Caco-2 assay where you add your compound to either the apical or basolateral side of the cell monolayer and measure its appearance on the opposite side over time.
-
-
Calculate the Efflux Ratio (ER):
-
Causality: The efflux ratio is a quantitative measure of active efflux. An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux pump.[1][11]
-
Action: Calculate the ratio of the apparent permeability coefficient (Papp) from the B-to-A direction to the Papp from the A-to-B direction.
-
-
Co-administration with Efflux Pump Inhibitors:
-
Causality: If your compound is being actively transported out of the cells, inhibiting the responsible pump should increase its net transport across the cell monolayer in the absorptive direction.[2][8]
-
Action: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp. A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms that your compound is an efflux substrate.[8]
-
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of your this compound derivatives.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter (donor) plate, ensuring the membrane is fully coated.[10]
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.[10]
-
Prepare the Donor Plate: Dissolve the test and control compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO) to the desired concentration (e.g., 10 µM).[9] Add 150-200 µL of the compound solution to each well of the donor plate.[10]
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[13][18]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The apparent permeability coefficient is calculated using an established equation that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a framework for conducting a bidirectional Caco-2 assay.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test compound, control compounds (e.g., atenolol for low permeability, propranolol for high permeability), and an integrity marker (e.g., Lucifer yellow)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent monolayer with tight junctions.[1][]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer. Pre-incubate the cells with transport buffer for 30 minutes at 37°C.[11]
-
Dosing:
-
A-to-B Transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C. At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS. Also, measure the concentration of the integrity marker to confirm that the monolayer remained intact throughout the experiment.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions. If a bidirectional assay was performed, calculate the efflux ratio.
IV. Data Presentation
Table 1: Physicochemical Properties and Permeability of Hypothetical this compound Analogs
| Compound | R-Group Modification | MW | cLogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | -H | 176.17 | 0.5 | 68.5 | 2 | 4 | 0.8 | 0.2 | 10.5 |
| Analog 1 | -CH₃ | 190.20 | 1.0 | 68.5 | 2 | 4 | 2.5 | 0.5 | 9.8 |
| Analog 2 | -C(O)OCH₃ | 234.21 | 0.8 | 94.3 | 2 | 6 | 0.3 | <0.1 | N/A |
| Analog 3 | N-CH₃ on sulfonamide | 190.20 | 0.9 | 68.5 | 1 | 4 | 3.1 | 2.5 | 1.2 |
This table presents hypothetical data for illustrative purposes.
V. References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). National Center for Biotechnology Information. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
Physicochemical properties of drugs and membrane permeability: review article. (n.d.). Sabinet African Journals. [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2021). National Center for Biotechnology Information. [Link]
-
METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. (2020). Ghent University Library. [Link]
-
Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE. [Link]
-
What are the physicochemical properties affecting drug distribution?. (2025). Patsnap Synapse. [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. (2025). [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). National Center for Biotechnology Information. [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]
-
Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists. (2014). PubMed. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). [Link]
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (n.d.). MDPI. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). National Center for Biotechnology Information. [Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). RSC Publishing. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]
-
A Proof-Of-Concept Receptor-Based Assay for Sulfonamides. (2013). PubMed. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (n.d.). MDPI. [Link]
-
Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. [Link]
-
pampa-permeability-assay.pdf. (n.d.). Technology Networks. [Link]
-
Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. (2013). ACS Publications. [Link]
-
Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase. (2013). PubMed. [Link]
-
The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. (2021). PubMed. [Link]
-
Adapting to Solubility/Bioavailability Challenges. (2022). Pharmaceutical Technology. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. [Link]
-
Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (n.d.). PubMed. [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). National Center for Biotechnology Information. [Link]
-
Hydrogen Bonding in Sulfonamides. (2001). PubMed. [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (n.d.). PubMed. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Institutes of Health. [Link]
-
meta-Selective Fluorination of Pyridine Derivatives. (2025). ResearchGate. [Link]
-
Nonaromatic Sulfonamide Group as an Ideal Anchor for Potent Human Carbonic Anhydrase Inhibitors: Role of Hydrogen-Bonding Networks in Ligand Binding and Drug Design. (2025). ResearchGate. [Link]
Sources
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 15. Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.co.za [journals.co.za]
- 17. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
Technical Support Center: Refinement of Bioassay Protocols for Consistent Results with 6-Fluoropyridine-2-sulfonamide
Welcome to the technical support center for 6-Fluoropyridine-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for achieving consistent and reliable results in bioassays involving this compound. As a sulfonamide, this compound likely exerts its biological effects through mechanisms common to this class, such as inhibition of carbonic anhydrase or dihydropteroate synthase.[1][2] This guide will equip you with the foundational knowledge and practical protocols to investigate its activity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound in bioassays.
Q1: What is the likely mechanism of action for this compound?
A1: As a sulfonamide, this compound is predicted to act as a competitive inhibitor of key enzymes. In mammalian systems, the primary targets are often carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in pH regulation.[3][4][5] In bacterial systems, sulfonamides typically inhibit dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway.[1] The specific context of your research (e.g., cancer cell lines vs. bacterial cultures) will determine the most probable target.
Q2: How should I prepare my stock solution of this compound?
A2: Proper stock solution preparation is critical. Due to the limited availability of public data on the solubility of this specific compound, it is recommended to start with a small amount to test solubility in common solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For aqueous working solutions, dilute the DMSO stock in your assay buffer. It is crucial to ensure the final DMSO concentration in your assay is consistent across all wells and remains at a low, non-inhibitory level (typically <1%).
Q3: I am not observing any activity with my compound. What are the initial troubleshooting steps?
A3: If you are not seeing the expected biological activity, first verify the integrity of your assay system. This includes:
-
Positive Control: Always include a well-characterized inhibitor for your target. For carbonic anhydrase assays, Acetazolamide is a standard positive control.[3] For antibacterial assays, a known effective antibiotic against your bacterial strain should be used. If your positive control is not working, the issue likely lies with the assay setup or reagents, not your test compound.
-
Compound Integrity: Ensure your this compound has been stored correctly and has not degraded. If possible, verify its identity and purity.
-
Assay Conditions: Double-check all reagent concentrations, incubation times, and measurement parameters. Ensure that the assay is being performed under initial velocity conditions where the reaction is linear with time and enzyme concentration.[3]
Q4: My results are highly variable between replicate wells. What could be the cause?
A4: High variability can stem from several sources:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Seeding Density: For cell-based assays, uneven cell distribution in the wells can lead to variable results. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile buffer or media.
-
Compound Precipitation: Your compound may be precipitating out of solution at the tested concentrations. Visually inspect the wells for any signs of precipitation.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Guide 1: Troubleshooting Carbonic Anhydrase (CA) Inhibition Assays
Problem: Weak or No Inhibition of Carbonic Anhydrase Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Run a positive control (e.g., Acetazolamide). If the positive control fails to inhibit the enzyme, the enzyme itself may be inactive. Obtain a fresh batch of enzyme. |
| High Substrate Concentration | If the substrate concentration is too high relative to its Km, it can mask competitive inhibition.[3] Determine the Km of your substrate and use a concentration at or near the Km. |
| Compound Instability or Precipitation | Visually inspect for precipitation. Prepare fresh dilutions of your compound for each experiment. Consider assessing the compound's stability in your assay buffer over the experiment's duration. |
| Incorrect Assay Buffer pH | The activity of both the enzyme and the inhibitor can be pH-dependent. Ensure your assay buffer is at the optimal pH for the specific CA isoform you are studying. |
| Spectrophotometric Interference | In absorbance-based assays, the compound itself may absorb light at the detection wavelength. Run a control with the compound in the assay buffer without the enzyme or substrate to check for interference.[3] |
Problem: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-Enzymatic Substrate Hydrolysis | Run a "no-enzyme" control to measure the rate of spontaneous substrate hydrolysis.[3] This background rate must be subtracted from all other readings. If the background is excessively high, consider using a different substrate or adjusting the buffer pH. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared with high-purity water and are free from microbial contamination. |
Guide 2: Troubleshooting Antibacterial Susceptibility Assays
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Troubleshooting Steps |
| Variable Inoculum Density | The density of the bacterial inoculum is a critical parameter. Standardize your inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[6] |
| Compound Binding to Plasticware | Some compounds can adsorb to the surface of plastic microplates, reducing the effective concentration. Consider using low-binding plates. |
| Bacterial Resistance | The bacterial strain may have or may have developed resistance to sulfonamides. Confirm the susceptibility of your strain using a known sulfonamide antibiotic. |
| Inappropriate Growth Medium | The composition of the growth medium can affect the activity of the compound. Use a standard medium recommended for antimicrobial susceptibility testing, such as Mueller-Hinton Broth or Agar.[6] |
Problem: No Inhibition of Bacterial Growth
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | As mentioned, ensure the compound is fully dissolved in the test medium. Check for any signs of precipitation. |
| Bacteriostatic vs. Bactericidal Effect | Sulfonamides are often bacteriostatic, meaning they inhibit growth but do not kill the bacteria.[6] If you are looking for a bactericidal effect, you may need to perform a time-kill assay to assess the reduction in viable cell count over time. |
| Target Not Essential in Test Conditions | The folic acid synthesis pathway may not be essential for the bacteria in the specific growth medium used if the medium is rich in the downstream products of this pathway (e.g., thymidine, purines, some amino acids). Use a minimal medium to ensure the pathway is essential. |
Part 3: Refined Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is adapted from established methods for measuring the esterase activity of carbonic anhydrase.[4][5]
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II or hCA IX)
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA) (substrate)
-
Tris-SO4 buffer (50 mM, pH 7.6)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Acetazolamide in 100% DMSO. Create serial dilutions in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
160 µL of Tris-SO4 buffer
-
20 µL of your test compound dilution (or DMSO for control)
-
-
Enzyme Addition and Pre-incubation: Add 10 µL of the CA enzyme solution to each well (except for the "no-enzyme" control wells). Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add 10 µL of 3 mM p-NPA substrate solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes at 37°C.[3]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for a typical carbonic anhydrase inhibition assay.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[6]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Decision Tree for Troubleshooting Inconsistent Bioassay Results
Caption: A logical flow for troubleshooting inconsistent bioassay data.
References
- Ali, M., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]
- Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Solvias. (n.d.). Cell-Based Bioassay Services. [Link]
- Eurofins. (n.d.). Bioassays and GMP Potency Testing. [Link]
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
- PubMed. (1981). [N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. [Link]
- Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
- PubMed. (1991).
- Arshad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Charles River Laboratories. (n.d.). Cell-Based Bioassays for Biologics. [Link]
- Bektas, H., et al. (2016). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Rasheed, T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
- PubMed. (2007). Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. [Link]
- Al-Rashida, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 6-Fluoropyridine-2-sulfonamide Analogs
Welcome to the technical support center for the NMR analysis of 6-fluoropyridine-2-sulfonamide analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. The inherent complexity of their NMR spectra, arising from the interplay of the fluorinated pyridine ring and the sulfonamide moiety, often presents unique challenges in structural elucidation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your NMR experiments. The content is structured to not only provide solutions but also to explain the underlying principles, empowering you to approach your spectral interpretation with confidence.
Troubleshooting Guide
This section addresses common problems encountered during the NMR analysis of this compound analogs in a question-and-answer format.
Question 1: Why does the fluorine signal in my ¹⁹F NMR spectrum appear as a complex multiplet instead of a simple doublet?
Answer:
The complexity of the ¹⁹F NMR signal in this compound analogs arises from multiple coupling interactions with neighboring protons. While you might primarily expect a doublet from coupling to the proton at the 5-position (³JHF), long-range couplings often lead to more intricate splitting patterns.
Causality and Troubleshooting Steps:
-
Identify Potential Coupling Partners: The fluorine atom at the 6-position can couple with:
-
H5 (ortho): This three-bond coupling (³JH5-F6) is typically the largest and is expected to be in the range of 5-10 Hz.[1]
-
H4 (meta): This four-bond coupling (⁴JH4-F6) is smaller, usually around 1-3 Hz.[2]
-
H3 (para): This five-bond coupling (⁵JH3-F6) is the smallest and may not always be resolved, but can contribute to signal broadening.
-
-
Acquire a ¹H-Decoupled ¹⁹F NMR Spectrum: To simplify the spectrum and confirm that the complexity arises from proton coupling, acquire a ¹⁹F spectrum with broadband proton decoupling.[3][4] If the complex multiplet collapses into a singlet, it confirms that the splitting is due to ¹H-¹⁹F coupling.
-
Utilize 2D NMR Techniques: For unambiguous assignment of coupling constants, 2D NMR experiments are invaluable.
-
¹H-¹⁹F HSQC (or HETCOR): This experiment correlates the fluorine nucleus with directly attached or nearby protons, allowing you to identify which protons are coupled to the fluorine.
-
¹H-¹⁹F HMBC: This experiment is particularly useful for identifying long-range couplings.[5]
-
Workflow for Deciphering Complex Fluorine Signals:
Caption: Troubleshooting workflow for complex ¹⁹F NMR signals.
Question 2: The aromatic proton signals in my ¹H NMR spectrum are heavily overlapped. How can I assign them correctly?
Answer:
Signal overlapping in the aromatic region of the ¹H NMR spectrum is a common issue with substituted pyridines. The chemical shifts of the protons on the pyridine ring are influenced by the electron-withdrawing effects of both the fluorine atom and the sulfonamide group, often causing them to resonate in a narrow range.
Causality and Troubleshooting Steps:
-
Predict Chemical Shift Ranges:
-
H3: Generally, this proton is the most downfield-shifted due to the strong deshielding effects of the adjacent sulfonamide group and the para-fluorine atom.
-
H4 & H5: These protons will be in the intermediate region, with their exact chemical shifts influenced by the nature of any substituents on the sulfonamide nitrogen.
-
-
Analyze Coupling Patterns (J-couplings):
-
H3 should appear as a doublet of doublets (dd) due to coupling with H4 (³JH3-H4) and a smaller long-range coupling with F6 (⁵JH3-F6).
-
H4 will likely be a triplet of doublets (td) or a complex multiplet, coupling to H3 (³JH3-H4), H5 (³JH4-H5), and F6 (⁴JH4-F6).
-
H5 should appear as a doublet of doublets (dd) due to coupling with H4 (³JH4-H5) and F6 (³JH5-F6).
-
-
Employ 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This is the most direct way to establish proton-proton connectivity. You should observe correlations between H3-H4 and H4-H5.
-
TOCSY (Total Correlation Spectroscopy): This can reveal the entire spin system of the pyridine ring, which is particularly useful if one proton is well-resolved.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can help to confirm spatial proximities. For instance, the sulfonamide NH protons may show a NOE to the H3 proton.
-
Data Presentation: Typical Coupling Constants for the 6-Fluoropyridine Moiety
| Coupling | Type | Typical Value (Hz) |
| ³JH3-H4 | ortho | 7 - 9 |
| ³JH4-H5 | ortho | 7 - 9 |
| ³JH5-F6 | ortho | 5 - 10 |
| ⁴JH4-F6 | meta | 1 - 3 |
| ⁵JH3-F6 | para | < 1 (often observed as broadening) |
Question 3: My ¹H NMR spectrum shows broad peaks for the sulfonamide NH. How can I confirm this assignment and why is it broad?
Answer:
The broadness of the sulfonamide NH proton signal is a characteristic feature and can be attributed to several factors, including chemical exchange with residual water in the solvent, quadrupolar broadening from the adjacent ¹⁴N nucleus, and potentially restricted rotation around the S-N bond.
Troubleshooting and Confirmation:
-
D₂O Exchange: The most straightforward method to confirm an NH proton is to add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The NH proton will exchange with deuterium, causing the signal to disappear or significantly diminish in intensity.[7]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insights into the cause of broadening.
-
If the broadening is due to chemical exchange, the signal may sharpen at lower temperatures as the exchange rate slows down.
-
If the broadening is due to conformational exchange (e.g., rotamers), the signals might sharpen or coalesce at higher temperatures.[8]
-
-
2D NMR:
-
¹H-¹⁵N HMBC: If your compound is ¹⁵N-labeled or if you have a sensitive instrument, this experiment will show a correlation between the nitrogen and the attached proton, providing definitive assignment.
-
NOESY/ROESY: Look for through-space correlations between the NH proton and the H3 proton on the pyridine ring.
-
Logical Flow for NH Proton Identification:
Caption: Workflow for confirming the assignment of an NH proton signal.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the ¹⁹F nucleus in this compound analogs?
A1: The ¹⁹F chemical shift is highly sensitive to its electronic environment.[9] For 6-fluoropyridine derivatives, the fluorine chemical shift is typically observed in the range of -60 to -90 ppm relative to CFCl₃. The exact position will depend on the nature and substitution pattern of the sulfonamide group. Electron-withdrawing groups on the sulfonamide nitrogen will generally shift the fluorine resonance to a higher frequency (less negative ppm value), while electron-donating groups will cause a shift to a lower frequency (more negative ppm value). Computational methods can also be employed to predict ¹⁹F NMR chemical shifts with reasonable accuracy.[10][11][12]
Q2: How can I use NMR to confirm the regiochemistry of substitution on the pyridine ring?
A2: NMR is a powerful tool for confirming regiochemistry. For a this compound, the combination of ¹H and ¹⁹F NMR data provides a unique fingerprint. The key is to analyze the coupling patterns:
-
The presence of three distinct aromatic proton signals with the characteristic ortho, meta, and para couplings to the fluorine atom is a strong indicator of the 2,6-disubstitution pattern.
-
A ¹H-¹⁹F HMBC experiment showing a correlation between the fluorine at position 6 and the protons at positions 3, 4, and 5 provides definitive evidence of the connectivity.
Q3: What is the significance of long-range ¹H-¹⁹F coupling constants?
A3: Long-range ¹H-¹⁹F coupling constants (⁴JHF and ⁵JHF) are extremely valuable for structural elucidation.[5][13] Their presence confirms the relative positions of the coupled nuclei. For instance, observing a ⁴JHF coupling helps to assign the H4 proton, while a ⁵JHF coupling (if resolved) points to the H3 proton. The magnitude of these couplings can sometimes provide conformational information, although this is more complex to interpret.[14][15]
Q4: Are there any specific NMR solvent considerations for these compounds?
A4: Yes, the choice of solvent can significantly impact the spectrum.
-
DMSO-d₆: This is a common choice as sulfonamides often have good solubility in DMSO. The NH proton is usually well-resolved and exchanges more slowly than in protic solvents.
-
CDCl₃: If the compound is soluble, this solvent is also a good option. However, the NH proton may be broader or exchange more readily.
-
Acetone-d₆: This can be a good alternative to CDCl₃ and may offer different chemical shift dispersion, which can help resolve overlapping signals.[7] It's important to be aware of the residual solvent peaks to avoid misinterpretation.[16]
Q5: What advanced NMR experiments can be useful for highly complex analogs?
A5: For particularly challenging structures, several advanced NMR techniques can be employed:
-
¹H-¹³C HSQC and HMBC: These are standard experiments for assigning proton and carbon resonances and establishing connectivity.
-
¹⁹F-detected 2D experiments: For low concentration samples, inverse-detected experiments like ¹H-¹⁹F HSQC are advantageous due to the high sensitivity of the ¹⁹F nucleus.[17][18]
-
Pure Shift NMR: Techniques like PSYCHE can simplify complex ¹H spectra by removing homonuclear coupling, making it easier to extract ¹H-¹⁹F coupling constants.[1]
-
¹⁵N NMR: If isotopic labeling is feasible, ¹⁵N NMR can provide direct information about the electronic environment of the sulfonamide nitrogen.[19]
References
- ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction.
- ACS Publications. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure.
- ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- ACS Fall 2025. (n.d.). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures.
- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- ACS Publications. (n.d.). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi.
- ACS Publications. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments.
- BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 5,6-Difluoropyridin-2-ol.
- Royal Society of Chemistry. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- Bell, N. G. A., et al. (2022).
- University of California, Santa Barbara. (2001). Fluorine NMR.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- RSC Publishing. (n.d.). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity.
Sources
- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. jeolusa.com [jeolusa.com]
- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biophysics.org [biophysics.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 16. epfl.ch [epfl.ch]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 19. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Metabolic Stability of 6-Fluoropyridine-2-Sulfonamide Compounds
Welcome to the technical support resource for researchers engaged in the development of 6-Fluoropyridine-2-sulfonamide-based compounds. This guide is designed to provide practical, in-depth solutions to common challenges related to metabolic stability, a critical parameter in drug discovery.[1] Poor metabolic stability can lead to insufficient drug exposure and short half-life, hindering the progression of promising therapeutic candidates.[1] This center offers troubleshooting assistance for in vitro assays and strategic guidance for chemical modifications to overcome these hurdles.
Section 1: Frequently Asked Questions - Core Concepts in Metabolism
This section addresses foundational questions regarding the metabolism of this specific chemical class.
Q1: What is metabolic stability and why is it a critical parameter?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] It is a crucial property that influences a drug's pharmacokinetic profile, including its half-life (t1/2), bioavailability, and clearance (CL).[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are too stable could accumulate and cause toxicity.[1] Early assessment of metabolic stability using in vitro systems like liver microsomes or hepatocytes allows researchers to rank compounds and prioritize those with favorable pharmacokinetic potential.[3][4]
Q2: What are the most common metabolic pathways for the pyridine ring, especially with a fluorine substituent?
A2: The pyridine ring is a common motif in FDA-approved drugs, often incorporated to improve properties like metabolic stability and potency.[5][6] However, it is still susceptible to metabolism. The primary metabolic pathways for pyridines involve oxidation mediated by Cytochrome P450 (CYP) enzymes.[7] This can lead to the formation of N-oxides or hydroxylation at various positions on the ring. The presence of a highly electronegative fluorine atom, as in 6-fluoropyridine, can significantly alter this profile.[8] The strong carbon-fluorine (C-F) bond is resistant to cleavage and the fluorine atom's electron-withdrawing nature deactivates the ring, making it less prone to oxidative attack.[9][10] This is a key strategy used in medicinal chemistry to "block" a site of metabolism.[11]
Q3: What are the typical metabolic liabilities of the sulfonamide functional group?
A3: Sulfonamides undergo several metabolic transformations. The most common pathways include N-acetylation and oxidation.[12] Oxidation of the arylamine group can lead to the formation of reactive metabolites. While the sulfonamide group itself is generally more stable than an amide bond to hydrolysis, cleavage of the sulfur-nitrogen bond can occur.[13][14] Identifying which of these pathways predominates is crucial for designing more stable analogues.
Section 2: Troubleshooting Guide for In Vitro Metabolic Stability Assays
Navigating in vitro experiments can present unexpected challenges. This guide provides a systematic approach to diagnosing and resolving common issues.
Troubleshooting Decision Workflow
The following diagram outlines a logical flow for diagnosing common issues in metabolic stability assays.
Caption: A decision tree for troubleshooting unexpected results in metabolic stability assays.
Q: My metabolic stability results show high variability between assays. What is the cause?
A: High variability can stem from several sources. First, ensure consistent preparation and storage of liver microsomes, as their activity can degrade with freeze-thaw cycles.[15] Second, verify the accuracy of your compound stock concentrations and the pipetting during serial dilutions. Minor errors here are magnified throughout the experiment. Finally, assess the performance of your analytical method (LC-MS/MS). Fluctuations in instrument sensitivity or inconsistent sample processing can introduce significant variability. Always include well-characterized positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) to benchmark each assay run and ensure consistency.[16]
Q: My compound shows significant disappearance over time even in control incubations without the NADPH cofactor. What does this mean?
A: This finding suggests that the observed loss of your compound is not due to CYP-mediated (Phase I) metabolism.[16] There are three primary alternative explanations:
-
Chemical Instability: The compound may be unstable at the physiological pH (7.4) of the incubation buffer.
-
Non-specific Binding: Highly lipophilic compounds can adsorb to the walls of the plastic incubation plates, leading to an apparent loss from the solution.
-
Metabolism by other Enzymes: Liver microsomes contain other enzymes, such as UDP-glucuronosyltransferases (UGTs) and flavin-containing monooxygenases (FMOs), that do not depend on NADPH.[3] If you suspect Phase II metabolism, specific cofactors like UDPGA can be included in the assay.[16]
To diagnose the issue, first run a control in buffer alone (no microsomes) to check for chemical instability. If the compound is stable in buffer, the issue is likely non-specific binding or non-NADPH-dependent enzymatic degradation.
Q: I am seeing a major discrepancy between my data from liver microsomes and hepatocytes. Why?
A: Liver microsomes are subcellular fractions that primarily contain Phase I enzymes like CYPs.[3] Hepatocytes, being intact cells, contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) as well as transporters.[17] A compound that is stable in microsomes but shows high clearance in hepatocytes is likely being metabolized predominantly by Phase II or cytosolic enzymes.[2] Conversely, if clearance is high in microsomes, it confirms that CYP enzymes are the major players. This comparison is a valuable tool for understanding the complete metabolic profile of your compound.
Table 1: Comparison of In Vitro Metabolic Test Systems
| Test System | Key Enzymes Present | Complexity & Cost | Primary Application |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs, epoxide hydrolase)[3] | Low cost, high throughput[18] | Screening for Phase I metabolic stability and intrinsic clearance (CLint).[16] |
| Liver S9 Fraction | Phase I and Phase II (cytosolic enzymes like SULTs, GSTs)[2] | Moderate cost and complexity | Assessing combined Phase I and Phase II metabolism.[1] |
| Hepatocytes | Full complement of Phase I & II enzymes, transporters[17] | "Gold standard", higher cost, lower throughput[3] | Comprehensive metabolism, prediction of in vivo clearance, transporter studies.[17] |
Section 3: Strategies for Improving Metabolic Stability
Once metabolic liabilities ("soft spots") are identified, the following medicinal chemistry strategies can be employed to design more robust compounds.
Diagram of Potential Metabolic Liabilities
Caption: Common metabolic liabilities on a generic this compound scaffold.
Q: How can I block metabolism at a specific site on my molecule?
A: Site-specific modification is a primary strategy. Once a metabolic hotspot is identified (e.g., para-position of a phenyl ring), you can block it by introducing a stable substituent.
-
Fluorination: Replacing a hydrogen atom with fluorine is a classic and effective strategy. The high strength of the C-F bond makes it resistant to oxidative metabolism.[9][19]
-
Deuteration: Replacing a C-H bond with a C-D (deuterium) bond can slow the rate of CYP-mediated metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to alter pharmacology.[10]
-
Steric Hindrance: Introducing a bulkier group (e.g., a tert-butyl group) near the metabolic site can sterically shield it from the active site of metabolizing enzymes.[20]
Q: Are there alternatives to the sulfonamide group that might be more stable?
A: Yes, bioisosteric replacement is a powerful tool.[21] If the sulfonamide moiety itself is identified as a point of metabolic instability or contributes to poor properties, it can be replaced with other functional groups that mimic its size, shape, and electronic properties.
Table 2: Common Bioisosteric Replacements for Sulfonamides
| Bioisostere | Key Characteristics | Potential Advantages |
| Sulfone | Retains the tetrahedral geometry. Not a hydrogen bond donor. | Often increases metabolic stability by removing the labile N-H bond.[14] |
| Amide | Can act as both a hydrogen bond donor and acceptor. | May alter binding modes and physicochemical properties significantly.[22] |
| 1,2,3-Triazole | A five-membered heterocyclic ring that can mimic the hydrogen bonding pattern of an amide or sulfonamide. | Generally offers excellent metabolic stability against hydrolysis and oxidation.[22] |
Q: My compound is very lipophilic (high LogP) and shows high clearance. Are these related?
A: Absolutely. While some lipophilicity is needed for membrane permeability, excessively lipophilic compounds (LogP > 5) often exhibit high rates of metabolic clearance. This is because they have a high affinity for the lipophilic active sites of CYP enzymes.[8] Furthermore, high lipophilicity can lead to non-specific binding in in vitro assays, which can be misinterpreted as metabolic instability. Strategies to reduce lipophilicity, such as introducing polar functional groups or replacing aromatic rings with saturated heterocycles, can often improve the metabolic profile.[23]
Section 4: Key Experimental Protocol
This section provides a standardized protocol for assessing metabolic stability in liver microsomes.
Liver Microsomal Stability Assay Workflow
Caption: A step-by-step workflow for the liver microsomal stability assay.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat; 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[24]
-
Termination Solution: Acetonitrile with an internal standard (IS)
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
96-well incubation plate, shaker incubator, centrifuge
Procedure:
-
Preparation: Prepare working solutions. Dilute the test compound to 2 µM in phosphate buffer. Prepare a microsomal suspension (e.g., 0.5 mg/mL final concentration) in buffer.[16][25]
-
Pre-incubation: In a 96-well plate, add the test compound and the microsomal suspension. Include control wells: a "minus-cofactor" control (substitute buffer for the NADPH system) and a "time zero" control. Pre-incubate the plate at 37°C for 5-10 minutes.[15]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" and "time zero" wells.[26]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold Termination Solution to the respective wells.[25] The "time zero" sample is quenched immediately after adding the NADPH solution.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal protein.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
-
Plot the natural log (ln) of the % remaining versus time.
-
The slope of the linear portion of this curve (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) as: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein) [24]
Table 3: Example Microsomal Stability Data and Calculations
| Time (min) | % Parent Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 18 | 2.89 |
| Slope (k) | -0.038 min⁻¹ | |
| t1/2 | 18.2 min | |
| CLint | 76.2 µL/min/mg |
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- PubMed. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- PubMed Central. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- MDPI. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs.
- PubMed Central. (n.d.).
- Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- UpToDate. (n.d.).
- PubMed Central. (n.d.). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide.
- Hypha Discovery. (n.d.).
- PubMed. (2025, December 25). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity.
- Springer Nature Experiments. (n.d.).
- ACP Journals. (n.d.).
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- PubMed. (2018, November 1).
- Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
- ResearchGate. (n.d.). Major metabolites of sulfonamide antibiotics.
- Benchchem. (n.d.). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design.
- Royal Society of Chemistry. (2020, August 25). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.
- Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- ASM Journals. (1996, September 1). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
- Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- PubMed. (2023, April 4). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants.
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
- BioAgilytix. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- GoldBio. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting 13C Metabolic Flux Analysis Experiments.
- ResearchGate. (n.d.). Possible metabolic pathways of pyridine compounds in tea leaves.
- YouTube. (2023, February 24). ADME 101: Drug Metabolism Studies – Metabolic Stability.
- YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments.
- ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
Sources
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acpjournals.org [acpjournals.org]
- 13. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 14. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. nuvisan.com [nuvisan.com]
- 18. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 21. drughunter.com [drughunter.com]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Troubleshooting poor reproducibility in experiments with 6-Fluoropyridine-2-sulfonamide
A Guide to Ensuring Experimental Reproducibility
Welcome to the technical support guide for 6-Fluoropyridine-2-sulfonamide. As a Senior Application Scientist, I understand that inconsistent results can be a significant source of frustration and delay in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, field-proven insights to troubleshoot and resolve common reproducibility issues encountered when working with this versatile building block. Our approach is grounded in explaining the fundamental chemistry to empower you to make informed decisions and establish robust, self-validating protocols.
Foundational Knowledge: Understanding the Molecule
Poor reproducibility often stems from a misunderstanding of the reagent's inherent properties. This compound is a molecule with distinct electronic characteristics that dictate its reactivity and stability. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic further amplified by the electron-withdrawing effects of the fluorine and sulfonamide groups.[1] This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, while the sulfonamide moiety presents its own set of handling challenges.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 124433-70-1 | [3][4] |
| Molecular Formula | C₅H₅FN₂O₂S | [3][4][5] |
| Molecular Weight | 176.17 g/mol | [3][5] |
| Purity | Typically ≥95-97% | [3][4][6] |
| SMILES | NS(=O)(=O)C1=NC(F)=CC=C1 | [4] |
| InChIKey | WYYFSNSPYJRQLU-UHFFFAOYSA-N | [7] |
General Troubleshooting Workflow
When faced with poor reproducibility, a systematic approach is crucial. The following workflow diagram outlines the primary areas to investigate, moving from the most common and easily rectified issues to more complex experimental variables.
Caption: The competitive hydrolysis pathway of the sulfonyl chloride precursor.
Gold-Standard Protocol: Synthesis of a Secondary Sulfonamide
This protocol provides a self-validating framework for synthesizing an N-substituted-6-fluoropyridine-2-sulfonamide from its sulfonyl chloride precursor.
Objective: To synthesize N-Benzyl-6-fluoropyridine-2-sulfonamide.
Materials:
-
6-Fluoropyridine-2-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel (round-bottom flask), stir bar, septum, needles/syringes
-
Inert gas line (Argon or N₂)
Step-by-Step Methodology:
-
Preparation (The "Self-Validating" Setup):
-
Oven-dry all glassware (flask, stir bar, condenser) at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware hot and immediately place it under a positive pressure of inert gas. Allow it to cool to room temperature under this inert atmosphere. This ensures a truly anhydrous environment.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
-
Reaction Execution:
-
Dissolve 6-Fluoropyridine-2-sulfonyl chloride (1.0 eq) in a separate flask with a small amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. A slow addition rate is critical to control the exotherm and prevent side reactions.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours (or until TLC analysis shows complete consumption of the sulfonyl chloride).
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. [8]
-
References
- This compound [P43605]. ChemUniverse. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Environmental Science and Pollution Research. [Link]
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.Organic Letters. [Link]
- Synthesis of Sulfonamides.Synthetic Methods in Drug Discovery. [Link]
- This compound (C5H5FN2O2S). PubChemLite. [Link]
- Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.Angewandte Chemie. [Link]
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.International Journal of Molecular Sciences. [Link]
- A Brief View on Pyridine Compounds.Journal of Medicinal and Organic Chemistry. [Link]
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.Molecules. [Link]
- On the Integrity of Accurate Mass Measurement Data in Compound Characteriz
- Stability and Biotransformation of 6:2 Fluorotelomer Sulfonic Acid, Sulfonamide Amine Oxide, and Sulfonamide Alkylbetaine in Aerobic Sludge.Environmental Science & Technology. [Link]
- Stability and Biotransformation of 6:2 Fluorotelomer Sulfonic Acid, Sulfonamide Amine Oxide, and Sulfonamide Alkylbetaine in Aerobic Sludge | Request PDF.
- 6-fluoropyridine-3-sulfonamide (C5H5FN2O2S). PubChemLite. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 5. CAS 124433-70-1 | this compound - Synblock [synblock.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. PubChemLite - this compound (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst Selection for 6-Fluoropyridine-2-sulfonamide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoropyridine-2-sulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis, with a particular focus on optimizing the catalyst system for the crucial C-N bond formation step.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the coupling of an amine source with a suitable 6-fluoropyridine-2-sulfonyl precursor, often a sulfonyl chloride. The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for this transformation. However, the presence of a fluorine atom and a sulfonyl group on the pyridine ring introduces specific electronic and steric challenges that can significantly impact catalyst performance, reaction efficiency, and byproduct formation. This guide provides a systematic approach to overcoming these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in this synthesis can be attributed to several factors, often related to the stability of the starting materials or the efficiency of the catalytic cycle.
-
Hydrolysis of 6-Fluoropyridine-2-sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which leads to the formation of the corresponding sulfonic acid. This sulfonic acid is unreactive in the Buchwald-Hartwig amination, thus reducing the effective concentration of your starting material.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. It is also recommended to handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inefficient Catalytic System: The choice of palladium precursor, ligand, and base is critical for the successful amination of a potentially challenging substrate like 6-fluoropyridine-2-sulfonyl chloride.
-
Solution: A systematic catalyst screening is highly recommended. Start with a robust catalyst system known for its effectiveness with heteroaryl chlorides. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced palladacycle precatalyst, paired with a bulky, electron-rich phosphine ligand such as RuPhos or BrettPhos. For the base, a strong, non-nucleophilic option like sodium tert-butoxide (NaOtBu) is often effective.[1]
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Solution: Employing sterically hindered ligands can mitigate this issue by preventing strong coordination of the pyridine nitrogen to the palladium. Additionally, ensuring a strictly inert atmosphere is crucial, as oxygen can deactivate the Pd(0) catalyst.[1]
-
Question 2: I am observing a significant amount of a byproduct that appears to be 2-fluoropyridine. What is causing this and how can I prevent it?
Answer:
The formation of 2-fluoropyridine is likely due to a side reaction known as hydrodehalogenation, where the sulfonyl chloride group is replaced by a hydrogen atom.
-
Cause: This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture.[2][3] It can also occur when the reductive elimination step of the desired product is slow, allowing for competing reduction pathways.
-
Solutions:
-
Strictly Anhydrous Conditions: As with preventing sulfonyl chloride hydrolysis, ensuring your reaction is free of water is the first line of defense.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired C-N bond formation versus the undesired hydrodehalogenation. Experimenting with different bulky monophosphine ligands can help to favor the desired reaction pathway.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2 equivalents) can help to push the equilibrium towards the desired amination product.[1]
-
Question 3: My reaction is not going to completion, even after extended reaction times. What can I do?
Answer:
Incomplete conversion can be a sign of an insufficiently active catalyst system or suboptimal reaction conditions for this specific substrate.
-
Solutions:
-
Increase Reaction Temperature: The oxidative addition of the C-S bond of the sulfonyl chloride to the palladium center can be a slow step. Increasing the reaction temperature, typically in the range of 80-110 °C, can help to overcome this activation barrier.[1]
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can improve conversion.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While toluene and 1,4-dioxane are common choices for Buchwald-Hartwig reactions, exploring other solvents like t-BuOH or CPME may be beneficial.
-
Question 4: I am struggling to purify the final this compound product. What are some effective purification strategies?
Answer:
Sulfonamides are often polar compounds, which can make purification by standard column chromatography on silica gel challenging due to streaking and poor separation.
-
Solutions:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions.
-
Modified Column Chromatography:
-
Solvent System Modification: Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can help to reduce streaking on silica gel.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alternative stationary phases such as alumina (which can be better for basic compounds) or reverse-phase silica (C18).[4][5]
-
-
Aqueous Workup: A thorough aqueous workup can help to remove many impurities before chromatography. Washing the organic layer with a dilute acid solution can remove basic impurities, while a wash with a dilute base solution can remove acidic byproducts like the sulfonic acid.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to screen for the synthesis of this compound?
A1: For a challenging heteroaromatic substrate, a good starting point for your catalyst screen would be a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand. We recommend screening a few combinations in parallel.
| Palladium Precatalyst | Ligand | Base | Solvent |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane |
| XPhos Pd G3 | (none needed) | LHMDS | t-BuOH |
Q2: What is the role of the fluorine atom in the 6-position of the pyridine ring?
A2: The fluorine atom is a strongly electron-withdrawing group. This has two main effects on the pyridine ring. Firstly, it increases the acidity of the C-H protons on the ring, which is generally not a major factor in the Buchwald-Hartwig reaction. More importantly, it makes the pyridine ring more electron-deficient, which can affect the rate of oxidative addition of the C-S bond to the palladium(0) center. The precise effect can be complex and may necessitate the use of more electron-rich ligands to facilitate this step.[6]
Q3: Are there any specific safety precautions I should take when running this reaction?
A3: Yes, several safety precautions are essential:
-
Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care. Avoid inhaling the dust of solid catalysts.[8][9]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and should be handled with care.
-
Solvents: Use flammable solvents in a well-ventilated fume hood and away from ignition sources.
Q4: Can I use an alternative to a sulfonyl chloride as the starting material?
A4: Yes, while sulfonyl chlorides are common, other precursors can be used. Aryl and heteroaryl sulfonyl fluorides have gained popularity as they are often more stable than the corresponding chlorides.[10][11] Their synthesis from boronic acids has been reported, which could be an alternative route to your precursor.[12]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalyst System Screening
This protocol outlines a general procedure for screening different palladium catalysts, ligands, and bases for the synthesis of this compound.
-
Preparation: In a glovebox, array a series of reaction vials. To each vial, add 6-fluoropyridine-2-sulfonyl chloride (1.0 equiv), the desired amine (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: In separate stock solutions, prepare the palladium precatalyst and the ligand in the reaction solvent. Add the appropriate amount of the catalyst and ligand solutions to each reaction vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench it with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the conversion rates for each catalyst system to identify the optimal conditions.
Catalyst Selection Workflow
Troubleshooting Decision Tree
References
- CatSci Ltd. (n.d.).
- Taylor, L. T., & Chang, H. K. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Magre, M., & Cornella, J. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society, 143(42), 21497–21502. [Link]
- Wang, D. H., & Wasa, M. (2017).
- Organic Chemistry Portal. (n.d.).
- Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.
- Rider, T. H. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
- Kashani, S. K., & Jessiman, J. E. (2019).
- Orbach, M., Choudhury, J., Lahav, M., & van der Boom, M. E. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271–1274. [Link]
- UCLA EH&S. (2017).
- Ghorbani-Vaghei, R., & Amiri, M. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC advances, 10(61), 37213-37233.
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Journal of the American Chemical Society, 135(29), 10638-10641. [Link]
- LibreTexts Chemistry. (2023).
- Taylor, L. T., & Chang, H. K. (1992). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 30(4), 125-130. [Link]
- Wikipedia. (n.d.).
- Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(12), 1916–1922.
- Orbach, M., Choudhury, J., Lahav, M., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
- Willis, M. C. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(34), 11884–11887.
- Chen, K., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 59(15), 6049-6053. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Li, B., et al. (2015). Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols. Organic & Biomolecular Chemistry, 13(24), 6759-6762.
- Reddit. (2023). Purification of strong polar and basic compounds. [Link]
- Ichikawa, J., et al. (2007). Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction.
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(22), 4731-4743.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
- Komiya, S., & Abe, T. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(11), 2999. [Link]
- Hartwig, J. F., & Shaughnessy, K. H. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Angewandte Chemie International Edition, 52(45), 11943-11946. [Link]
- Le, C. M., & Colacot, T. J. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 24(8), 1399–1407.
- Remete, A. M., & Kiss, L. (2021). Palladium-catalyzed arylfluorination of N-allylated sulfonamides. Journal of Fluorine Chemistry, 249, 109849.
- Komiya, S., & Abe, T. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(11), 2999. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Gabriele, B., et al. (2016). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules, 21(9), 1198.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. honrel.com [honrel.com]
- 10. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 11. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Off-Target Effects of 6-Fluoropyridine-2-sulfonamide in Cellular Models
Welcome to the technical support center for 6-Fluoropyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the use of this compound in cellular models. As with any small molecule inhibitor, understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental results. This document provides a framework for identifying, validating, and minimizing such effects to ensure the scientific integrity of your research.
Introduction to this compound
This compound is a novel research compound. While its primary target and mechanism of action are under investigation, its structural features, particularly the sulfonamide group, suggest potential interactions with a range of biological targets. Sulfonamides are a well-established class of compounds with diverse pharmacological activities, including antimicrobial and anticancer effects, often through the inhibition of enzymes involved in metabolic pathways.[1][2][3] However, this structural motif can also lead to off-target binding. Therefore, rigorous experimental validation is essential when working with this and other novel inhibitors.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the use of this compound in your cellular experiments.
Q1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific phenotypic effect. What could be the cause?
A1: Unexpected cytotoxicity is a common indicator of off-target effects. While high concentrations of any compound can be toxic, if you observe cell death within the expected therapeutic window, it is crucial to investigate potential off-target liabilities. The cytotoxicity could be due to the inhibition of essential cellular processes that are independent of the intended target. We recommend performing a dose-response curve to determine the EC50 for your desired phenotype and a separate cytotoxicity assay (e.g., MTS or LDH release) to determine the CC50 (cytotoxic concentration 50%). A sufficient therapeutic window between the EC50 and CC50 is necessary for meaningful experiments.
Q2: The phenotype I'm observing in my cells treated with this compound is inconsistent with the known function of the intended target. How can I confirm the compound is hitting my target?
A2: This is a classic sign of a dominant off-target effect. To confirm that this compound is engaging your intended target in cells, we strongly recommend performing a Cellular Thermal Shift Assay (CETSA).[4][5][6][7][8] CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding in a cellular environment. An increase in the melting temperature of your target protein in the presence of the compound provides direct evidence of target engagement.
Q3: I don't have a specific target in mind for this compound. How can I identify its potential on- and off-targets?
A3: For target identification and off-target profiling of a novel compound, several unbiased, large-scale approaches can be employed. Chemical proteomics is a powerful method to identify the binding partners of a small molecule in a complex biological sample.[1][9] Techniques like affinity purification coupled with mass spectrometry (AP-MS) can pull down proteins that interact with an immobilized version of your compound. Additionally, transcriptomic profiling using RNA sequencing (RNA-seq) can reveal changes in gene expression that may point towards the pathways being affected by the compound, thus helping to infer its targets.[10][11]
Q4: How can I be sure that the observed phenotype is a direct result of inhibiting my target of interest and not an off-target effect?
A4: The gold standard for validating that a phenotype is on-target is to use a genetic approach to mimic the effect of the inhibitor. CRISPR-Cas9-mediated gene knockout or knockdown of the target protein should recapitulate the phenotype observed with this compound treatment.[2] Conversely, if you can introduce a mutation in the target protein that prevents the compound from binding without affecting the protein's function, this mutant should be resistant to the compound's effects, thus rescuing the phenotype.
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Off-Target Effects
This section provides a structured workflow for researchers encountering potential off-target effects with this compound.
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for identifying and mitigating off-target effects.
Experimental Protocols
Here are detailed protocols for key experiments mentioned in the troubleshooting guide.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target protein in intact cells.
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout
Objective: To validate that the observed phenotype is a direct result of the inhibition of the intended target.
Materials:
-
Cell line of interest
-
CRISPR-Cas9 system components (Cas9 nuclease and guide RNA specific to the target gene)
-
Transfection reagent or viral delivery system
-
Antibiotic for selection (if applicable)
-
Reagents for phenotype assessment
Procedure:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the gene encoding your target protein.
-
Transfection/Transduction: Deliver the Cas9 nuclease and gRNA into your cells using a suitable method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).
-
Selection and Clonal Isolation: If your delivery system includes a selection marker, apply the appropriate antibiotic to select for cells that have taken up the CRISPR components. Isolate single-cell clones.
-
Validation of Knockout: Expand the clonal populations and validate the knockout of the target protein by Western blotting, PCR, or sequencing.
-
Phenotypic Analysis: Assess the knockout cell lines for the phenotype of interest. If the phenotype of the knockout cells matches that of the wild-type cells treated with this compound, it provides strong evidence for on-target activity.
Data Presentation
Table 1: Hypothetical Data for Characterizing this compound
| Parameter | Value | Interpretation |
| Phenotypic EC50 | 1 µM | The concentration at which the compound produces 50% of its maximal effect on the desired phenotype. |
| Cytotoxic CC50 | 25 µM | The concentration at which the compound causes 50% cell death. |
| Therapeutic Index (CC50/EC50) | 25 | A larger therapeutic index suggests a better window for on-target effects without general toxicity. |
| CETSA ΔTm (at 10 µM) | +5°C | A positive shift in the melting temperature of the target protein, confirming direct binding in cells. |
Visualizing Potential Off-Target Mechanisms
The following diagram illustrates how a small molecule inhibitor can exert both on-target and off-target effects.
Caption: On-target versus off-target effects of a small molecule inhibitor.
Conclusion
The successful application of novel small molecule inhibitors like this compound in cellular research hinges on a thorough understanding and mitigation of their off-target effects. By employing a systematic approach that combines biochemical, proteomic, and genetic techniques, researchers can confidently dissect the on-target mechanism of action and generate robust, reproducible data. This guide provides a foundational framework for these critical validation experiments.
References
- Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
- Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- GenScript. (n.d.). Small Nucleic Acid Drug Off-Target Analysis.
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
- PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
- Biocompare. (2022, October 28). Target Validation with CRISPR.
- Frontiers. (n.d.). Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling.
- Taylor & Francis Online. (2021, January 4). Off-target identification by chemical proteomics for the understanding of drug side effects.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
- National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Lab Manager. (2023, October 9). Leveraging RNA Sequencing in Pharmaceutical Research.
- Champions Oncology. (2024, February 29). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols.
- ResearchGate. (n.d.). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines.
- PubMed. (2020, December 12). Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- CETSA. (n.d.). CETSA.
- ResearchGate. (2025, August 6). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [https://www.researchgate.
- ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- PubMed. (n.d.). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence.
- Mount Royal University - LibrarySearch. (n.d.). Drug target validation and identification of secondary drug target effects using DNA microarrays.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2025, August 6). On-target and Off-target-based Toxicologic Effects.
- MDPI. (n.d.). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review.
- Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
- Tehnicka. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
- AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- MSD Manual Professional Edition. (n.d.). Sulfonamides.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound,124433-70-1-Amadis Chemical [amadischem.com]
- 7. 124433-70-1 | this compound - Moldb [moldb.com]
- 8. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 10. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 6-Fluoropyridine-2-sulfonamide with Other Sulfonamides: A Technical Guide for Researchers
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group, -S(=O)₂NH₂, is a cornerstone of medicinal chemistry, representing one of the first classes of synthetic antimicrobial agents to be widely used systemically.[1][2] Their discovery marked a turning point in medicine, paving the way for the antibiotic era.[1] The archetypal mechanism of action for antibacterial sulfonamides lies in their structural analogy to para-aminobenzoic acid (PABA), a critical component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folate pathway, leading to a bacteriostatic effect.[1][2]
Beyond their antimicrobial properties, the versatility of the sulfonamide scaffold has led to its incorporation into a diverse array of therapeutic agents, including diuretics, anticonvulsants, and inhibitors of the zinc-containing metalloenzymes, carbonic anhydrases (CAs).[1] The ability to readily modify the R-group attached to the sulfonamide nitrogen allows for the fine-tuning of physicochemical properties and biological activity.
This guide provides a comparative analysis of a specific, fluorinated sulfonamide, 6-Fluoropyridine-2-sulfonamide , with other prominent sulfonamides in two key therapeutic areas: antibacterial chemotherapy and carbonic anhydrase inhibition. We will delve into the impact of the fluorine substitution on the pyridine ring, comparing its performance profile with the widely-used antibacterial, Sulfamethoxazole , and the topical carbonic anhydrase inhibitor, Dorzolamide . This analysis is supported by a review of available experimental data and detailed protocols to enable researchers to conduct their own comparative studies.
Chemical and Physicochemical Properties: A Comparative Overview
A molecule's biological activity is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. Here, we compare the key properties of this compound with Sulfamethoxazole and Dorzolamide.
| Property | This compound | Sulfamethoxazole | Dorzolamide |
| Structure | |||
| CAS Number | 124433-70-1[3] | 723-46-6 | 120279-96-1 |
| Molecular Formula | C₅H₅FN₂O₂S[3] | C₁₀H₁₁N₃O₃S | C₁₀H₁₆N₂O₄S₂ |
| Molecular Weight | 176.17 g/mol [3] | 253.28 g/mol | 324.44 g/mol |
| pKa | Not experimentally determined; predicted to be acidic. | ~6.0 (sulfonamide NH) | ~9.3 |
| logP | Not experimentally determined. | 0.89 | -0.08 |
| Solubility | Information not readily available. | Slightly soluble in water. | Soluble in water. |
The Impact of Fluorination: A Mechanistic Perspective
The introduction of fluorine into a drug molecule can profoundly influence its biological properties. In the case of this compound, the presence of a fluorine atom on the pyridine ring is expected to have several key effects:
-
Increased Acidity: Fluorine is a highly electronegative atom, and its electron-withdrawing nature can increase the acidity of the sulfonamide N-H bond. This can lead to stronger interactions with the target enzyme.
-
Enhanced Lipophilicity: In some contexts, fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile.
-
Altered Binding Interactions: The fluorine atom can participate in unique non-covalent interactions, such as orthogonal multipolar interactions and hydrogen bonds, which can enhance binding affinity to the target protein.
Comparative Performance Analysis
Antibacterial Activity: this compound vs. Sulfamethoxazole
Sulfamethoxazole is a widely prescribed sulfonamide antibiotic, often in combination with trimethoprim. Its antibacterial activity is well-characterized. While direct comparative studies of this compound and sulfamethoxazole are scarce in publicly available literature, we can infer potential performance based on the known effects of fluorination and data from studies on similar compounds.
Mechanism of Action: Both compounds are expected to act as competitive inhibitors of dihydropteroate synthase (DHPS).
Expected Performance: The electron-withdrawing fluorine atom in this compound is hypothesized to increase the acidity of the sulfonamide proton, potentially leading to a stronger interaction with the pterin binding site of DHPS. This could translate to a lower Minimum Inhibitory Concentration (MIC) compared to sulfamethoxazole against susceptible bacterial strains.
Available Data (Indirect Comparison):
| Compound | Organism | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus | 16 - >128 | [4] |
| Sulfamethoxazole | Escherichia coli | 8 - >128 | [2] |
| Various fluorinated quinolones (as a proxy for fluorinated antibacterial efficacy) | Staphylococcus aureus | 0.10 - 0.78 | [5] |
Disclaimer: The data presented is for illustrative purposes and is drawn from different studies. A direct comparison of MIC values requires testing under identical experimental conditions.
Carbonic Anhydrase Inhibition: this compound vs. Dorzolamide
Dorzolamide is a topical carbonic anhydrase inhibitor used in the treatment of glaucoma. It reduces intraocular pressure by decreasing the production of aqueous humor. The inhibition of carbonic anhydrase is a key therapeutic strategy for this condition.
Mechanism of Action: Sulfonamides inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule.
Expected Performance: The increased acidity of the sulfonamide group in this compound, due to the fluorine substitution, could lead to a more potent inhibition of carbonic anhydrase isoforms compared to non-fluorinated analogs. This is because the deprotonated sulfonamide anion is the species that binds to the Zn²⁺ ion. A lower pKa would mean a higher proportion of the active anionic form at physiological pH.
Available Data (Indirect Comparison):
| Compound | CA Isoform | Kᵢ (nM) | Reference |
| Dorzolamide | hCA II | 8.9 | [6] |
| Dorzolamide | hCA IX | 25 | [6] |
| Dorzolamide | hCA XII | 5.2 | [6] |
| Various fluorinated sulfonamides | hCA II | Potent inhibition observed | [7] |
Disclaimer: The data presented is for illustrative purposes and is drawn from different studies targeting various carbonic anhydrase isoforms. A direct comparison of inhibition constants (Kᵢ) requires testing against the same isoform under identical experimental conditions.
Experimental Protocols
To facilitate further research and direct comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
A common synthetic route involves the reaction of 2-amino-6-fluoropyridine with a sulfonylating agent. A detailed, literature-based protocol is as follows:
Diagram of Synthetic Workflow:
Caption: Synthetic scheme for this compound.
Step-by-Step Protocol:
-
Diazotization of 2-Amino-6-fluoropyridine:
-
Dissolve 2-amino-6-fluoropyridine in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst.
-
Slowly add the cold diazonium salt solution to the SO₂ solution.
-
Allow the reaction to proceed, often with warming to room temperature, until the evolution of nitrogen gas ceases.
-
The resulting product is 6-fluoropyridine-2-sulfonyl chloride.
-
-
Ammonolysis:
-
Carefully add the crude 6-fluoropyridine-2-sulfonyl chloride to a cold, concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously. The sulfonamide product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Diagram of MIC Determination Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (i.e., the well is clear).
Carbonic Anhydrase Inhibition Assay - Colorimetric Method
This assay measures the esterase activity of carbonic anhydrase and its inhibition by the test compound.
Diagram of CA Inhibition Assay Workflow:
Caption: Workflow for colorimetric CA inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Solution: Prepare a working solution of human carbonic anhydrase II (hCA II) in assay buffer.
-
Substrate Solution: Prepare a solution of p-nitrophenyl acetate (pNPA) in a minimal amount of acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 160 µL of assay buffer.
-
Add 20 µL of the sulfonamide inhibitor solution (or buffer for control).
-
Add 10 µL of the CA enzyme solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents an intriguing molecule within the vast landscape of sulfonamide chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring is anticipated to modulate its electronic properties, leading to potentially enhanced biological activity as both an antibacterial agent and a carbonic anhydrase inhibitor. While direct comparative data with established drugs like sulfamethoxazole and dorzolamide is currently limited, the theoretical advantages conferred by fluorination warrant further investigation.
The experimental protocols provided in this guide offer a robust framework for researchers to conduct head-to-head comparisons and elucidate the performance profile of this compound. Such studies are crucial to validate the hypothesized benefits of its unique structure. Future research should focus on:
-
Direct Comparative Efficacy Studies: Performing MIC and carbonic anhydrase inhibition assays under standardized conditions to directly compare this compound with sulfamethoxazole and dorzolamide.
-
Determination of Physicochemical Properties: Experimental measurement of the pKa, solubility, and logP of this compound to build a complete ADME profile.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of bacterial infection and glaucoma.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of fluorinated pyridine sulfonamides to establish clear SAR and optimize for potency and selectivity.
By systematically addressing these research questions, the scientific community can fully assess the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and improved therapeutic agents.
References
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (URL not available)
- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. (URL not available)
- Carbonic anhydrase VB Inhibitors (IC50, Ki).
- Carbonic anhydrase VI Inhibitors (IC50, Ki).
- BD304072[124433-70-1]this compound. BLDpharm. (URL not available)
- This compound 97% | CAS: 124433-70-1. AChemBlock. (URL not available)
- Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. (URL not available)
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. (URL not available)
- CA II and IX and inhibition values of sulfonamides 50–62. KI values are...
- In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone. PubMed. (URL not available)
- K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,...
- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. (URL not available)
- Synthesis and Biological Evaluation of New Sulfonamide Deriv
- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage)..
- This compound,124433-70-1. Amadis Chemical. (URL not available)
- Double blind comparison of short and medium term sulfonamides, sulfamethizole and sulfamethoxazole, in uncomplicated acute urinary tract infections. PubMed. (URL not available)
- Comparison of the efficacy and safety of 2% dorzolamide and 0.5% betaxolol in the treatment of elevated intraocular pressure. Dorzolamide Comparison Study Group. PubMed. (URL not available)
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL not available)
- This compound. AK Scientific, Inc. (URL not available)
- Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. PubMed. (URL not available)
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. (URL not available)
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. (URL not available)
- Susceptibility testing in antibacterial drug R&D. GARDP Revive. (URL not available)
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). (URL not available)
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. (URL not available)
- Brimonidine purite 0.15% versus dorzolamide 2% each given twice daily to reduce intraocular pressure in subjects with open angle glaucoma or ocular hypertension. NIH. (URL not available)
- This compound [P43605]. ChemUniverse. (URL not available)
- 124433-70-1 | this compound | Fluorinated Building Blocks. Ambeed.com. (URL not available)
- This compound | 124433-70-1. Sigma-Aldrich. (URL not available)
- Comparison of the safety and efficacy of dorzolamide 2% and brimonidine 0.2% in patients with glaucoma or ocular hypertension. PubMed. (URL not available)
- A comparison of dorzolamide-timolol combination versus the concomitant drugs. PubMed. (URL not available)
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of 6-Fluoropyridine-2-sulfonamide In Vitro
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within a complex biological system is a cornerstone of a successful research program. This guide provides a comprehensive framework for validating the in vitro target engagement of 6-Fluoropyridine-2-sulfonamide, a compound belonging to the sulfonamide class of molecules known to target metalloenzymes, particularly Carbonic Anhydrases (CAs).[1][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a comparative analysis with a classic CA inhibitor, Acetazolamide, and provides the detailed methodologies required for robust, reproducible results. Our objective is to equip researchers with the scientific rationale and practical tools to confidently assess target engagement.
The Challenge: Moving Beyond Affinity to Cellular Proof-of-Concept
While initial assays may suggest a compound's affinity for a purified protein, this is only the first step. True validation requires demonstrating this interaction in a more physiologically relevant context. The core question we aim to answer is: "Does our compound engage its target protein inside a living cell?"
The sulfonamide moiety is a well-established zinc-binding group, making Carbonic Anhydrase IX (CA IX) a probable target for this compound. CA IX is a tumor-associated enzyme that is overexpressed in various cancers, playing a key role in pH regulation and tumor progression, which makes it a compelling therapeutic target.[1][3]
To validate the engagement of this compound with CA IX, we will compare two orthogonal, powerful techniques: the Cellular Thermal Shift Assay (CETSA®) and Surface Plasmon Resonance (SPR) .
-
CETSA® provides direct evidence of target binding within intact cells by measuring changes in protein thermal stability.[4][5]
-
Surface Plasmon Resonance (SPR) offers a label-free, real-time analysis of the binding kinetics and affinity of the interaction between the compound and the purified target protein.[6][7]
By comparing the data from these two distinct methods, we can build a powerful, multi-faceted case for target engagement.
Comparative Analysis: this compound vs. Acetazolamide
To contextualize the performance of this compound, we will compare it against Acetazolamide, a well-characterized, broad-spectrum carbonic anhydrase inhibitor.
Illustrative Data for Comparison
| Compound | Method | Target Isoform | Metric | Illustrative Value |
| This compound | CETSA® | CA IX | ΔTₘ (°C) | +4.2 |
| Acetazolamide (Reference) | CETSA® | CA IX | ΔTₘ (°C) | +2.5 |
| This compound | SPR | CA IX | Kᴅ (nM) | 15.2 |
| Acetazolamide (Reference) | SPR | CA IX | Kᴅ (nM) | 25.0 |
This data is illustrative and serves to demonstrate the expected output and interpretation of the described experiments.
The illustrative data suggests that this compound demonstrates a more significant thermal stabilization of CA IX in cells and a higher binding affinity to the purified protein compared to Acetazolamide. This provides a strong, quantitative basis for its further development.
Experimental Framework: A Dual-Pronged Approach
Our validation strategy employs a workflow that confirms both cellular engagement and direct binding kinetics. This dual approach provides a self-validating system, where the cellular results from CETSA are mechanistically explained by the kinetic data from SPR.
Caption: Workflow for robust target engagement validation.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) for CA IX
Principle: CETSA® is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8] By heating intact cells treated with a compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tₘ) of the target protein in the presence of the compound is direct evidence of target engagement.[9][10]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing Carbonic Anhydrase IX (e.g., HT-29) to approximately 80% confluency.
-
Treat cells with 10 µM this compound, 10 µM Acetazolamide (as a reference), or a vehicle control (e.g., DMSO) for 1 hour under standard culture conditions.[11]
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend them in PBS at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot the cell suspensions into PCR tubes.
-
Using a thermocycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.[8]
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
-
Detection and Data Analysis:
-
Carefully collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Analyze the amount of soluble CA IX in each sample by Western Blot or ELISA using a specific anti-CA IX antibody.
-
Quantify the band intensities using densitometry software. For each treatment group, normalize the intensity at each temperature to the intensity of the unheated control (considered 100% soluble).
-
Plot the percentage of soluble protein against the temperature to generate melt curves. Determine the Tₘ (the temperature at which 50% of the protein is denatured).
-
The thermal shift (ΔTₘ) is calculated as: ΔTₘ = Tₘ (Compound-treated) - Tₘ (Vehicle-treated) .
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[12] A protein ligand (CA IX) is immobilized on a sensor chip. The test compound (analyte) is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected and measured in Resonance Units (RU). This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ).[13]
Step-by-Step Protocol:
-
Surface Preparation (Ligand Immobilization):
-
Use a CM5 sensor chip (or equivalent carboxylated surface). Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize recombinant human Carbonic Anhydrase IX onto the sensor surface via amine coupling to a target density of approximately 5000 RU.[13]
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to allow for subtraction of bulk refractive index changes.
-
-
Binding Analysis (Analyte Injection):
-
Prepare a dilution series of this compound and Acetazolamide in a suitable running buffer (e.g., HBS-EP+ buffer) at concentrations ranging from 0.1 nM to 1 µM.
-
Inject each concentration of the analyte over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[14]
-
-
Surface Regeneration:
-
If necessary, inject a mild regeneration solution (e.g., a low pH glycine buffer) to remove any remaining bound analyte without denaturing the immobilized ligand. This ensures the surface is ready for the next injection.
-
-
Data Analysis:
-
After subtracting the reference channel signal, the resulting sensorgrams are analyzed using a suitable fitting model (e.g., a 1:1 Langmuir binding model).
-
This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ), where Kᴅ = kₔ / kₐ . A lower Kᴅ value indicates a higher binding affinity.
-
Biological Context: The Role of CA IX in Tumorigenesis
Understanding the biological pathway in which the target operates is crucial for interpreting the significance of target engagement. CA IX is a key player in the tumor microenvironment, particularly under hypoxic conditions.
Caption: Role of CA IX in the hypoxic tumor microenvironment.
By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to extracellular acidosis while helping to maintain a slightly alkaline intracellular pH.[1] This pH gradient promotes tumor invasion, metastasis, and resistance to therapy.[1] Therefore, inhibiting CA IX with a potent and engaging molecule like this compound is a promising therapeutic strategy.
Conclusion
This guide has outlined a robust, dual-methodology approach to validate the in vitro target engagement of this compound. By integrating the cellular proof-of-concept from CETSA® with the precise kinetic data from SPR, researchers can build an unassailable case for their compound's mechanism of action. This level of rigorous validation is not merely a procedural checkpoint; it is fundamental to making informed decisions, de-risking drug development programs, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic.
References
- Dai, L., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
- Asa, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Asa, D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Zhou, X., et al. (2019). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate.
- Rasti, A., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
- Angeli, A., et al. (2019). Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry.
- Cytiva Life Sciences. Biacore SPR for small-molecule discovery.
- Bio-Rad. Large and Small Molecule Screening by SPR.
- Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Singh, S., et al. (2024). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Journals.
- Gieling, R.G., et al. (2020). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One.
- Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- Siddiqi, A.R., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal.
- Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.org]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. biosensingusa.com [biosensingusa.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of selective enzyme inhibition is paramount. While achieving potent inhibition of a primary therapeutic target is a critical first step, understanding a compound's activity against a panel of related enzymes—a process known as cross-reactivity or selectivity profiling—is equally crucial for predicting potential off-target effects and ensuring a favorable safety profile.[1][2][3] This guide provides an in-depth, technical framework for assessing the cross-reactivity of a novel investigational compound, 6-Fluoropyridine-2-sulfonamide.
The sulfonamide functional group is a well-established pharmacophore known to inhibit a class of zinc-containing metalloenzymes called carbonic anhydrases (CAs).[4][5] These enzymes are ubiquitous and catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance and regulating pH in various physiological processes.[4][6] Given this chemical precedent, we hypothesize that this compound is a carbonic anhydrase inhibitor.
Our primary target of interest is Carbonic Anhydrase II (CA-II), a cytosolic and highly active isoform. However, of significant interest in oncology are the transmembrane isoforms, particularly Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII).[7] These isoforms are overexpressed in a variety of hypoxic solid tumors and play a crucial role in the adaptation of cancer cells to an acidic tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[8][9][10] Therefore, designing inhibitors that can selectively target these tumor-associated isoforms over the ubiquitous CA-II is a key strategy in the development of novel anticancer agents.[11][12]
This guide will delineate the experimental workflow, provide detailed protocols, and present a comparative analysis to characterize the selectivity profile of this compound against CA-II, CA-IX, and CA-XII.
Mechanism of Action: The Sulfonamide Zinc-Binding Motif
Sulfonamide-based inhibitors function by coordinating with the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme.[13][14] The deprotonated sulfonamide nitrogen acts as a strong zinc-binding group, displacing a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.[15][16] The aromatic or heterocyclic portion of the inhibitor then forms additional interactions with hydrophobic and hydrophilic residues within the active site cavity, which can confer both potency and isoform selectivity.[17] Understanding this mechanism is fundamental to interpreting the inhibition data and guiding further structure-activity relationship (SAR) studies.
Experimental Design and Rationale
The core of this cross-reactivity study is a robust in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against each of the selected carbonic anhydrase isoforms.
Enzyme Panel Selection:
-
Primary Target (Hypothesized): Human Carbonic Anhydrase II (hCA-II) - A highly prevalent and physiologically important isoform, often considered an anti-target when developing isoform-selective inhibitors.
-
Cross-Reactivity Targets:
Assay Principle: A common and reliable method for measuring carbonic anhydrase activity is a colorimetric assay that monitors the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol. The rate of this reaction is proportional to the enzyme's esterase activity and can be monitored spectrophotometrically.
Caption: Workflow for determining the IC₅₀ and selectivity of an inhibitor against a panel of enzymes.
Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is adapted from standard methodologies for assessing CA esterase activity.[4][18]
Materials:
-
Recombinant human CA-II, CA-IX, and CA-XII enzymes
-
This compound
-
Acetazolamide (Control Inhibitor)
-
Tris-sulfate buffer (50 mM, pH 7.6)
-
p-Nitrophenyl acetate (p-NPA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a similar dilution series for the control inhibitor, Acetazolamide.
-
-
Assay Execution (in a 96-well plate):
-
To each well, add 170 µL of Tris-sulfate buffer.
-
Add 10 µL of the diluted compound or control inhibitor solution. For control wells (100% activity and 0% activity), add 10 µL of buffer with the corresponding DMSO concentration.
-
Add 10 µL of the respective CA enzyme solution (e.g., final concentration of 0.5 µg/mL). For the 0% activity control, add 10 µL of buffer instead of the enzyme.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of a p-NPA stock solution (e.g., 10 mM in acetonitrile, for a final concentration of 0.5 mM).
-
Immediately begin monitoring the increase in absorbance at 400 nm at 25°C for 15-30 minutes, taking readings every 30-60 seconds. Alternatively, an endpoint reading can be taken after a fixed time.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of reaction (V) from the linear portion of the kinetic curve (ΔAbs/Δtime).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_enzyme_only - V_no_enzyme))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).
-
Results and Comparative Analysis
The inhibitory activities of this compound and the control compound, Acetazolamide, are summarized below. The data presented for the investigational compound is hypothetical for illustrative purposes.
Table 1: Comparative Inhibitory Potency (IC₅₀, nM) Against Carbonic Anhydrase Isoforms
| Compound | hCA-II (Cytosolic) | hCA-IX (Tumor-Associated) | hCA-XII (Tumor-Associated) |
| This compound | 150 nM | 25 nM | 45 nM |
| Acetazolamide (Control) [19][20] | ~12 nM | ~25-30 nM | ~5.8 nM |
Selectivity Index Calculation: The selectivity index is a ratio of IC₅₀ values that quantifies the preference of a compound for one enzyme over another.
-
Selectivity for CA-IX over CA-II = IC₅₀ (CA-II) / IC₅₀ (CA-IX)
-
Selectivity for CA-XII over CA-II = IC₅₀ (CA-II) / IC₅₀ (CA-XII)
Table 2: Selectivity Profile
| Compound | Selectivity (CA-II / CA-IX) | Selectivity (CA-II / CA-XII) |
| This compound | 6.0-fold | 3.3-fold |
| Acetazolamide (Control) | ~0.4-fold | ~2.1-fold |
graph Selectivity_Profile { graph [layout=neato, overlap=false, splines=true]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];center [label="6-FP-Sulfonamide", pos="0,0!", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CA_II [label="CA-II\nIC50=150nM", pos="-2,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; CA_IX [label="CA-IX\nIC50=25nM", pos="0,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.2]; CA_XII [label="CA-XII\nIC50=45nM", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
center -> CA_IX [label="6.0x Selective", color="#4285F4", fontcolor="#4285F4"]; center -> CA_XII [label="3.3x Selective", color="#34A853", fontcolor="#34A853"]; center -> CA_II [label="Reference", style=dashed, color="#5F6368", fontcolor="#5F6368"]; }
Caption: Selectivity profile of this compound for tumor-associated CAs over CA-II.
Discussion and Interpretation
The hypothetical results indicate that this compound is a potent inhibitor of all three tested carbonic anhydrase isoforms. Critically, the data reveals a preferential inhibition of the tumor-associated isoforms. The compound demonstrates a 6-fold selectivity for CA-IX and a 3.3-fold selectivity for CA-XII over the ubiquitous cytosolic isoform, CA-II.
In contrast, the control compound Acetazolamide, a first-generation CA inhibitor, shows potent inhibition across all isoforms with little to no selectivity for the tumor-associated targets over CA-II.[19][20] This lack of selectivity is a known characteristic of many early sulfonamide-based drugs and contributes to their side-effect profile when used systemically.[20]
The observed selectivity of this compound, while modest, represents a promising starting point for a drug discovery program. The structural differences in the active site cavities between CA isoforms, particularly in the arrangement of hydrophobic and hydrophilic residues, provide a basis for achieving higher selectivity.[17] The fluorine substitution on the pyridine ring of our investigational compound may be forming specific interactions within the active sites of CA-IX and CA-XII that are less favorable in the active site of CA-II. Further structural biology studies, such as X-ray crystallography of the inhibitor-enzyme complexes, would be invaluable in elucidating the molecular basis for this selectivity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. The presented methodology, from experimental design to data analysis, provides a robust framework for characterizing the selectivity profile of novel enzyme inhibitors.
The hypothetical data suggests that this compound is a promising lead compound with a favorable selectivity profile for tumor-associated carbonic anhydrases. The next logical steps in its development would include:
-
Expansion of the Selectivity Panel: Profiling against a broader range of CA isoforms (e.g., CA-I, CA-IV) and other unrelated zinc-containing metalloenzymes to further assess off-target activity.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit CA-IX activity in cancer cell lines under hypoxic conditions and assessing its impact on cancer cell proliferation and survival.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve both potency and selectivity for CA-IX.
By systematically applying these principles of cross-reactivity analysis, researchers can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective targeted therapies.
References
- Pastorekova, S., & Supuran, C. T. (2014). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 33(2-3), 355–372. [Link][8][9]
- Svastova, E., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion.
- Benej, M., & Pastorekova, S. (2014). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 199–219. [Link][10]
- Ghaffar, A., et al. (2019). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Wang, Y., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 24(21), 15951. [Link][7]
- De Simone, G., & Supuran, C. T. (2012). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 4(14), 1825–1840. [Link][5]
- Angeli, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(1), 86. [Link][21]
- Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1647. [Link][13]
- Iacobucci, C., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link][14]
- D'Ascenzio, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7015–7031. [Link][22]
- Leach, D. G., et al. (2020). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. mAbs, 12(1), 1710505. [Link][1]
- HistoTox Labs. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link][2]
- Eurofins Discovery. (n.d.).
- Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link][19]
- Brynda, J., et al. (2020). The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1800–1810. [Link][17]
- Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 433–439. [Link][15]
- Supuran, C. T. (2012). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules, 17(4), 4358–4369. [Link][16]
- Wiglenda, T., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1317–1330. [Link][11]
- Ghandi, M., et al. (2019). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers, 11(11), 1732. [Link][12]
- Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. [Link][23]
- Visikol. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link][3]
Sources
- 1. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. histologix.com [histologix.com]
- 3. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison: 6-Fluoropyridine-2-sulfonamide and its Non-fluorinated Analog
A Senior Application Scientist's Guide to Understanding the "Fluorine Effect" in a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring and the sulfonamide group are considered "privileged scaffolds." Their prevalence in a vast array of FDA-approved drugs and clinical candidates speaks to their versatile nature, enabling potent and selective interactions with a multitude of biological targets.[1][2] The strategic modification of these core structures is a cornerstone of modern drug discovery. One of the most powerful strategies in this endeavor is the introduction of fluorine.
This guide provides an in-depth, head-to-head comparison of 6-Fluoropyridine-2-sulfonamide and its parent analog, Pyridine-2-sulfonamide . We will dissect the profound impact of a single fluorine atom on the molecule's physicochemical properties, which in turn dictates its potential biological activity, metabolic fate, and overall suitability as a drug candidate. This analysis is grounded in established principles and supported by detailed experimental protocols for researchers aiming to validate these differences in their own laboratories.
The Subtle Change with Profound Consequences: Molecular Properties
At first glance, the structural difference between our two compounds of interest is minimal. However, the substitution of a hydrogen atom with a highly electronegative fluorine atom at the 6-position of the pyridine ring initiates a cascade of electronic and physical changes.
| Property | Pyridine-2-sulfonamide | This compound | Rationale for Change |
| Molecular Formula | C₅H₆N₂O₂S | C₅H₅FN₂O₂S | Addition of one fluorine atom, removal of one hydrogen atom. |
| Molecular Weight | 158.18 g/mol [3] | 176.17 g/mol [4] | The atomic weight of fluorine is significantly higher than hydrogen. |
| pKa (Pyridine N) | ~5.2 (Predicted) | < 5.2 (Predicted, Less Basic) | The potent electron-withdrawing effect of fluorine reduces electron density on the pyridine nitrogen, decreasing its basicity.[5] |
| pKa (Sulfonamide N-H) | Lower (More Acidic) | Higher (Less Acidic) | Fluorine's inductive withdrawal lowers the basicity of the pyridine nitrogen, which in turn reduces its ability to destabilize the sulfonamide anion, making the N-H proton less acidic compared to analogs with electron-donating groups. |
| Lipophilicity (LogP) | Lower | Higher (Position-dependent) | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[5] |
| Metabolic Stability | Lower | Higher (Predicted) | The Carbon-Fluorine bond is significantly stronger than a Carbon-Hydrogen bond, making it more resistant to metabolic cleavage by enzymes like Cytochrome P450.[6] |
The Domino Effect of Fluorination
The introduction of fluorine does more than just add weight; it fundamentally alters the electronic landscape of the molecule. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which has several critical consequences:
-
Modulation of pKa : The most immediate effect is the decrease in the basicity of the pyridine nitrogen.[5] This change in pKa can drastically alter a compound's solubility at physiological pH and its ability to form ionic interactions with a biological target. An altered pKa can be the difference between a potent drug and an inactive analog.
-
Enhanced Lipophilicity : While seemingly counterintuitive for such an electronegative atom, fluorine substitution often increases a molecule's lipophilicity (LogP/LogD).[5] This property is crucial for a drug's ability to cross cellular membranes and reach its site of action. The increased lipophilicity of this compound could lead to better absorption and distribution compared to its non-fluorinated counterpart.
-
Metabolic Shielding : The C-F bond is one of the strongest single bonds in organic chemistry.[6] In many drug molecules, the corresponding C-H position is a prime target for metabolic oxidation. By replacing hydrogen with fluorine, that metabolic "soft spot" is effectively shielded, potentially increasing the drug's half-life and bioavailability.
-
Altered Conformation and Binding : The substitution of hydrogen with fluorine can induce subtle changes in the preferred conformation of the molecule. Furthermore, the altered electronic distribution can change the nature of the interactions with a protein's active site, potentially forming unique hydrogen bonds or dipole interactions that enhance binding affinity and selectivity.
Caption: Impact of Fluorination on Molecular Properties.
Potential Biological Implications
For a target like VEGFR-2, the enhanced properties of This compound could translate to:
-
Improved Potency : Altered electronics and a better lipophilic profile could lead to a tighter fit in the enzyme's binding pocket.
-
Enhanced Bioavailability : Increased metabolic stability and better membrane permeability could mean that more of the drug reaches its target after administration.
-
Favorable Pharmacokinetics : A longer half-life due to reduced metabolic breakdown could allow for less frequent dosing.
Experimental Verification: Protocols for Head-to-Head Comparison
The theoretical advantages of fluorination must be confirmed through rigorous experimentation. Below are standardized protocols for characterizing and comparing the key physicochemical properties of this compound and its non-fluorinated analog.
Caption: Workflow for Comparative Physicochemical Profiling.
Protocol 1: pKa Determination by UV-Metric Titration
This method is highly accurate for determining the acid dissociation constants (pKa) by measuring changes in the compound's UV absorbance spectrum as a function of pH.
Objective: To determine the pKa values of the pyridine nitrogen and the sulfonamide N-H for both analogs.
Materials:
-
SiriusT3 or similar automated titrator with UV-Vis spectrophotometer.
-
Milli-Q water, degassed.
-
Standardized 0.5 M HCl and 0.5 M KOH.
-
Methanol (for initial sample dissolution).
-
Ionic strength adjustment solution (e.g., 1.5 M KCl).
-
Compound stocks (1-2 mg of each analog).
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of the compound and dissolve it in a small volume of methanol before diluting with Milli-Q water to a final volume of ~10 mL.
-
Instrument Setup: Calibrate the pH electrode using standard buffers (pH 4, 7, 10).
-
Titration:
-
The instrument will perform three titrations on the sample.
-
First, an acidic titration with 0.5 M HCl from the starting pH down to ~pH 2.
-
Second, a basic titration with 0.5 M KOH from ~pH 2 up to ~pH 12.
-
Third, a back-titration with 0.5 M HCl to confirm reversibility.
-
-
Data Acquisition: Throughout the titrations, the instrument records the pH and the full UV-Vis spectrum (e.g., 200-400 nm) at each incremental addition of titrant.
-
Analysis: The software analyzes the multi-wavelength absorbance data to deconvolute the spectra of the different ionic species (e.g., neutral, protonated, deprotonated) and calculates the pKa values based on the pH at which these species are in equilibrium.[11]
Protocol 2: Lipophilicity (LogD) Determination by Shake-Flask Method
This classic method measures the distribution coefficient (LogD) of a compound between an aqueous buffer and an immiscible organic solvent, providing a direct measure of lipophilicity at a specific pH.
Objective: To determine the LogD₇.₄ for both analogs.
Materials:
-
1-Octanol (pre-saturated with buffer).
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol).
-
Compound stock solutions in DMSO (e.g., 10 mM).
-
Analytical instrumentation (HPLC-UV or LC-MS/MS).
-
Vortex mixer and centrifuge.
Procedure:
-
Preparation: Add 1 mL of 1-octanol and 1 mL of PBS (pH 7.4) to a 2 mL microcentrifuge tube.
-
Spiking: Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock to the tube. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Vortex the mixture vigorously for 1-2 hours at room temperature to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to achieve a clean separation of the aqueous and organic layers.
-
Sampling: Carefully collect a known volume from both the top (octanol) and bottom (aqueous) layers. Be cautious not to disturb the interface.
-
Quantification: Analyze the concentration of the compound in each phase using a calibrated HPLC-UV or LC-MS/MS method.
-
Calculation: Calculate LogD using the formula:
-
LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Protocol 3: In Vitro Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a compound that binds to plasma proteins, a critical parameter as only the unbound drug is typically considered pharmacologically active.[12][13][14]
Objective: To measure the percentage of each analog bound to human plasma proteins.
Caption: Experimental Workflow for Protein Binding Assay.
Materials:
-
Rapid Equilibrium Dialysis (RED) device plate with dialysis membrane inserts (e.g., 8 kDa MWCO).
-
Control human plasma (pooled, heparinized).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Compound stock solutions in DMSO.
-
Incubator shaker set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Compound Spiking: Spike the human plasma with the test compound to a final concentration of ~1 µM.
-
Device Loading:
-
Add the spiked plasma (e.g., 200 µL) to the donor chamber (red side) of the RED device insert.
-
Add an equal volume of PBS (e.g., 350 µL) to the receiver chamber (white side).
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully remove equal aliquots (e.g., 50 µL) from both the plasma (donor) and buffer (receiver) chambers.
-
Sample Preparation: Perform a protein precipitation step on the plasma samples by adding 3-4 volumes of cold acetonitrile containing an internal standard. Treat the buffer samples similarly to ensure matrix matching. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatants from both chambers by LC-MS/MS to determine the compound concentrations.
-
Calculation:
-
Fraction Unbound (fu) = [Concentration]ᵣₑ꜀ₑᵢᵥₑᵣ / [Concentration]Ꮷₒₙₒᵣ
-
% Bound = (1 - fu) * 100
-
Conclusion
The comparison between This compound and Pyridine-2-sulfonamide serves as a powerful case study in modern medicinal chemistry. It demonstrates that the strategic, single-atom substitution of hydrogen with fluorine is not a minor tweak but a fundamental design choice that can profoundly enhance a molecule's drug-like properties. The fluorinated analog is predicted to exhibit lower basicity, greater lipophilicity, and, most critically, enhanced metabolic stability. These advantages, born from the unique electronic properties of fluorine, can translate directly into improved potency, bioavailability, and pharmacokinetic profiles. While the non-fluorinated parent compound provides an essential baseline, the targeted introduction of fluorine offers a scientifically-grounded pathway to developing a superior therapeutic candidate. The experimental protocols provided herein offer a clear roadmap for researchers to quantify these differences and make data-driven decisions in the complex, yet rewarding, process of drug discovery.
References
- Vertex AI Search. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Binding Assays: A General Guide.
- ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega.
- ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega.
- Biosynth. (n.d.). Pyridine-2-sulfonamide | 63636-89-5.
- PubMed. (2021). Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers.
- CymitQuimica. (n.d.). CAS 63636-89-5: pyridine-2-sulfonamide.
- NIH. (n.d.). A Guide to Simple and Informative Binding Assays - PMC.
- Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays.
- SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.
- Benchchem. (n.d.). Pyridine-2-sulfonamide | 63636-89-5.
- NIH. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC - PubMed Central.
- BioAgilytix Labs. (n.d.). Protein Binding Assays.
- ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
- ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations.
- ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide.
- MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- AChemBlock. (n.d.). This compound 97% | CAS: 124433-70-1.
- ResearchGate. (2011). Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives.
- Benchchem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model.
- University of Manchester. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Research Explorer.
- MDPI. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study.
- RSC Publishing. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science.
- PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
- BLDpharm. (n.d.). BD304072[124433-70-1]this compound.
- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- Amazon S3. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
- PubMed. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study.
- ResearchGate. (2025). (PDF) Biological activities of sulfonamides.
- Benchchem. (n.d.). A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery.
- ResearchGate. (2025). (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
- Amadis Chemical. (n.d.). This compound,124433-70-1.
- BLD Pharm. (n.d.). 124433-70-1|this compound.
- Pipzine Chemicals. (n.d.). 6-Fluoropyridine-2-carboxamide.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- SciSpace. (n.d.). Biological Activities Of Sulfonamides.
- NIH. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC.
- ResearchGate. (2025). Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles.
- DDDT. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
- ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-2-sulfonamide | 63636-89-5 | NCA63689 | Biosynth [biosynth.com]
- 4. This compound 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. bioagilytix.com [bioagilytix.com]
A Technical Guide to the Structure-Activity Relationship of 6-Fluoropyridine-2-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to mimic a tetrahedral transition state and engage in key hydrogen bonding interactions with biological targets. When incorporated into a heterocyclic scaffold such as pyridine, it gives rise to a privileged structural motif with a wide array of pharmacological applications. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet underexplored subclass: 6-fluoropyridine-2-sulfonamide derivatives. By examining and comparing data from closely related pyridine-sulfonamide analogs, we will elucidate the key structural features governing their biological activity, with a primary focus on their potential as enzyme inhibitors.
The this compound Scaffold: A Promising Starting Point
The this compound core combines several advantageous features for drug design. The pyridine ring serves as a versatile scaffold, offering multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties. The fluorine atom at the 6-position can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and improving metabolic stability. The sulfonamide group at the 2-position is a key pharmacophoric element, often crucial for direct interaction with the active site of target enzymes.
Comparative Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR studies on a broad series of this compound derivatives are not extensively documented in a single source, we can construct a robust SAR model by analyzing data from analogous pyridine-sulfonamide inhibitors, particularly those targeting enzymes like carbonic anhydrases and kinases.
Insights from Pyridine-3-sulfonamide Carbonic Anhydrase Inhibitors
A study on 6-substituted-pyridine-3-sulfonamides as carbonic anhydrase (CA) inhibitors provides valuable insights that can be extrapolated to the 2-sulfonamide scaffold. Carbonic anhydrases are metalloenzymes containing a zinc ion in their active site, which is a common target for sulfonamide-based drugs.
Key SAR Observations from Pyridine-3-sulfonamides:
-
The Unsubstituted Sulfonamide is Crucial: The primary sulfonamide group (-SO₂NH₂) is essential for coordinating with the zinc ion in the active site of carbonic anhydrases. N-alkylation or arylation of the sulfonamide nitrogen generally leads to a significant decrease or complete loss of inhibitory activity against this enzyme class.
-
Substitution on the Pyridine Ring: Modifications at the 6-position of the pyridine ring have a profound impact on inhibitory potency and isoform selectivity.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, can enhance potency, likely by establishing favorable van der Waals interactions within the enzyme's active site.
-
Halogen Substitution: Halogen atoms like chlorine or bromine at the 6-position can increase inhibitory activity, potentially through halogen bonding or by altering the electronic nature of the pyridine ring.
-
Bulky Substituents: Larger, more complex substituents can either enhance or decrease activity depending on the specific topology of the target enzyme's active site. For instance, the introduction of indolyl groups at the 6-position of pyridine-3-sulfonamides has led to potent and selective inhibitors of Hepatitis C virus (HCV) NS4B protein, demonstrating the versatility of this scaffold for different targets.[1]
-
Hypothesized SAR for this compound as CA Inhibitors:
Based on the above, we can hypothesize the following SAR for this compound derivatives as carbonic anhydrase inhibitors:
-
N-Substitution on the Sulfonamide: Similar to other sulfonamide-based CA inhibitors, substitution on the sulfonamide nitrogen is expected to abolish or significantly reduce activity.
-
Substitution at other positions on the Pyridine Ring (e.g., C3, C4, C5):
-
Small, lipophilic groups may enhance potency by occupying hydrophobic pockets in the active site.
-
Introduction of hydrogen bond donors or acceptors could lead to additional interactions with active site residues, thereby increasing affinity.
-
The position of the substituent will be critical, as it will determine the orientation of the molecule within the active site.
-
Comparative Data from Related Pyridine-Sulfonamide Inhibitors
To further build our understanding, let's examine the inhibitory activities of a series of closely related pyridine-sulfonamide derivatives against human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). While not direct analogs of this compound, the trends observed provide a valuable framework for predicting the behavior of our target scaffold.
| Compound ID | Scaffold | R Group (at C6) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| A-1 | Pyridine-3-sulfonamide | -H | 150 | 12 | 25 | 5.7 |
| A-2 | Pyridine-3-sulfonamide | -CH₃ | 120 | 10 | 20 | 4.8 |
| A-3 | Pyridine-3-sulfonamide | -Cl | 98 | 8.5 | 15 | 3.9 |
| A-4 | Pyridine-3-sulfonamide | -Br | 95 | 8.1 | 14 | 3.5 |
| B-1 | 6-(Indol-2-yl)pyridine-3-sulfonamide | (Indol-2-yl) | >10000 | 250 | 98 | 150 |
Data is illustrative and synthesized from general trends reported in the literature for pyridine-sulfonamide carbonic anhydrase inhibitors.
Analysis of Comparative Data:
-
The data clearly shows that substitution at the 6-position of the pyridine ring influences both potency and selectivity.
-
Small, electron-withdrawing groups like halogens (Cl, Br) tend to increase potency across the tested isoforms.
-
The introduction of a bulky, heterocyclic moiety like indole dramatically alters the selectivity profile, with a significant loss of activity against hCA I and II, but retained potency against the tumor-associated isoform hCA IX. This highlights the potential for achieving isoform-selective inhibitors through careful substituent selection.
Experimental Protocols
To facilitate further research and validation of the hypothesized SAR, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthesis of N-Substituted 6-Fluoropyridine-2-sulfonamides
This protocol outlines a general method for the synthesis of N-substituted derivatives, which can be adapted to explore the impact of modifications on the sulfonamide nitrogen.
Workflow for the Synthesis of N-Substituted 6-Fluoropyridine-2-sulfonamides
Caption: General synthetic workflow for N-substituted 6-fluoropyridine-2-sulfonamides.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add triethylamine (TEA, 1.2 equivalents).
-
Addition of Sulfonyl Chloride: Add a solution of 6-fluoropyridine-2-sulfonyl chloride (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against various carbonic anhydrase isoforms.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the assay buffer.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.
-
Test Compounds: Prepare serial dilutions of the synthesized this compound derivatives in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of assay buffer.
-
Add 20 µL of the enzyme solution.
-
Add 20 µL of the test compound dilution (or DMSO for control wells).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to each well.
-
-
Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging the structure-activity relationship insights from closely related pyridine-sulfonamide series, researchers can rationally design and synthesize new derivatives with enhanced potency and selectivity. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of these compounds.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a diverse library of this compound derivatives with various substituents at the C3, C4, and C5 positions of the pyridine ring to build a comprehensive SAR profile.
-
Exploration of different biological targets: While carbonic anhydrases are a logical initial target, this scaffold should also be evaluated against other enzyme families, such as kinases and proteases, where sulfonamides have shown activity.
-
Pharmacokinetic profiling: Promising lead compounds should be subjected to in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.
By combining rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.
References
- Di Mola, A., et al. (2014). 6-Substituted-pyridine-3-sulfonamides as potent carbonic anhydrase inhibitors: Synthesis, kinetic, and X-ray crystallographic studies. Journal of Medicinal Chemistry, 57(21), 8945-8953.
- Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 1-15.
- Narayana, B., et al. (2005). Synthesis of some new 2-(6-fluorobenzothiazol-2-ylamino)-5-substituted-1,3,4-thiadiazoles and 2-(6-fluorobenzothiazol-2-ylamino)-1,3,4-oxadiazoles as potential anticancer and antimicrobial agents. European Journal of Medicinal Chemistry, 40(9), 891-896.
- Patel, R. V., et al. (2012). Synthesis, biological evaluation and 3D-QSAR study of some novel pyridine based sulfonamides as potent antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5130-5135.
- Pingaew, R., et al. (2018).
- Yellol, G. S., et al. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry, 57(5), 2121-2135.[1]
Sources
A Senior Application Scientist's Guide to Benchmarking 6-Fluoropyridine-2-sulfonamide Against Established Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking the performance of 6-Fluoropyridine-2-sulfonamide, a compound of interest due to its structural motifs—a sulfonamide group and a pyridine ring—commonly found in potent enzyme inhibitors. In the absence of extensive public data on this specific molecule, we will establish a robust, self-validating experimental plan to characterize its inhibitory potential against two key enzyme families: carbonic anhydrases and protein kinases. This document will serve as a detailed roadmap for elucidating its mechanism of action and quantifying its potency relative to well-established clinical and research inhibitors.
Introduction: The Rationale for Investigating this compound
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a wide array of therapeutic agents, from antibacterials to diuretics and anticancer drugs.[1][2] Its ability to act as a zinc-binding group makes it a privileged scaffold for inhibiting metalloenzymes, most notably the carbonic anhydrases (CAs).[3] Furthermore, the pyridine ring is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[4]
The combination of these two moieties in this compound suggests a strong potential for inhibitory activity against either or both of these important enzyme classes. This guide, therefore, proposes a two-pronged approach to its characterization, comparing it against established inhibitors in both the carbonic anhydrase and kinase families.
Selecting the Benchmarks: A Tale of Two Enzyme Families
To provide a meaningful assessment of this compound's performance, it is essential to select appropriate benchmarks. We have chosen well-characterized inhibitors for both carbonic anhydrases and a selection of relevant protein kinases.
Carbonic Anhydrase Inhibitors: Acetazolamide and Dorzolamide
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] They are implicated in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[3] We will benchmark against:
-
Acetazolamide: A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.
-
Dorzolamide: A topical carbonic anhydrase inhibitor used primarily for the treatment of glaucoma.
Kinase Inhibitors: Vandetanib and Dasatinib
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer.[5] Given the structural similarities of some pyridine-sulfonamides to known kinase inhibitors, we will benchmark against:
-
Vandetanib: A multi-target kinase inhibitor that primarily targets VEGFR, EGFR, and RET tyrosine kinases.
-
Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.
Experimental Roadmap for Performance Benchmarking
This section outlines the key experiments to determine the inhibitory profile of this compound.
Workflow for Inhibitor Characterization
The overall workflow for characterizing the inhibitory activity of this compound is depicted below.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate a direct comparison between this compound and the benchmark inhibitors.
Table 1: Comparative IC50 Values for Carbonic Anhydrase Inhibition
| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 600 | 0.18 | - | - |
TBD: To Be Determined through experimentation.
Table 2: Comparative IC50 Values for Kinase Inhibition
| Compound | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | Src IC50 (nM) |
| This compound | TBD | TBD | TBD |
| Vandetanib | 40 | 500 | >10,000 |
| Dasatinib | - | - | 0.8 |
TBD: To Be Determined through experimentation.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound. By systematically evaluating its inhibitory activity against key carbonic anhydrases and protein kinases in comparison to established drugs, researchers can gain valuable insights into its potential as a novel therapeutic agent. The proposed experiments, from in vitro IC50 determination to cellular target engagement studies, will generate the crucial data needed to guide further drug development efforts. Successful identification of a primary target and demonstration of potent and selective inhibition will pave the way for more advanced preclinical studies, including pharmacokinetic and in vivo efficacy models.
References
- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]
- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
- Jantzem, H., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-163. [Link]
- Said, M. S., et al. (2016). Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 105-114. [Link]
- Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130733. [Link]
- Supuran, C. T. (2016). Carbonic Anhydrases: Novel Therapeutic Applications for an Ancient Enzyme Family. Nature Reviews Drug Discovery, 15(3), 168-182. [Link]
- Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors.
- Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]
- Wedge, S. R., et al. (2002). ZD6474, an orally available inhibitor of KDR tyrosine kinase activity, efficiently blocks oncogenic RET kinases. Cancer Research, 62(24), 7284-7290. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
- Zhang, J., et al. (2009). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of 6-Fluoropyridine-2-sulfonamide's Therapeutic Effect
This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, 6-Fluoropyridine-2-sulfonamide. Given the absence of specific preclinical data for this molecule, we will proceed by hypothesizing its therapeutic application as an antibacterial agent, a common and well-established role for the sulfonamide class of drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol for assessing its therapeutic potential in a preclinical setting.
The narrative will follow a logical progression from the foundational mechanism of action to a detailed, comparative in vivo study design. We will emphasize the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Introduction to this compound and the Sulfonamide Class
This compound is a synthetic organosulfur compound containing the core sulfonamide functional group (-SO₂NH₂).[3] The broader class of sulfonamides were the first systemic chemotherapeutic agents used to treat bacterial infections in humans.[4] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4][5][6] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.[4] Tetrahydrofolate is essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[5] This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[2] Mammalian cells are unaffected because they do not synthesize their own folic acid, instead acquiring it from their diet.[4][6]
Based on this well-established mechanism, we hypothesize that this compound possesses antibacterial activity. This guide will outline the necessary steps to validate this hypothesis in vivo.
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
The diagram below illustrates the established mechanism of action for sulfonamides. We hypothesize that this compound follows this same pathway.
Caption: Hypothesized mechanism of this compound action.
Prerequisite: In Vitro Assessment
Before proceeding to costly and ethically intensive in vivo studies, a foundational in vitro assessment is mandatory to establish antibacterial activity and a preliminary safety profile.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
-
Materials:
-
Target bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA, ATCC 43300).
-
Mueller-Hinton Broth (MHB).
-
This compound, solubilized in Dimethyl Sulfoxide (DMSO).
-
Positive control antibiotic (e.g., Vancomycin).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in MHB across a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (Vancomycin) and a negative control (DMSO vehicle).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
-
A favorable result would be an MIC value in the low micromolar range, justifying progression to in vivo models.
In Vivo Validation: Murine Systemic Infection Model
This section details a robust protocol for evaluating the therapeutic efficacy of this compound in a lethal systemic infection model. This model is a standard for assessing the efficacy of antibacterial agents.[5]
Experimental Workflow Diagram
Caption: Workflow for the in vivo antibacterial efficacy study.
Detailed Experimental Protocol
-
Animal Model and Husbandry:
-
Species: Female BALB/c mice, 6-8 weeks old. This strain is commonly used for infection models due to its robust immune response.
-
Acclimatization: House mice for at least one week prior to the experiment under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Inoculum Preparation:
-
Culture a clinical isolate of MRSA overnight on a Tryptic Soy Agar plate.
-
Suspend colonies in sterile saline to achieve a concentration of approximately 2 x 10⁸ colony-forming units (CFU)/mL. The concentration should be confirmed by plating serial dilutions.
-
-
Experimental Groups (n=10 mice/group):
-
Group 1 (Vehicle Control): Receives the delivery vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). This group establishes the baseline mortality rate of the infection.
-
Group 2 (Low-Dose Test Article): this compound at dose X (e.g., 25 mg/kg).
-
Group 3 (High-Dose Test Article): this compound at dose Y (e.g., 100 mg/kg). Doses should be informed by prior maximum tolerated dose (MTD) studies.
-
Group 4 (Positive Control): Vancomycin at a clinically relevant dose (e.g., 10 mg/kg). This serves as a benchmark for efficacy.[5]
-
-
Infection and Treatment Procedure:
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the prepared bacterial suspension. This route ensures rapid systemic dissemination of the bacteria.
-
One hour post-infection, administer the respective treatments to each group via oral gavage. The one-hour delay allows the infection to establish before therapeutic intervention.
-
-
Monitoring and Endpoints:
-
Primary Endpoint: Survival over a 7-day period. Monitor mice at least twice daily. Mice that reach a humane endpoint (e.g., >20% weight loss, inability to reach food/water, severe lethargy) should be euthanized.
-
Secondary Endpoint: Bacterial load in key organs. On day 7 (or at the time of humane euthanasia), euthanize surviving mice. Aseptically harvest the spleen and liver. Homogenize the organs in sterile saline, perform serial dilutions, and plate on agar to quantify the CFU per gram of tissue.
-
Comparative Data Analysis
The following tables represent hypothetical data to illustrate how the performance of this compound would be compared against controls.
Table 1: Comparative Efficacy - Survival and Bacterial Load
| Treatment Group | Dose (mg/kg) | Survival Rate (Day 7) | Mean Spleen Bacterial Load (log₁₀ CFU/g ± SD) | Mean Liver Bacterial Load (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | 10% (1/10) | 7.8 ± 0.5 | 7.5 ± 0.6 |
| This compound | 25 | 40% (4/10) | 5.2 ± 0.8 | 4.9 ± 0.7 |
| This compound | 100 | 80% (8/10) | 3.1 ± 0.6 | 2.8 ± 0.5 |
| Vancomycin (Positive Control) | 10 | 90% (9/10) | 2.5 ± 0.4 | 2.2 ± 0.4 |
Interpretation: In this hypothetical scenario, this compound demonstrates a dose-dependent therapeutic effect, with the 100 mg/kg dose showing efficacy approaching that of the standard-of-care antibiotic, Vancomycin. The significant reduction in organ bacterial load correlates with the increased survival rate.
Table 2: Preliminary Safety and Tolerability Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (Day 3) | Observable Adverse Events |
| Vehicle Control | - | -15% | Severe lethargy, ruffled fur |
| This compound | 25 | -8% | Mild lethargy |
| This compound | 100 | -4% | None observed |
| Vancomycin (Positive Control) | 10 | -3% | None observed |
Interpretation: The test compound appears well-tolerated at the therapeutic dose, with attenuated weight loss compared to the vehicle control, suggesting that the observed morbidity is infection-related and is being effectively managed by the treatment.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a hypothetical antibacterial agent. The successful execution of these protocols would provide critical proof-of-concept data.
Based on the hypothetical positive results presented, this compound would be a promising candidate for further development. The next logical steps would include:
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Dose-Range Finding Studies: To precisely determine the 50% effective dose (ED₅₀).[5]
-
Alternative Infection Models: Validating efficacy in other models, such as a murine thigh infection model, to assess activity in a different tissue compartment.
-
Combination Studies: Given that sulfonamides are often used in combination with other drugs like trimethoprim to achieve a synergistic bactericidal effect, exploring such combinations would be a valuable next step.[4][7]
By following a structured, data-driven approach, researchers can effectively evaluate the therapeutic potential of novel compounds and make informed decisions on their progression through the drug development pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
- Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology.
- GlobalRPH. (2018). Sulfonamides (anti-bacterial).
- Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals.
- Sultan, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports.
- MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
- ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Milošević, M., et al. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
- AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e.
- BLDpharm. (n.d.). BD304072[124433-70-1]this compound.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. study.com [study.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Comparison of synthetic routes for 6-Fluoropyridine-2-sulfonamide in terms of efficiency
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Fluoropyridine-2-sulfonamide is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides an in-depth comparison of the most viable synthetic pathways, evaluating them based on efficiency, practicality, and the underlying chemical principles. Experimental data and detailed protocols are provided to support the objective comparison.
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The this compound moiety is therefore a desirable scaffold in the design of novel therapeutics. The selection of an optimal synthetic route is a critical decision in the drug development pipeline, impacting scalability, cost-effectiveness, and timelines. This guide will dissect three primary synthetic strategies, starting from readily available precursors: 2,6-difluoropyridine, 2-chloro-6-fluoropyridine, and a protected sulfonamide intermediate.
Route 1: From 2,6-Difluoropyridine via Diazotization of 2-Amino-6-fluoropyridine
This route is a well-established pathway that leverages a high-yield nucleophilic aromatic substitution followed by a modern adaptation of the Sandmeyer reaction.
Workflow Overview
Caption: Route 1: Synthesis starting from 2,6-difluoropyridine.
In-Depth Analysis and Experimental Protocols
Step 1: Synthesis of 2-Amino-6-fluoropyridine
The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom in 2,6-difluoropyridine with ammonia. This reaction proceeds with high efficiency due to the electron-withdrawing nature of the second fluorine atom and the pyridine nitrogen, which activate the ring towards nucleophilic attack.
Experimental Protocol: A solution of 2,6-difluoropyridine (50 g, 434 mmol) in concentrated ammonium hydroxide (200 mL, 28-30%) is heated in a sealed steel vessel at 105°C for 15 hours. Upon cooling in an ice bath, the product precipitates and is collected by filtration, washed with cold water, and dried to afford 2-amino-6-fluoropyridine as a white solid (45.8 g, 94% yield)[1].
Step 2: One-Pot Diazotization and Sulfonylation to 6-Fluoropyridine-2-sulfonyl chloride
The conversion of 2-amino-6-fluoropyridine to the corresponding sulfonyl chloride is a critical transformation. Traditional Sandmeyer reactions often involve the use of gaseous sulfur dioxide, which can be cumbersome and hazardous on a laboratory scale. A significant advancement is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid SO2 surrogate. This allows for a more convenient and safer one-pot procedure.[2]
The reaction proceeds via the in situ formation of the diazonium salt from the aminopyridine using an alkyl nitrite under acidic conditions. The diazonium salt is then catalytically converted to the sulfonyl chloride in the presence of a copper(II) catalyst and DABSO.
Experimental Protocol: To a solution of 2-amino-6-fluoropyridine (1.0 eq) in a mixture of acetonitrile and aqueous HCl (2.0 eq), DABSO (0.6 eq) and CuCl2 (5 mol%) are added. The mixture is stirred at room temperature, and tert-butyl nitrite (1.1 eq) is added dropwise. The reaction is monitored until completion. The resulting 6-fluoropyridine-2-sulfonyl chloride can be isolated or used directly in the next step. A similar reaction with a related substrate, 2-fluoropyridin-3-amine, yielded the corresponding sulfonyl chloride in 80% yield on a 20g scale.[2]
Step 3: Amination to this compound
The final step is the straightforward reaction of the sulfonyl chloride with ammonia or an ammonia source to furnish the primary sulfonamide. This is a standard and typically high-yielding transformation.
Experimental Protocol: 6-Fluoropyridine-2-sulfonyl chloride is dissolved in a suitable solvent, such as THF or dioxane, and cooled in an ice bath. A solution of aqueous ammonia or ammonia gas is introduced, and the reaction is stirred until completion. The product is then isolated by extraction and crystallization.
Efficiency and Practicality of Route 1
This route is highly efficient, with a reported yield of 94% for the first step and an estimated high yield for the subsequent one-pot conversion to the sulfonyl chloride. The use of DABSO significantly enhances the practicality and safety of the sulfonylation step. The starting material, 2,6-difluoropyridine, is commercially available.
Route 2: From 2-Chloro-6-fluoropyridine via a Thiol Intermediate
This alternative pathway involves the conversion of a chloropyridine to a thiol, followed by oxidative chlorination to the sulfonyl chloride.
Workflow Overview
Caption: Route 2: Synthesis starting from 2-chloro-6-fluoropyridine.
In-Depth Analysis and Experimental Protocols
Step 1: Synthesis of 6-Fluoropyridine-2-thiol
The conversion of 2-chloro-6-fluoropyridine to the corresponding thiol can be achieved through reaction with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or by using thiourea followed by hydrolysis. The reaction with NaSH can sometimes lead to side products, and the use of thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed, can be a cleaner method.
Experimental Protocol (General): 2-Chloro-6-fluoropyridine is reacted with sodium hydrosulfide in a polar aprotic solvent like DMF or with thiourea in ethanol followed by basic hydrolysis. The reaction conditions need to be carefully controlled to minimize the formation of disulfide byproducts.
Step 2: Oxidation of 6-Fluoropyridine-2-thiol to 6-Fluoropyridine-2-sulfonyl chloride
A variety of reagents can be employed for the oxidative chlorination of thiols to sulfonyl chlorides. A convenient laboratory-scale method utilizes N-chlorosuccinimide (NCS) in the presence of an acid.
Experimental Protocol: To a solution of 6-fluoropyridine-2-thiol in a suitable solvent, N-chlorosuccinimide and a catalytic amount of HCl are added. The reaction is typically exothermic and is controlled by cooling. After the reaction is complete, the sulfonyl chloride is isolated.
Efficiency and Practicality of Route 2
The efficiency of this route is highly dependent on the yield of the first step, which can be variable. The handling of thiols can be associated with unpleasant odors. However, the starting material, 2-chloro-6-fluoropyridine, is also commercially available. The oxidative chlorination step is generally efficient.
Route 3: Deprotection of N-tert-butyl-6-fluoropyridine-2-sulfonamide
This approach involves the synthesis of a protected sulfonamide, which is then deprotected in the final step to yield the primary sulfonamide.
Workflow Overview
Caption: Route 3: Synthesis via a protected intermediate.
In-Depth Analysis and Experimental Protocols
Step 1: Synthesis of N-tert-butyl-6-fluoropyridine-2-sulfonamide
The protected intermediate can be synthesized from 6-fluoropyridine-2-sulfonyl chloride (obtained as in Route 1 or 2) by reaction with tert-butylamine in the presence of a base.
Experimental Protocol: To a solution of 6-fluoropyridine-2-sulfonyl chloride in a suitable solvent, tert-butylamine and a non-nucleophilic base such as triethylamine are added. The reaction is stirred until completion, and the product is isolated by extraction and purification.
Step 2: Deprotection to this compound
The tert-butyl group is a common protecting group for sulfonamides and can be removed under acidic conditions.
Experimental Protocol: N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide (11.6 g, 50 mmol) is refluxed in trifluoroacetic acid (100 mL) for two days. The volatiles are removed in vacuo, and the residue is triturated with ether to afford this compound as a tan solid (7.23 g, 82% yield).[3]
Efficiency and Practicality of Route 3
While the deprotection step has a good reported yield, this route adds steps to the overall synthesis compared to the direct amination of the sulfonyl chloride. The use of a protecting group strategy is generally employed when other functionalities in the molecule are incompatible with the reaction conditions for direct amination. For the synthesis of the title compound, this route is likely less efficient than the direct approach.
A more modern and direct approach to primary sulfonamides involves the use of the novel reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with organometallic reagents.[1][4] This could potentially be applied to a 6-fluoropyridine Grignard or organolithium reagent, offering a one-step synthesis of the primary sulfonamide. However, the feasibility and yield for this specific substrate would require experimental validation.
Comparative Summary
| Feature | Route 1 (from 2,6-Difluoropyridine) | Route 2 (from 2-Chloro-6-fluoropyridine) | Route 3 (via Deprotection) |
| Starting Material | 2,6-Difluoropyridine | 2-Chloro-6-fluoropyridine | 6-Fluoropyridine-2-sulfonyl chloride |
| Key Intermediates | 2-Amino-6-fluoropyridine, Diazonium salt | 6-Fluoropyridine-2-thiol | N-tert-butyl-6-fluoropyridine-2-sulfonamide |
| Overall Efficiency | High | Moderate to High (Thiol formation is key) | Moderate (Adds steps) |
| Key Advantages | High-yielding first step, Modern & safe sulfonylation | Utilizes a different starting material | Final deprotection is high-yielding |
| Key Disadvantages | Diazotization can be sensitive | Thiol synthesis can be low-yielding and odorous | Longer overall sequence |
| Safety/Practicality | Use of DABSO improves safety over SO2 gas | Handling of thiols | Use of strong acid for deprotection |
Conclusion
Based on the available data and recent advancements in synthetic methodology, Route 1, starting from 2,6-difluoropyridine, emerges as the most efficient and practical pathway for the synthesis of this compound. The high yield of the initial amination step, coupled with the development of a safer and more convenient one-pot diazotization-sulfonylation protocol using DABSO, makes this route highly attractive for both laboratory-scale synthesis and potential scale-up.
While Route 2 offers a viable alternative, its efficiency is contingent on optimizing the formation of the thiol intermediate. Route 3, involving a protection-deprotection sequence, is less direct and likely only to be considered if other synthetic constraints necessitate such a strategy.
Researchers should select the most appropriate route based on the availability of starting materials, scale of the synthesis, and their familiarity with the described techniques.
References
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- PrepChem. (n.d.). Synthesis of this compound.
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Figshare. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N‑Sulfinyl‑O‑(tert-butyl)hydroxylamine, t‑BuONSO. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction.
- Hogan, A. M., & Cox, G. G. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. The Journal of Organic Chemistry, 86(15), 10568–10575. [Link]
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent <i>N</i>-Sulfinyl-<i>O</i>-(<i>tert</i>-butyl)hydroxylamine, <i>t</i>-BuONSO. | Department of Chemistry [chem.web.ox.ac.uk]
A Senior Application Scientist's Guide to Validating Analytical Methods for 6-Fluoropyridine-2-sulfonamide in Biological Matrices
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 6-Fluoropyridine-2-sulfonamide in biological matrices. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A robustly validated analytical method is the cornerstone of reliable pharmacokinetic, toxicokinetic, and clinical studies. This document will navigate through the critical aspects of method validation, comparing common bioanalytical strategies and providing detailed, field-tested protocols. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring regulatory compliance and scientific rigor.[1][2][3][4][5]
The Imperative of Method Validation in Bioanalysis
The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[2][3] This involves a thorough evaluation of various method performance characteristics to ensure the reliability, accuracy, and precision of the quantitative data generated. For a novel compound like this compound, establishing a well-characterized and validated assay is a critical early step in the drug development pipeline. The data from these assays will underpin crucial decisions regarding the safety and efficacy of the drug candidate.[1][3]
Strategic Choices in Bioanalytical Method Development
The selection of an appropriate analytical technique and sample preparation strategy is a foundational decision that significantly impacts the performance and efficiency of the bioanalytical method. For a small molecule like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and wide dynamic range.[6][7]
Comparison of Sample Preparation Techniques
The complexity of biological matrices such as plasma, serum, and urine necessitates a sample preparation step to remove interfering endogenous components and concentrate the analyte of interest.[8][9] The choice of technique is a balance between recovery, cleanliness of the extract, and throughput.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, potential for significant matrix effects. | High-throughput screening, early-stage discovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Cleaner extracts than PPT, can be selective. | More labor-intensive, uses larger volumes of organic solvents.[8] | Methods requiring higher sensitivity and selectivity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a suitable solvent. | Provides the cleanest extracts, high recovery, and concentration factor.[8] | More complex and expensive, requires method development. | Definitive quantitative assays, low concentration analytes. |
A Validated LC-MS/MS Method for this compound in Human Plasma: A Step-by-Step Protocol
This section details a comprehensive protocol for the validation of an LC-MS/MS method for the quantification of this compound in human plasma, adhering to the ICH M10 guideline.[1][2][3]
Experimental Workflow
The overall workflow for the validation and subsequent sample analysis is depicted below.
Caption: Bioanalytical workflow from sample receipt to final report.
Method Development and Optimization
-
LC-MS/MS Parameters: Optimization of mass spectrometric conditions (e.g., precursor and product ions, collision energy) for this compound and a suitable stable isotope-labeled internal standard (SIL-IS). Chromatographic conditions (column, mobile phases, gradient) are developed to achieve a sharp peak shape and adequate retention, free from interference.
-
Sample Preparation: Solid-Phase Extraction (SPE) is chosen for this definitive method to minimize matrix effects and achieve the desired sensitivity. Various SPE sorbents (e.g., reversed-phase, ion-exchange) should be screened to find the optimal chemistry for retaining and eluting this compound.
Full Validation Parameters
A full validation of a bioanalytical method should be performed when establishing a method for the quantification of an analyte in clinical and applicable nonclinical studies.[2] The following parameters must be assessed:
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Assess for any interfering peaks at the retention times of the analyte and internal standard in the blank samples.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound, covering the expected concentration range. A minimum of six non-zero standards should be used.
-
Process and analyze the calibration standards along with a blank and a zero standard (blank plasma with internal standard).
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis (typically with a 1/x² weighting).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Extracted samples (analyte spiked into plasma before extraction).
-
Set B: Post-extraction spiked samples (blank plasma extracted, then spiked with analyte).
-
Set C: Neat solutions of the analyte.
-
-
Calculate recovery by comparing the peak areas of Set A to Set B.
-
-
Acceptance Criteria: While there is no strict acceptance criterion, recovery should be consistent, precise, and reproducible.
-
Objective: To evaluate the suppression or enhancement of ionization of the analyte due to co-eluting matrix components.[10][11][12]
-
Protocol:
-
Analyze post-extraction spiked samples prepared from at least six different lots of blank plasma at low and high concentrations.
-
Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in the presence of matrix by the peak area of the analyte in a neat solution.
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[10]
-
Objective: To ensure that the concentration of this compound does not change during sample collection, handling, storage, and analysis.[13][14][15]
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage period of study samples.[16][17]
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Validation Parameter Summary
| Parameter | Key Objective | Acceptance Criteria |
| Selectivity | Differentiate analyte from interferences. | Interference <20% of LLOQ response. |
| Calibration Curve | Establish concentration-response relationship. | r² ≥ 0.99; back-calculated concentrations within ±15% (±20% at LLOQ). |
| Accuracy | Closeness to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Degree of data scatter. | CV ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Extraction efficiency. | Consistent, precise, and reproducible. |
| Matrix Effect | Assess ionization suppression/enhancement. | CV of IS-normalized matrix factor ≤ 15%. |
| Stability | Analyte integrity under various conditions. | Mean concentration within ±15% of nominal. |
Logical Relationships in Bioanalytical Method Validation
The successful validation of a bioanalytical method relies on the interplay of several key parameters. The following diagram illustrates the logical dependencies and the foundational role of a well-developed method.
Caption: Interdependencies of key bioanalytical validation parameters.
Conclusion
The validation of a bioanalytical method for a novel compound such as this compound is a meticulous process that demands a deep understanding of analytical chemistry, regulatory guidelines, and the specific challenges posed by biological matrices. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, researchers can establish a robust and reliable method. This guide provides a comprehensive framework and practical protocols to navigate this process, ensuring the generation of high-quality data that can be confidently used to advance drug development programs. Adherence to the principles outlined herein will not only satisfy regulatory expectations but also uphold the scientific integrity of your research.
References
- ICH M10 Bioanalytical Method Valid
- ICH M10 Bioanalytical method validation and study sample analysis.
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. URL
- Bioanalytical method validation - Scientific guideline. European Medicines Agency. URL
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- FDA Guidance for Industry on Bioanalytical Method Valid
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
- What does the term matrix effect refer to in bioanalytical (biochemical analysis)
- Guideline on bioanalytical method valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. URL
- ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.
- Bioanalytical Method Validation. U.S.
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Future Science. URL
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.
- Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. PubMed. URL
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. URL
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. URL
- Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M
- Technical Support Center: Long-Term Stability of Small Molecules in Biological Samples. Benchchem. URL
- Ensuring Drug Stability with Potency Bioassays.
- Sample Stabilization Approaches for Unstable Compounds in Biological M
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- Biologics vs. Small Molecules, What's the Difference for Stability Testing?. KBI Biopharma. URL
- Stability Testing for Small-Molecule Clinical Trial M
- Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. URL
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. URL
- guidelines for the validation of analytical methods used in residue studies in animal tissues.
- Validation of a Method for Analysis of Sulfa Drugs in Poultry and Beef Samples using Liquid Chromatography Tandem Mass Spectrometry.
- Determination and validation of Sulfonamide Antibiotics in liver tissue of buffalo using QuEChERS method and LC MS/MS analysis. New York Science Journal. URL
- Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Semantic Scholar. URL
- Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. URL
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. URL
- Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. URL
- Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. HUG. URL
- Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. PubMed. URL
Sources
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. droracle.ai [droracle.ai]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. marinbio.com [marinbio.com]
- 15. xtalks.com [xtalks.com]
- 16. pharmtech.com [pharmtech.com]
- 17. rr-americas.woah.org [rr-americas.woah.org]
Confirming the Biological Activity of 6-Fluoropyridine-2-sulfonamide: A Guide to Orthogonal Assays
In the landscape of drug discovery and chemical biology, the initial identification of a bioactive molecule is merely the first step in a rigorous journey of validation. For a compound like 6-Fluoropyridine-2-sulfonamide, which belongs to the sulfonamide class of molecules, a rich history of scientific literature points towards a likely mechanism of action: the inhibition of carbonic anhydrase (CA) enzymes.[1][2][3] Sulfonamides are well-established inhibitors of these ubiquitous metalloenzymes that play critical roles in physiological and pathological processes, including pH regulation, CO2 homeostasis, and tumorigenesis.[4][5][6]
This multi-faceted approach not only strengthens the confidence in the compound's primary mechanism of action but also provides deeper insights into its direct target engagement and cellular efficacy.
The Rationale for an Orthogonal Approach
An orthogonal assay strategy is a self-validating system designed to minimize the probability of false positives.[7][8] By employing assays with different underlying principles, we can systematically eliminate artifacts that may arise from a single experimental setup. For an enzyme inhibitor like this compound, a robust validation workflow would involve:
-
A Primary Enzymatic Assay: To demonstrate the compound's ability to inhibit the catalytic activity of the target enzyme.
-
A Biophysical Assay: To confirm the direct physical interaction between the compound and the target protein.
-
A Cell-Based Assay: To verify that the compound can engage its target within the complex environment of a living cell.
This guide will focus on Carbonic Anhydrase IX (CA IX) as the specific target, a transmembrane enzyme highly expressed in many tumors and a key player in the tumor microenvironment, making it a prime target for cancer therapy.[4][6][9][10][11][12]
Workflow for Orthogonal Validation of this compound
Caption: Overall workflow for the orthogonal validation of this compound's biological activity.
Primary Assay: Carbonic Anhydrase IX Enzymatic Inhibition Assay
The foundational step is to determine if this compound inhibits the catalytic activity of CA IX. A common method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction.
Experimental Protocol: CA IX Enzymatic Inhibition Assay
Caption: Workflow for the CA IX enzymatic inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Reconstitute recombinant human CA IX protein to a stock concentration of 1 mg/mL in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare the p-nitrophenyl acetate (pNPA) substrate solution in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the CA IX enzyme.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Orthogonal Assay 1: Thermal Shift Assay (TSA)
A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a powerful biophysical technique to confirm the direct binding of a small molecule to a protein.[13][][15][16]
Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. When a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature. The unfolding of the protein is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence.
Experimental Protocol: Thermal Shift Assay
Caption: Workflow for the Thermal Shift Assay (TSA).
Detailed Steps:
-
Reagent Preparation:
-
Use the same recombinant human CA IX protein as in the enzymatic assay.
-
Prepare a working solution of SYPRO Orange dye.
-
Prepare the this compound at a concentration expected to be saturating (e.g., 10-fold higher than its IC50).
-
-
Assay Procedure:
-
In a 96-well PCR plate, mix the CA IX protein, SYPRO Orange dye, and either the test compound or a vehicle control (DMSO).
-
Seal the plate securely.
-
Place the plate in a real-time PCR instrument.
-
-
Data Acquisition and Analysis:
-
Program the instrument to perform a melt curve analysis, gradually increasing the temperature from 25°C to 95°C while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the fluorescence curve.
-
A positive result is a significant increase in the Tm of the protein in the presence of the compound compared to the vehicle control, indicating that the compound binds to and stabilizes the protein.
-
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a groundbreaking technique that allows for the assessment of target engagement in a cellular context. This is a critical step to confirm that the compound can penetrate the cell membrane and bind to its target in the complex intracellular environment.
Principle: CETSA is based on the same principle as the in vitro thermal shift assay: ligand binding stabilizes the target protein against thermal denaturation. In this assay, intact cells are treated with the compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blotting or mass spectrometry. An effective compound will result in more soluble target protein at higher temperatures compared to untreated cells.
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 3. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 11. Biochemical characterization of CA IX, one of the most active carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors - ProQuest [proquest.com]
- 16. criver.com [criver.com]
Comparative docking studies of 6-Fluoropyridine-2-sulfonamide and its analogs
An In-Depth Technical Guide to Comparative Molecular Docking: Evaluating 6-Fluoropyridine-2-sulfonamide and its Analogs Against Carbonic Anhydrase II
Introduction: The Enduring Relevance of Sulfonamides in Drug Discovery
The sulfonamide moiety (–SO₂NH₂) is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents.[1][2][3] From their initial discovery as antibacterial agents that competitively inhibit dihydropteroate synthase (DHPS), their applications have expanded to include diuretics, anticonvulsants, anti-inflammatory drugs, and potent enzyme inhibitors.[1][3] The pyridine sulfonamides, in particular, represent a versatile class of compounds, with research demonstrating their potential as inhibitors for targets like cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs).[4][5]
This guide focuses on this compound, a specific member of this class, and its rationally designed analogs. Our objective is to provide a comprehensive, step-by-step protocol for a comparative molecular docking study. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[6][7] By employing this in silico technique, we can efficiently screen compounds, predict their binding modes, and generate robust hypotheses about their structure-activity relationships (SAR) before committing resources to chemical synthesis and in vitro testing.
In this guide, we will use human Carbonic Anhydrase II (hCA II) as our target protein. CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition is a validated therapeutic strategy for conditions like glaucoma and edema.[4] The sulfonamide group is the archetypal zinc-binding group for CA inhibitors, making hCA II an ideal target for this comparative study. We will walk through the entire workflow, from validating the docking protocol to interpreting the final results, providing researchers and drug development professionals with a practical framework for their own computational studies.
Methodology: A Self-Validating Protocol for Comparative Docking
Scientific integrity in computational studies hinges on the validation of the chosen methodology. A docking protocol must first demonstrate its ability to reproduce known experimental results before it can be trusted to predict new ones. Therefore, our process is bifurcated into two key stages: Protocol Validation and Comparative Docking.
Part A: Docking Protocol Validation (Self-Validation)
The cornerstone of a trustworthy docking study is the ability to reproduce the binding pose of a co-crystallized ligand within its protein active site.[8][9] This process, often called re-docking, confirms that the chosen docking parameters and scoring function are appropriate for the target system. An accurate reproduction is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[10][11][12]
Step-by-Step Validation Protocol:
-
Protein-Ligand Complex Acquisition: Download the X-ray crystal structure of human Carbonic Anhydrase II (hCA II) complexed with a known sulfonamide inhibitor. For this study, we will use PDB ID: 2AVE, which contains the inhibitor 4-amino-6-chloro-1,3-benzenedisulfonamide.
-
Structure Preparation:
-
Load the PDB file (2AVE) into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or the free AutoDockTools).
-
Separate the protein, ligand, and water molecules.
-
Extract the co-crystallized ligand (inhibitor) and save it as a separate file. This will be our reference ligand.
-
Prepare the protein by removing all water molecules, adding hydrogen atoms, assigning partial charges, and performing a brief energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Load the extracted reference ligand.
-
Assign correct bond orders and add hydrogen atoms.
-
Generate a low-energy 3D conformation and assign partial charges.
-
-
Active Site Definition: Define the docking grid box around the active site. The most reliable method is to center the grid on the position of the co-crystallized ligand, ensuring the box is large enough to encompass the entire binding pocket.
-
Re-Docking: Dock the prepared reference ligand back into the prepared protein structure using the defined grid and standard docking precision settings (e.g., Glide SP or AutoDock Vina).
-
Pose Analysis & RMSD Calculation:
-
The docking algorithm will generate several possible binding poses, ranked by a scoring function.
-
Superimpose the top-ranked docked pose with the original co-crystallized pose.
-
Calculate the RMSD between the heavy atoms of the two ligands. If the RMSD is < 2.0 Å, the protocol is considered validated and can be applied to novel ligands with confidence.[13]
-
Part B: Comparative Docking Workflow
With a validated protocol, we can now proceed to dock our lead compound, this compound, and its designed analogs. The goal is to understand how minor chemical modifications impact the predicted binding affinity and interaction patterns.
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key stages of the comparative docking study.
Step-by-Step Comparative Docking Protocol:
-
Ligand Design & Preparation:
-
Parent Compound (L1): this compound.
-
Analog 1 (L2): 6-Chloropyridine-2-sulfonamide (evaluating the effect of a different halogen).
-
Analog 2 (L3): Pyridine-2-sulfonamide (evaluating the effect of removing the halogen).
-
Analog 3 (L4): 6-Fluoropyridine-2-N-methylsulfonamide (evaluating the effect of substitution on the sulfonamide nitrogen).
-
Draw the 2D structures of these compounds and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94) and assign partial charges, following the same procedure as for the reference ligand.[14]
-
-
Protein Preparation: Use the same prepared hCA II structure from the validation step.
-
Molecular Docking: Sequentially dock each of the four prepared ligands (L1-L4) into the active site of hCA II using the validated parameters.
-
Data Collection and Analysis: For each ligand, record the binding energy (or docking score) of the top-ranked pose. Analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and the critical coordination with the active site Zinc ion (Zn²⁺).
Results and Discussion: Uncovering Structure-Activity Relationships
The docking results provide quantitative and qualitative data to compare the potential of our compounds as hCA II inhibitors. The binding energy offers a numerical estimate of binding affinity, where more negative values suggest stronger binding. The interaction analysis reveals the molecular basis for this affinity.
Comparative Docking Data
| Ligand ID | Compound Name | Docking Score (kcal/mol) | Key Interactions with hCA II Active Site |
| L1 | This compound | -8.5 | Zn²⁺ coordination; H-bonds with Thr199, Thr200; F atom interacts with Leu198. |
| L2 | 6-Chloropyridine-2-sulfonamide | -8.2 | Zn²⁺ coordination; H-bonds with Thr199, Thr200; Cl atom shows weaker interaction. |
| L3 | Pyridine-2-sulfonamide | -7.9 | Zn²⁺ coordination; H-bonds with Thr199, Thr200; Loss of halogen interaction. |
| L4 | 6-Fluoropyridine-2-N-methylsulfonamide | -6.5 | Steric clash from methyl group disrupts optimal Zn²⁺ coordination and H-bonding. |
Disclaimer: The docking scores and interactions presented are hypothetical and for illustrative purposes to demonstrate a comparative analysis workflow.
Interpretation of Results
Our in silico experiment suggests that This compound (L1) is the most promising candidate among the tested analogs, with the lowest binding energy of -8.5 kcal/mol. The analysis of its binding pose reveals the classic interaction pattern for sulfonamide-based CA inhibitors:
-
Zinc Coordination: The deprotonated sulfonamide nitrogen atom forms a crucial coordinate bond with the catalytic Zn²⁺ ion in the active site's floor.
-
Hydrogen Bonding Network: The sulfonamide oxygens act as hydrogen bond acceptors, forming a network with the side chains of residues Thr199 and Thr200, anchoring the molecule in place.
-
Halogen Interaction: The fluorine atom at the 6-position of the pyridine ring appears to form a favorable interaction within a hydrophobic pocket defined by residues like Leu198, potentially enhancing binding affinity.
Comparative Analysis:
-
Effect of Halogen (L1 vs. L2 vs. L3): Replacing fluorine with chlorine (L2) resulted in a slightly less favorable docking score (-8.2 kcal/mol), suggesting the size and electronegativity of fluorine are optimal for the interaction in this specific pocket. Removing the halogen entirely (L3) led to a further decrease in predicted affinity (-7.9 kcal/mol), highlighting the positive contribution of the 6-fluoro substituent.
-
Effect of N-Substitution (L1 vs. L4): Methylation of the sulfonamide nitrogen (L4) was significantly detrimental to binding (-6.5 kcal/mol). This modification introduces steric hindrance that likely disrupts the ideal geometry required for both zinc coordination and hydrogen bonding with Thr199, a finding consistent with established SAR for carbonic anhydrase inhibitors.
Visualization of Key Interactions
Caption: A simplified diagram of the predicted binding mode for the lead compound.
Conclusion and Future Directions
This guide has detailed a robust and self-validating workflow for the comparative molecular docking of this compound and its analogs against human Carbonic Anhydrase II. Our hypothetical results predict that this compound is a potent inhibitor, with its 6-fluoro substituent contributing positively to binding affinity. The study underscores the importance of the free sulfonamide NH₂ group for effective zinc binding and highlights the sensitivity of the active site to steric modifications.
The insights generated from this in silico study provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in vitro enzymatic assays. Future work should focus on experimentally verifying these computational predictions to confirm the inhibitory activity and further explore the structure-activity relationship of this promising chemical series.
References
- Benchchem. (n.d.). Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives.
- Sarwar, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC, NIH.
- Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
- Al-khalidi, M. Q., et al. (2022). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Medicinal and Chemical Sciences.
- ResearchGate. (2015). How can I validate a docking protocol?
- World Journal of Pharmaceutical Research. (2024). Drug likeness and docking studies of sulfonamide derivatives.
- ECHEMI. (n.d.). How can I validate a docking protocol?
- Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
- Zhu, T., et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, NIH.
- El-Hachem, N., et al. (2023). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC, PubMed Central.
- ResearchGate. (2024). Validation of Docking Methodology (Redocking).
- Krasavin, M., et al. (2018). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- Meng, X.-Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC, PubMed Central.
- Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen.
- Guo, Q., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed.
- Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2020). Biological activities of sulfonamides.
- Al-Ghorbani, M., et al. (2005). Biological Activities Of Sulfonamides. SciSpace.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Synthesis and Characterization of 6-Fluoropyridine-2-sulfonamide: An Analysis of Reproducibility in the Absence of Published Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility of published data is paramount. It forms the bedrock upon which new research is built, ensuring that scientific progress is both efficient and reliable. This guide delves into the synthesis and characterization of 6-Fluoropyridine-2-sulfonamide, a compound of interest within the broader class of sulfonamides known for their therapeutic potential. However, a comprehensive search of peer-reviewed literature reveals a critical gap: the absence of detailed, published experimental data for this specific molecule.
This guide will therefore take a dual approach. First, it will present the available information for this compound, highlighting the challenges this lack of data presents for reproducibility. Second, it will provide a detailed, reproducible protocol for a closely related and well-characterized analog, 4-acetamidobenzenesulfonamide, as a case study. This will serve as a benchmark for the level of detail required for true scientific reproducibility and will allow for an informed discussion on the expected properties and potential biological activity of this compound.
This compound: The Challenge of Data Scarcity
This compound is a heterocyclic sulfonamide that has garnered interest due to the established biological activity of the sulfonamide functional group and the unique properties imparted by the fluorinated pyridine ring. The incorporation of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and pharmacokinetic profile[1][2]. While the compound is commercially available, a detailed, peer-reviewed synthesis and full characterization data set remains elusive in the public domain.
A synthetic route has been described on the commercial platform, PrepChem.com, which involves the deprotection of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide using trifluoroacetic acid[3]. While this provides a potential pathway, the lack of associated spectral data (NMR, MS) and purity analysis (HPLC) makes independent verification and reproduction of the final product's identity and quality challenging.
Case Study: A Reproducible Protocol for 4-Acetamidobenzenesulfonamide
To illustrate the standards of a reproducible protocol, we present the synthesis and characterization of 4-acetamidobenzenesulfonamide, a well-documented sulfonamide. This two-step synthesis starts from aniline and provides a clear example of the experimental detail necessary for other researchers to replicate the work.
Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonamide
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Reaction Setup: In a fume hood, add 10 g of acetanilide to 25 mL of chlorosulfonic acid in a round-bottom flask, with stirring, in small portions.
-
Reaction Conditions: Heat the mixture in a water bath at 60-70 °C for 30 minutes.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Isolation: Collect the precipitated 4-acetamidobenzenesulfonyl chloride by filtration and wash with cold water.
Step 2: Synthesis of 4-Acetamidobenzenesulfonamide
-
Reaction Setup: Add the crude 4-acetamidobenzenesulfonyl chloride from Step 1 to a mixture of 50 mL of concentrated aqueous ammonia and 50 g of crushed ice.
-
Reaction Conditions: Stir the mixture for 15 minutes.
-
Work-up: Acidify the mixture with dilute sulfuric acid.
-
Isolation and Purification: Collect the precipitated 4-acetamidobenzenesulfonamide by filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.
Characterization Data for 4-Acetamidobenzenesulfonamide
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 219-220 °C |
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, NH), 7.7 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.2 (s, 2H, SO₂NH₂), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 168.9, 142.8, 138.1, 126.9, 118.6, 24.2 |
| Mass Spec (ESI-) | m/z 213.0 [M-H]⁻ |
| HPLC | Purity >98% (typical) |
This level of detail, including reaction conditions, work-up procedures, and comprehensive characterization data, provides a high degree of confidence in the identity and purity of the synthesized compound, enabling other researchers to reliably reproduce the results.
Comparative Analysis and Inferences for this compound
Based on the structure of this compound and general principles of organic chemistry and spectroscopy, we can infer its likely characterization data.
| Analysis | Inferred Data for this compound | Rationale |
| Appearance | Likely a white to off-white solid[3] | Similar to other simple sulfonamides. |
| Melting Point | 110-111 °C (as reported on PrepChem.com)[3] | This is an experimentally determined value that requires verification. |
| ¹H NMR | Aromatic protons would show coupling to each other and to the ¹⁹F nucleus. The SO₂NH₂ protons would appear as a singlet. | The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Carbons in the pyridine ring will show coupling to the ¹⁹F nucleus (C-F coupling constants). | A key spectroscopic feature for fluorinated aromatics. |
| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with aromatic protons. | A crucial experiment to confirm the presence and environment of the fluorine atom. |
| Mass Spec (ESI+) | m/z 177.0 [M+H]⁺ | Calculated based on its molecular formula C₅H₅FN₂O₂S. |
| HPLC | A single major peak would be expected for a pure sample. | Standard method for purity assessment. |
The lack of published spectra for this compound prevents a direct comparison and validation of these inferred data points.
Biological Context: Dihydropteroate Synthase Inhibition
Sulfonamides are a well-established class of antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[3][4]. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for nucleotide synthesis, thus inhibiting bacterial growth[4]. It is highly probable that this compound exhibits a similar mechanism of action. The presence of the fluoropyridine moiety could modulate its binding affinity to the DHPS active site and its overall pharmacokinetic properties[1][2].
Potential Alternatives for Comparison
For researchers interested in DHPS inhibitors, several classes of compounds beyond simple sulfonamides are available for comparative studies. These can be broadly categorized as:
-
Other Sulfonamides: A vast array of sulfonamide-containing drugs with varying substitution patterns on the aromatic ring and the sulfonamide nitrogen have been developed.
-
Non-Sulfonamide DHPS Inhibitors: Research has focused on identifying novel scaffolds that can inhibit DHPS to overcome sulfonamide resistance. These include pterin-based inhibitors that target a different binding site on the enzyme[5].
-
Dihydrofolate Reductase (DHFR) Inhibitors: These compounds, such as trimethoprim, target the subsequent enzyme in the folic acid synthesis pathway and are often used in combination with sulfonamides to achieve a synergistic effect.
Workflow for Synthesis and Characterization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel sulfonamide, emphasizing the critical steps for ensuring reproducibility.
Caption: A generalized workflow for the synthesis and characterization of a sulfonamide.
Logical Relationship of DHPS Inhibitors
The following diagram illustrates the relationship between sulfonamides and other inhibitors of the folic acid synthesis pathway.
Caption: Relationship of DHPS inhibitors to the folic acid synthesis pathway.
Conclusion
The case of this compound underscores a critical issue in scientific research: the need for complete and publicly available experimental data. While the compound holds potential as a novel DHPS inhibitor, the lack of a detailed, peer-reviewed synthesis and characterization protocol hinders its widespread adoption and further development by the research community. By contrasting this with a well-documented example, this guide highlights the essential elements of a reproducible study. For researchers in drug discovery, the ability to independently verify and build upon prior work is not just a matter of convenience, but a fundamental requirement for advancing the field. We advocate for the publication of complete datasets alongside synthetic procedures to ensure the integrity and accelerate the pace of scientific discovery.
References
- PrepChem.com. Synthesis of this compound. [Link]
- ResearchGate.
- PubMed.
- National Center for Biotechnology Information.
- Patsnap Synapse. What are DHPS inhibitors and how do they work?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 6-Fluoropyridine-2-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule drug discovery, the pyridine sulfonamide scaffold represents a privileged structure, appearing in compounds targeting a diverse array of protein families. 6-Fluoropyridine-2-sulfonamide is a readily available building block that holds the potential for development into a potent and selective inhibitor for several key enzyme classes. However, its successful utilization hinges on a thorough understanding of its selectivity profile – its propensity to interact with its intended target versus a host of potential off-targets.
This guide provides a framework for assessing the selectivity profile of this compound. In the absence of a comprehensive public dataset for this specific compound, we will leverage established knowledge of the pyridine sulfonamide chemotype to propose a rational approach to its characterization. We will delve into the primary potential target classes, outline detailed experimental protocols for selectivity assessment, and present comparative data from structurally related inhibitors to provide a predictive context for its performance.
The Imperative of Selectivity Profiling
A selective inhibitor is the cornerstone of a successful targeted therapy. Poor selectivity can lead to off-target toxicities, confounding experimental results and ultimately, clinical failure. The goal of selectivity profiling is to quantify a compound's activity across a broad spectrum of related and unrelated biological targets. This data is critical for:
-
Validating the primary mechanism of action: Ensuring that the observed biological effect is due to the inhibition of the intended target.
-
Identifying potential liabilities: Uncovering off-target interactions that could lead to adverse effects.
-
Guiding lead optimization: Providing structure-activity relationship (SAR) data to improve potency on the primary target while diminishing off-target activity.
-
Tool compound validation: Ensuring that a chemical probe is sufficiently selective for its use in basic research.
Based on its core structure, this compound could plausibly interact with three major enzyme families: Dihydropteroate Synthase (DHPS), Carbonic Anhydrases (CAs), and Protein Kinases. A comprehensive assessment of its selectivity should therefore begin with these families.
Potential Target Class 1: Dihydropteroate Synthase (DHPS)
The sulfonamide group is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs.[1][2][3] These compounds act as competitive inhibitors of DHPS, an enzyme essential for folate synthesis in bacteria.[1][2][3] The structural similarity of sulfonamides to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows them to bind to the active site and block the production of dihydropteroate, a precursor to folic acid.[2][3]
Comparative Inhibitors:
To contextualize the potential activity of this compound, we can compare it to established DHPS inhibitors.
| Compound | Structure | Target | Potency |
| Sulfanilamide | DHPS | Varies by species | |
| Dapsone | DHPS | Varies by species | |
| This compound | DHPS (Hypothesized) | To be determined |
Experimental Protocol: DHPS Inhibition Assay
A common method to assess DHPS inhibition is a spectrophotometric assay that couples the consumption of PABA to a colorimetric readout.
Principle: This assay measures the amount of PABA remaining in the reaction mixture after the DHPS-catalyzed reaction. Unreacted PABA is diazotized and coupled to a chromogenic agent, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to produce a colored product that can be quantified by measuring absorbance at 540 nm.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.5), MgCl2 (10 mM), dithiothreitol (DTT, 1 mM), and purified recombinant DHPS enzyme.
-
Compound Incubation: Add varying concentrations of this compound (or control inhibitors) to the wells and pre-incubate with the enzyme for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and PABA.
-
Reaction Termination and Color Development: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding trichloroacetic acid (TCA). Add sodium nitrite to diazotize the remaining PABA, followed by ammonium sulfamate to quench excess nitrite. Finally, add NED to develop the color.
-
Data Acquisition and Analysis: Measure the absorbance at 540 nm using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by fitting the data to a dose-response curve.
Workflow for DHPS Inhibition Assay:
Caption: Workflow for a spectrophotometric DHPS inhibition assay.
Potential Target Class 2: Carbonic Anhydrases (CAs)
The sulfonamide moiety is a potent zinc-binding group, making it a classic inhibitor of carbonic anhydrases.[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4][6] The pyridine-sulfonamide scaffold has been explored for the development of selective CA inhibitors.[4][5]
Comparative Inhibitors:
A comparison with known CA inhibitors can provide a benchmark for the potential activity and selectivity of this compound.
| Compound | Structure | Target Isoforms | Potency (Ki) |
| Acetazolamide | hCA I, II, IX, XII | nM range | |
| Dorzolamide | hCA II | nM range | |
| This compound | hCA I, II, IX, XII (Hypothesized) | To be determined |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is the gold standard for measuring the inhibition of CA isoforms.
Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The reaction produces protons, which are monitored by a pH indicator (e.g., phenol red) that changes color. The rate of color change is proportional to the enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing the pH indicator and varying concentrations of the inhibitor. Prepare a second solution of CO2-saturated water.
-
Stopped-Flow Measurement: The two solutions are rapidly mixed in a stopped-flow instrument. The absorbance change of the pH indicator is monitored over time (milliseconds).
-
Data Acquisition: The initial rates of the reaction are determined from the slope of the absorbance versus time curve.
-
Data Analysis: The rates are measured at different inhibitor concentrations to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for CA Inhibition Assay:
Caption: Workflow for a stopped-flow CA inhibition assay.
Potential Target Class 3: Protein Kinases
The pyridine ring is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[7][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The combination of a pyridine scaffold with a sulfonamide moiety has been successfully employed to develop potent and selective kinase inhibitors, including those targeting VEGFR-2 and FAK.[9][10]
Comparative Inhibitors:
The vastness of the kinome necessitates a broad panel for initial screening. Below are examples of kinase inhibitors with related scaffolds.
| Compound | Structure | Primary Target(s) | Potency (IC50) |
| Sorafenib | VEGFR, PDGFR, RAF | nM range | |
| Sunitinib | VEGFR, PDGFR, KIT | nM range | |
| This compound | Kinome-wide (Hypothesized) | To be determined |
Experimental Protocol: Kinase Selectivity Profiling
A tiered approach is recommended for assessing kinase selectivity.
Tier 1: Broad Kinome Screening
Principle: An initial screen against a large, diverse panel of kinases (e.g., >300 kinases) at a single high concentration (e.g., 10 µM) to identify initial hits. This is often performed using radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based methods.
Step-by-Step Protocol (Radiometric Example):
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate peptide, and the inhibitor in a kinase buffer.
-
Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-33P]ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature.
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing and Detection: Wash the membrane to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a control reaction without the inhibitor.
Tier 2: Dose-Response Determination
Principle: For kinases showing significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value. This provides a quantitative measure of potency.
Protocol: The same assay as in Tier 1 is used, but with a serial dilution of the inhibitor.
Tier 3: Cellular Target Engagement
Principle: To confirm that the inhibitor interacts with the target kinase in a cellular context, a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed.
Step-by-Step Protocol (CETSA):
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: A selective inhibitor will stabilize its target protein, leading to a higher melting temperature.
Sources
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of Fluorinated vs. Non-Fluorinated Pyridine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine sulfonamide scaffold is a privileged structure, appearing in a multitude of therapeutic agents. Its versatility, however, is often challenged by metabolic liabilities that can curtail a drug candidate's potential. A primary concern is the susceptibility of the pyridine ring to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites.
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated versus non-fluorinated pyridine sulfonamides. The introduction of fluorine, a small yet highly electronegative atom, is a key strategy employed by medicinal chemists to enhance a molecule's pharmacokinetic profile.[1][2][3] Selective fluorination can dramatically improve metabolic stability, fine-tune physicochemical properties, and ultimately enhance a drug's efficacy and safety profile.[4] We will explore the mechanistic basis for these improvements and provide practical, data-driven insights for drug development professionals.
The Foundational Impact of Fluorination on Physicochemical Properties
The journey of a drug through the body is fundamentally governed by its physicochemical properties. Fluorination exerts a profound influence on two key parameters: lipophilicity and acidity (pKa), which in turn dictate ADME outcomes.
-
Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is highly context-dependent. While a single fluorine atom often increases lipophilicity, the cumulative effect of multiple fluorine atoms, such as in a trifluoromethyl (-CF3) group, can significantly increase a molecule's lipophilicity. This property is critical for membrane permeability and absorption, but an excessive increase can lead to non-specific binding and reduced solubility.[3]
-
Acidity (pKa): Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups.[3] For pyridine sulfonamides, fluorination on the pyridine ring can decrease the basicity of the pyridine nitrogen. This modulation of pKa can alter a compound's ionization state at physiological pH, impacting its solubility, permeability, and interaction with biological targets.
Comparative ADME Profiling: A Head-to-Head Analysis
The true value of fluorination becomes evident when we compare the ADME profiles of fluorinated and non-fluorinated analogues.
Absorption and Permeability
For a drug to be orally bioavailable, it must effectively cross the intestinal membrane. Fluorination can enhance membrane permeation by increasing lipophilicity.[1][2] However, the interplay between lipophilicity, solubility, and pKa is delicate. A strategic fluorine substitution can strike the right balance, leading to improved absorption.[5][6]
Distribution
Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to penetrate tissues. While not always a primary goal of fluorination, the resulting changes in lipophilicity and electronic properties can alter plasma protein binding, which in turn affects the unbound concentration of the drug available to interact with its target.
Metabolism: The Core Advantage of Fluorination
The most significant impact of fluorination on pyridine sulfonamides is often seen in their metabolic stability.[4][5] The pyridine ring is susceptible to oxidation by CYP enzymes, a common route of metabolism.
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[3] By replacing a hydrogen atom at a metabolically vulnerable position on the pyridine ring with a fluorine atom, chemists can effectively block this metabolic pathway.[3] This "metabolic blocking" strategy can significantly increase the drug's half-life and oral bioavailability.[5] For instance, a 3-fluoropyridine substitution has been shown to enhance metabolic stability in certain compound series.[7]
-
Altered Regioselectivity of Metabolism: Even if fluorination doesn't completely block metabolism, it can redirect it to other, potentially less problematic, sites on the molecule. This can prevent the formation of reactive or toxic metabolites.
Excretion
By reducing the rate of metabolism, fluorination can shift the primary route of excretion from metabolic clearance to renal or biliary clearance of the unchanged drug. This can lead to more predictable pharmacokinetics across different patient populations.
Quantitative Comparison of ADME Properties
To illustrate these concepts, the following table presents hypothetical but representative data for a non-fluorinated pyridine sulfonamide and its fluorinated counterpart.
| ADME Parameter | Non-Fluorinated Pyridine Sulfonamide | Fluorinated Pyridine Sulfonamide | Rationale for Improvement |
| Human Liver Microsomal Stability (T½, min) | 15 | > 60 | Fluorine at a metabolically labile position blocks CYP-mediated oxidation.[3] |
| Intrinsic Clearance (CLint, µL/min/mg) | 92.4 | < 11.5 | Reduced metabolic rate directly lowers intrinsic clearance. |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 5.0 | 15.0 | Increased lipophilicity often leads to enhanced passive diffusion.[6] |
| Caco-2 Permeability (A→B, 10⁻⁶ cm/s) | 3.0 | 12.0 | Improved permeability translates to better intestinal absorption. |
| Plasma Protein Binding (%) | 95 | 92 | Modulation of pKa and lipophilicity can slightly alter protein binding. |
| Oral Bioavailability (F, % in rats) | 20 | 75 | The combination of improved metabolic stability and enhanced permeability leads to a significant increase in oral bioavailability.[6] |
Experimental Protocols for Key In Vitro ADME Assays
To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by CYP enzymes in HLM.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (T½) as 0.693/k.
-
Calculate intrinsic clearance (CLint).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Step-by-Step Methodology:
-
Preparation of Plates:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
-
Compound Preparation:
-
Prepare solutions of the test compounds in a buffer at a relevant pH (e.g., pH 7.4).
-
-
Assay Procedure:
-
Add the compound solutions to the wells of the donor plate.
-
Add fresh buffer to the wells of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Permeability Calculation:
-
Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and the incubation time.
-
Visualizing Experimental and Mechanistic Concepts
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of an in vitro metabolic stability assay.
Mechanism of Metabolic Blocking by Fluorination
Caption: Fluorine blocks CYP450-mediated oxidation.
Conclusion
The strategic incorporation of fluorine is a powerful and well-established strategy to overcome ADME-related challenges in the development of pyridine sulfonamide drug candidates. By serving as a metabolic shield, fluorine can significantly enhance metabolic stability, leading to improved oral bioavailability and a more desirable pharmacokinetic profile.[2][5][8] Furthermore, the modulation of physicochemical properties like lipophilicity and pKa allows for the fine-tuning of a compound's absorption and distribution characteristics.[3][9] The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and evaluate fluorinated pyridine sulfonamides, ultimately accelerating the discovery of safer and more effective medicines.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- (Author not available). (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not available.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Gfesser, G. A., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(10), 1044-1049.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 413-423.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4067-4100.
- (Author not available). (n.d.). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate. Request PDF.
- Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4415-4428.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- White, R. E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- (Author not available). (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
- Salvati, M. E., et al. (2014). Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders. Bioorganic & Medicinal Chemistry Letters, 24(21), 5026-5031.
- (Author not available). (n.d.). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities.
- Akocak, S., et al. (2022). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, 19(6), e202200155.
- Nocentini, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel), 15(3), 316.
- (Author not available). (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- (Author not available). (n.d.). The optimized molecular structure of novel fluorinated sulfonamides...
- Scott, J. S., & Rankin, G. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2091-2101.
- Peng, I., et al. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 580-587.
- (Author not available). (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of 6-Fluoropyridine-2-sulfonamide as a Chemical Probe
Prepared by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe is paramount to its utility in unraveling complex biological processes and validating novel drug targets. A well-characterized chemical probe serves as a powerful tool to selectively perturb a specific protein in a biological system, allowing for the elucidation of its function. This guide provides a comprehensive framework for the validation of a novel chemical entity, using the hypothetical case of 6-Fluoropyridine-2-sulfonamide.
While this compound is commercially available, it is not currently recognized as a validated chemical probe for any specific biological target. Therefore, this document will serve as a detailed roadmap, outlining the essential experiments and data required to potentially elevate this compound to the status of a high-quality chemical probe. We will hypothesize a primary target for this molecule based on the broad bioactivity of the sulfonamide scaffold, for illustrative purposes. Given the prevalence of sulfonamides as inhibitors of enzymes such as carbonic anhydrases and certain kinases, we will proceed with the hypothetical validation of this compound as a probe for a hypothetical enzyme, "Target-X."
The Imperative of Rigorous Chemical Probe Validation
A chemical probe is a small molecule that is used to study the function of a protein by selectively binding to it and modulating its activity.[1] The quality of the data generated using a chemical probe is directly dependent on the thoroughness of its validation. A poorly characterized probe can lead to misleading results and wasted resources. The Structural Genomics Consortium (SGC) has established a set of widely accepted criteria for what constitutes a high-quality chemical probe, which will guide our hypothetical validation process.[2]
Phase 1: Initial Characterization and Target Engagement
The first phase of validation focuses on confirming the identity and purity of the compound and establishing its direct interaction with the intended target protein.
Compound Identity and Purity
Before any biological evaluation, it is crucial to confirm the identity and purity of this compound.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) should be used to confirm the chemical structure of the compound.
-
Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method to assess the purity of the compound, which should ideally be >95%.
In Vitro Potency and Target Engagement
The initial step in biological validation is to determine the potency of the compound against the purified target protein.
Experimental Protocol: In Vitro Biochemical Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Target-X.
-
Materials:
-
Purified recombinant Target-X protein.
-
Substrate for Target-X.
-
This compound, serially diluted.
-
Appropriate buffer and cofactors.
-
Detection reagent (e.g., ADP-Glo™ for kinases).
-
-
Procedure:
-
Add a fixed concentration of Target-X to the wells of a microplate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Stop the reaction and measure the product formation using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: In Vitro Potency
| Compound | Target | IC₅₀ (nM) |
| This compound | Target-X | 50 |
| Negative Control | Target-X | >10,000 |
Phase 2: Cellular Activity and Target Engagement
Demonstrating that the compound can enter cells and engage its target in a cellular context is a critical validation step.
Cellular Potency
Cell-based assays are essential to confirm that the compound is cell-permeable and can inhibit the target within a living cell.
Experimental Protocol: Cellular Target Inhibition Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in a cellular assay that measures the activity of Target-X.
-
Materials:
-
A cell line that expresses Target-X.
-
A downstream biomarker that is modulated by Target-X activity.
-
This compound, serially diluted.
-
Antibodies for the biomarker (for Western blot or ELISA).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and measure the levels of the downstream biomarker using an appropriate method (e.g., Western blot, ELISA).
-
Plot the biomarker levels against the logarithm of the inhibitor concentration to determine the EC₅₀ value.
-
Direct Target Engagement in Cells
Techniques that directly measure the binding of the compound to its target in live cells provide strong evidence of on-target activity. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To demonstrate that this compound binds to and stabilizes Target-X in intact cells.
-
Materials:
-
Cells expressing Target-X.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Antibodies for Target-X.
-
-
Procedure:
-
Treat cells with either vehicle or this compound.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Target-X at each temperature by Western blot.
-
Binding of the compound will stabilize the protein, resulting in a higher melting temperature.
-
Data Presentation: Cellular Activity and Target Engagement
| Compound | Cellular EC₅₀ (µM) | CETSA Shift (ΔTm, °C) |
| This compound | 0.5 | +5 |
| Negative Control | >20 | No shift |
Phase 3: Selectivity Profiling
A high-quality chemical probe should be highly selective for its intended target over other related and unrelated proteins.
In Vitro Selectivity Screening
The compound should be screened against a panel of related proteins (e.g., other kinases or carbonic anhydrases) to assess its selectivity.
Experimental Protocol: Kinome or Carbonic Anhydrase Panel Screening
-
Objective: To determine the inhibitory activity of this compound against a broad panel of related enzymes.
-
Procedure:
-
Submit the compound to a commercial screening service (e.g., Eurofins DiscoverX KINOMEscan™ or a similar panel for other enzyme families).
-
The screening is typically performed at a single high concentration (e.g., 1 or 10 µM).
-
Follow-up dose-response curves should be generated for any significant off-target hits.
-
Data Presentation: Selectivity Profile
| Target | % Inhibition at 1 µM |
| Target-X | 95% |
| Target-Y | 10% |
| Target-Z | 5% |
| ... (other targets) | <10% |
Phase 4: Comparison with Alternative Probes
A thorough validation guide should compare the new probe with existing tools for the same target, if available. Since this compound is a hypothetical probe, we will compare it to a hypothetical "Probe-A" for Target-X.
Comparison Table: this compound vs. Probe-A
| Feature | This compound | Probe-A (Hypothetical) |
| In Vitro Potency (IC₅₀) | 50 nM | 100 nM |
| Cellular Potency (EC₅₀) | 0.5 µM | 1.0 µM |
| Selectivity | High (>100-fold vs. related targets) | Moderate (20-fold vs. Target-Y) |
| Negative Control Available | Yes (Hypothetical) | No |
| Solubility | Good | Poor |
Visualizing the Validation Workflow
A clear workflow diagram can help researchers understand the validation process.
Caption: A streamlined workflow for the validation of a chemical probe.
Mechanism of Action
For sulfonamides, a common mechanism of action is competitive inhibition.
Sources
Safety Operating Guide
Proper Disposal of 6-Fluoropyridine-2-sulfonamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Fluoropyridine-2-sulfonamide, a compound class of interest in medicinal chemistry. By integrating procedural guidance with the underlying scientific principles, this document aims to empower laboratory professionals to manage chemical waste with confidence and precision.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The presence of a fluorinated pyridine ring suggests stability, while the sulfonamide group can impart specific chemical reactivity. Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride[1].
Core Directive: Always handle this compound within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye Protection | Wear chemical safety goggles and a face shield. The risk of serious eye irritation necessitates robust protection against splashes. |
| Hand Protection | Use chemical-resistant gloves. While specific permeation data for this compound is not available, guidance for similar compounds suggests that butyl rubber or nitrile gloves are appropriate for handling[2][3]. Always inspect gloves for integrity before use and replace them immediately if contamination is suspected. Nitrile gloves are generally suitable for incidental splash protection but may not be appropriate for prolonged, direct contact[2][4][5]. |
| Body Protection | A flame-retardant lab coat, fully fastened, is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Not typically required when handling small quantities within a functioning chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
Waste Classification: A Step-by-Step Protocol
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), detailed in the Code of Federal Regulations, Title 40, Part 261 (40 CFR 261). The proper classification of this compound waste is a critical step in ensuring compliant disposal.
Step 1: Is it a Solid Waste?
Any discarded this compound, including unused product, contaminated materials, and reaction byproducts, is considered a solid waste.
Step 2: Is it a Listed Hazardous Waste?
Review the EPA's F, K, P, and U lists in 40 CFR Part 261, Subpart D. As of the writing of this guide, this compound is not explicitly a listed hazardous waste. However, it is crucial to consult the most current federal and state regulations.
Step 3: Does it Exhibit a Hazardous Characteristic?
A waste is considered hazardous if it exhibits one or more of the following characteristics as defined in 40 CFR Part 261, Subpart C:
-
Corrosivity (D002): The compound itself is not expected to be corrosive. However, if it is in an acidic or basic solution, the waste may exhibit this characteristic.
-
Reactivity (D003): Information on the reactivity of this compound is limited. It is incompatible with strong oxidizing agents[1].
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While specific TCLP data for this compound is unavailable, the pyridine moiety is a known hazardous constituent[6].
Causality Behind the Choice: Given the lack of comprehensive data and the presence of a pyridine ring, it is best practice to manage waste containing this compound as hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance.
On-Site Waste Management and Segregation
Proper segregation and accumulation of hazardous waste at the point of generation are critical to preventing accidental reactions and ensuring safe disposal.
Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents of the waste, including solvents and their approximate percentages.
Segregation:
-
Solid Waste: Collect pure, unused this compound and grossly contaminated items (e.g., weighing boats, contaminated gloves) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Incompatible Materials: Store waste away from strong oxidizing agents and acids[1][7].
Caption: Off-Site Disposal Workflow.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- Zero Waste Europe.
- Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. [Link]
- U.S. Environmental Protection Agency. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
- Gloves By Web. Gloves Chemical Resistance Chart. [Link]
- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
- Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental science & technology, 31(9), 2445-2454.
- ResearchGate. (2020).
- Washington State University.
- AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. [Link]
- McMurry, J. E. (2015). Organic chemistry. Cengage learning.
- Royal Society of Chemistry. (2023). The influence of C–F⋯H–X hydrogen-bonding interactions on the reactivity and selectivity of organic reactions. [Link]
- NIH National Center for Biotechnology Information. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
- U.S. Environmental Protection Agency. Pyridine - Substance Details. [Link]
- ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. [Link]
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- Białk-Bielińska, A., Stolte, S., Arning, J., Uebers, U., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 634-643. [Link]
- Request PDF. (2023).
- PubMed. (2024). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]
- Royal Society of Chemistry. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. [Link]
- NIH National Center for Biotechnology Information. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]
- ResearchGate. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
- GOV.UK. (2024). Pyridine: incident management. [Link]
- Washington State University.
- PubMed. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]
- Wikipedia. Phosgene. [Link]
- NIH National Center for Biotechnology Information. (2021).
- Royal Society of Chemistry. (2015).
- ResearchGate. (2005).
- ChemUniverse. This compound. [Link]
- PubMed. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
